Apicidin

Catalog No.
S548542
CAS No.
183506-66-3
M.F
C34H49N5O6
M. Wt
623.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apicidin

CAS Number

183506-66-3

Product Name

Apicidin

IUPAC Name

(3S,6S,9S,12R)-3-[(2S)-butan-2-yl]-6-[(1-methoxyindol-3-yl)methyl]-9-(6-oxooctyl)-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone

Molecular Formula

C34H49N5O6

Molecular Weight

623.8 g/mol

InChI

InChI=1S/C34H49N5O6/c1-5-22(3)30-34(44)38-19-13-12-18-29(38)33(43)35-26(16-9-7-8-14-24(40)6-2)31(41)36-27(32(42)37-30)20-23-21-39(45-4)28-17-11-10-15-25(23)28/h10-11,15,17,21-22,26-27,29-30H,5-9,12-14,16,18-20H2,1-4H3,(H,35,43)(H,36,41)(H,37,42)/t22-,26-,27-,29+,30-/m0/s1

InChI Key

JWOGUUIOCYMBPV-GMFLJSBRSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

apicidin, apicidin C, cyclo(N-O-methyl-tryptophyl-isoleucyl-pipecolinyl-2-amino-8-oxodecanoyl)

Canonical SMILES

CCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)CC

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N2CCCC[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)CC

The exact mass of the compound Apicidin is 623.36828 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Apicidin discovery Fusarium spp fungal metabolite

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Apicidins

Apicidins are fungal secondary metabolites that exhibit promising biological activities.

  • Founding Member: The first apicidin was isolated from Fusarium pallidoroseum (also referred to as F. semitectum) and Fusarium sambucinum [1] [2]. It demonstrated potent in vitro activity against *Plasmodium falciparum* (the parasite causing malaria) and other apicomplexan parasites [3].
  • Mechanism of Action: Its antiprotozoal effect is attributed to the potent inhibition of histone deacetylases (HDACs), with an IC₅₀ in the nanomolar range [3]. This mechanism has also sparked interest in this compound as a potential anticancer agent [1].
  • Expanding Family: Genomic studies have revealed the presence of the this compound biosynthetic gene cluster in other Fusarium species, including F. fujikuroi and F. poae, leading to the discovery of new natural and semi-synthetic analogs [4] [1] [5].

Structural Variants and Bioactivity

Different this compound variants are formed through modifications in the four amino acid building blocks. The table below summarizes key apicidins and their properties.

Name Producing Species Structural Features Reported Bioactivities (IC₅₀)

| This compound | F. semitectum, F. sambucinum [1] | L-Isoleucine, D-pipecolic acid, N-methoxy-L-tryptophan, L-2-amino-8-oxodecanoic acid (Aoda) [1] | - Antimalarial: 0.2 µM (P. falciparum) [5]

  • Cytotoxicity: 1.3 µM (HepG2 cells) [5]
  • HDAC1 Inhibition: pKi 10.4 (Ki = 4x10⁻¹¹ M) [3] | | This compound F (1) | F. fujikuroi [1] [5] | L-Phenylalanine, D-pipecolic acid, N-methoxy-L-tryptophan, L-2-aminooctanedioic acid [1] [5] | - Antimalarial: 0.67 µM (P. falciparum) [5]
  • Cytotoxicity: 110 µM (HepG2) [5] | | This compound J (2) | F. fujikuroi (genetically modified) [5] | L-Phenylalanine, D-proline, N-methoxy-L-tryptophan, L-2-aminooctanedioic acid [5] | - HDAC Inhibition: Potent IC₅₀ against HDAC1 & HDAC2 [5] | | This compound K (3) | F. fujikuroi (genetically modified) [5] | L-Phenylalanine, D-pipecolic acid, N-methoxy-L-tryptophan, 2-amino-8-hydroxyoctanoic acid [5] | Information limited due to previously low yields [5] | | This compound L (4) | F. fujikuroi (genetically modified) [5] | L-Phenylalanine, D-proline, N-methoxy-L-tryptophan, 2-amino-8-hydroxyoctanoic acid [5] | - Cytotoxicity: >100 µM (HepG2 & A549) [5]
  • Antimalarial: ~5 µM (P. falciparum) [5] |

Biosynthetic Pathway and Gene Cluster

The production of apicidins is directed by a biosynthetic gene cluster (BGC), typically containing a non-ribosomal peptide synthetase (NRPS) as the core enzyme [1] [2]. The following diagram illustrates the characterized pathway for this compound F in F. fujikuroi and the functions of key genes.

G cluster_0 This compound F Gene Cluster (F. fujikuroi) LYS L-Lysine Pip D-Pipecolic Acid LYS->Pip  Modification Linear Linear Tetrapeptide Pip->Linear  Assembly Phe L-Phenylalanine Phe->Linear Trp L-Tryptophan Trp->Linear  N-methoxylation Aoa L-2-Aminooctanedioic Acid Aoa->Linear APF This compound F Linear->APF  Cyclization APF3 APF3 (Δ¹-pyrroline-5- carboxylate reductase) APF3->LYS  Converts APF9 APF9 (FAD-dependent monooxygenase) APF9->Aoa  Oxidizes APF1 APF1 (NRPS) APF1->Linear  Assembles & Cyclizes APF2 APF2 (Transcription Factor) APF2->APF3  Regulates APF2->APF9 APF2->APF1

Diagram of the this compound F biosynthetic pathway and its genetic regulation in F. fujikuroi.

  • Core Biosynthesis: The backbone of this compound F is assembled by the NRPS enzyme encoded by the APF1 gene, which incorporates and cyclizes the four amino acids [5].
  • Amino Acid Modification: Key tailoring enzymes include APF3, which is involved in converting L-lysine to D-pipecolic acid, and APF9, a monooxygenase proposed to transform the side chain into L-2-aminooctanedioic acid [5].
  • Genetic Regulation: The pathway-specific transcription factor APF2 is essential for activating the expression of all other genes in the cluster [1]. Its overexpression significantly increases this compound production, even under normally repressive conditions [1].

Experimental Protocols for Research

Here are detailed methodologies for key experiments in this compound research, from screening to structure elucidation.

Micro-scale Screening for Metabolite Discovery

This efficient protocol is used to screen genetically modified fungal strains for new this compound variants [5].

  • Step 1: Cultivation. Inoculate a single fungal strain per well in a 96-deep-well plate containing an appropriate liquid medium (e.g., ICI medium with high nitrate). Cultivate with shaking at 28°C for a defined period [1] [5].
  • Step 2: Metabolite Extraction. Transfer the entire culture (both mycelia and broth) to a new plate. Add a double volume of ethyl acetate, seal the plate, and shake vigorously. After phase separation, collect the organic (upper) layer [5].
  • Step 3: Analysis. Evaporate the solvent and redissolve the residue in methanol. Analyze using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS). Compare the accurate mass and retention time with known compounds to identify new analogs [5].
Genetic Manipulation for Pathway Characterization

Gene deletion and overexpression are fundamental for determining gene function within a BGC [1] [2].

  • Step 1: Construct Assembly. For a gene deletion mutant, create a DNA construct where a selectable marker (e.g., a hygromycin resistance gene) is flanked by the 5' and 3' untranslated regions (approx. 1-1.5 kb each) of the target gene. For overexpression, place the target gene under a strong constitutive promoter [1].
  • Step 2: Fungal Transformation. Introduce the DNA construct into the fungal protoplasts using Polyethylene Glycol (PEG)-mediated transformation or Agrobacterium tumefaciens-mediated transformation (ATMT) [1] [2].
  • Step 3: Mutant Selection and Validation. Select transformations on media containing the appropriate antibiotic (e.g., hygromycin). Confirm mutant genotypes via PCR and Southern blot analysis to verify correct gene replacement or integration [1].
  • Step 4: Metabolic Phenotyping. Cultivate wild-type and mutant strains in parallel. Extract metabolites and compare the chemical profiles using HPLC with Diode-Array Detection (HPLC-DAD) or HPLC-HRMS to identify which metabolites are lost or altered in the mutant [1].
Structure Elucidation of New Analogs

The discovery of this compound L followed this rigorous process [5].

  • Step 1: Fermentation and Extraction. Scale up cultivation of the producing strain (e.g., ΔAPF9/OE::APF2 mutant of F. fujikuroi) in optimized media. Extract the culture broth with a suitable organic solvent [5].
  • Step 2: Purification. Subject the crude extract to multiple chromatographic steps. This typically includes vacuum liquid chromatography (VLC) followed by semi-preparative or preparative HPLC to obtain a highly pure compound [5].
  • Step 3: Structure Determination.
    • HRMS: Determine the accurate molecular mass and formula [5].
    • NMR Spectroscopy: Conduct 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the planar structure and establish atom connectivity [5].
    • MS/MS Fragmentation: Use tandem mass spectrometry to support the proposed structure by analyzing characteristic fragment ions [5].

Future Research Directions

  • Activating Silent Clusters: The this compound BGC in F. fujikuroi is silent under standard lab conditions [1]. Future work can focus on applying other global elicitors like epigenetic modifiers or co-cultivation with other microbes to activate these clusters.
  • Genome Mining and Engineering: The link between this compound production and accessory chromosomes in F. poae suggests a dynamic evolutionary landscape for this BGC [4]. Broader genome mining across diverse Fusarium species could reveal more this compound-producing strains. Combinatorial biosynthesis—mixing genes from different clusters—could yield a wider array of novel compounds [6].
  • Optimizing Bioactivity: The structure-activity relationship (SAR) data, especially for newer analogs like this compound L which shows lower cytotoxicity, provides a roadmap for designing more effective and safer drug leads through medicinal chemistry or precursor-directed biosynthesis [5].

References

what is the mechanism of action of Apicidin HDAC inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of HDAC Inhibition

Apicidin functions by inhibiting zinc-dependent class I HDACs with high potency. The table below summarizes its key inhibitory activity and primary molecular consequences.

Aspect Details
Primary Target Class I HDACs (especially HDAC3 and HDAC8) [1] [2] [3]
Reported IC₅₀ Values HDAC3: 15.8 nM; HDAC6: 665.1 nM [2]
Core Action Inhibition of Zn²⁺-dependent histone deacetylases [4]
Immediate Effect Accumulation of hyperacetylated histones (e.g., Histone H4) [1] [5]
Chromatin Outcome Chromatin relaxation and transcriptional activation of suppressed genes [4]

This histone hyperacetylation reverses the transcriptional repression mediated by HDACs, leading to changes in the expression of genes that control critical cellular processes [4]. This compound also promotes the acetylation of non-histone proteins like transcription factors, altering their stability and function [4].

Downstream Cellular Effects and Signaling

The primary HDAC inhibition by this compound sets off a cascade of downstream cellular events responsible for its anti-proliferative effects. Key pathways are illustrated in the following diagram:

G cluster_1 Key Induced Genes cluster_2 Cellular Outcomes This compound This compound HDAC_Inhibition HDAC Inhibition (Class I) This compound->HDAC_Inhibition Histone_Hyperacetylation Histone Hyperacetylation HDAC_Inhibition->Histone_Hyperacetylation Chromatin_Relaxation Chromatin Relaxation Histone_Hyperacetylation->Chromatin_Relaxation Gene_Induction Altered Gene Expression Chromatin_Relaxation->Gene_Induction p21 p21WAF1/Cip1 Gene_Induction->p21 Gelsolin Gelsolin Gene_Induction->Gelsolin Autophagy Autophagy Gene_Induction->Autophagy e.g., LC3B, ATG7 G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest Morphological_Changes Morphological_Changes Gelsolin->Morphological_Changes Alters Cytoskeleton Apoptosis Apoptosis G1_Arrest->Apoptosis AntiProliferation Inhibited Proliferation G1_Arrest->AntiProliferation Autophagy->Apoptosis

The diagram above shows that this compound-induced gene expression leads to several key outcomes:

  • Cell Cycle Arrest: this compound treatment leads to a marked induction of the cyclin-dependent kinase inhibitor p21WAF1/Cip1, resulting in decreased phosphorylation of the retinoblastoma (Rb) protein and subsequent G1 phase cell cycle arrest [5].
  • Apoptosis: this compound triggers programmed cell death, characterized by the activation of caspase-3 and cleavage of PARP, classic markers of apoptosis [1].
  • Autophagy: this compound also induces autophagy, evidenced by the increased conversion of LC3B-I to LC3B-II and the accumulation of acidic vesicular organelles (AVOs). This autophagy contributes to the drug's anti-proliferative effect [1].

Key Experimental Evidence and Protocols

The mechanistic understanding of this compound is supported by robust in vitro and in vivo experimental data. The table below summarizes key methodologies used to elucidate its mechanism of action.

Experimental Goal Model System Key Methods & Readouts
Cell Proliferation & Viability AT-84 OSCC cells, HeLa cells [1] [5] MTT assay, Trypan blue exclusion assay [1]
Protein Expression & Modification AT-84 OSCC cells, HeLa cells [1] [5] Western Blot: Acetyl-Histone H4, HDAC8, cleaved Caspase-3, LC3B, p21 [1]
Apoptosis Detection AT-84 OSCC cells [1] Flow Cytometry: Annexin V/PI staining [1]
Autophagy Detection AT-84 OSCC cells [1] Flow Cytometry: Acridine orange staining (AVOs) [1]
In Vivo Anti-tumor Efficacy C3H mouse model (AT-84 cells), Ishikawa xenograft model [1] [2] Subcutaneous tumor growth measurement; Immunohistochemistry of tumor tissues [1]

Resistance Mechanisms and Immunological Impact

While a potent anti-cancer agent, this compound's effect can be modulated by complex cellular feedback mechanisms.

  • NF-κB Activation and Resistance: In certain contexts like HeLa cells, this compound treatment can activate the NF-κB signaling pathway. This activation, which involves the IKK–IκBα cascade and Sp1-dependent protein synthesis, can promote cell survival and confer resistance to this compound-induced apoptosis [6].
  • Immunomodulatory Effects: Research on murine bone marrow-derived dendritic cells (DCs) shows that this compound can exert anti-inflammatory effects. It suppresses the production of pro-inflammatory cytokines and inhibits Th1 polarization of T cells, suggesting a broader immunomodulatory role beyond direct tumor cell killing [7].

Conclusion and Research Implications

This compound is a potent, class I-selective HDAC inhibitor with a well-defined mechanism. Its ability to induce cell cycle arrest, apoptosis, and autophagy through epigenetic reprogramming makes it a promising candidate for anti-cancer drug development. Understanding context-specific resistance mechanisms, like NF-κB activation, is crucial for developing effective therapeutic strategies, potentially in combination with other agents.

References

Apicidin histone deacetylase inhibitor class I selectivity

Author: Smolecule Technical Support Team. Date: February 2026

HDAC Selectivity and Quantitative Profiling

Apicidin is a cyclic tetrapeptide inhibitor of zinc-dependent HDACs that shows a preference for Class I HDACs, though its potency varies across specific isoforms.

Table 1: this compound Potency Against HDAC Isoforms

HDAC Isoform Class Reported IC₅₀ Experimental Context
HDAC3 I 15.8 nM In vitro enzyme assay [1]
HDAC1 I Demonstrated functional inhibition Cellular studies [2] [3]
HDAC8 I Demonstrated functional inhibition Murine oral squamous cell carcinoma [4]
HDAC2 I Demonstrated functional inhibition Part of Class I selectivity profile [5]
HDAC6 IIb 665.1 nM In vitro enzyme assay [1]

This selectivity profile means that in a research context, this compound is a valuable tool for probing the biological functions of Class I HDACs, particularly HDAC1, HDAC2, HDAC3, and HDAC8 [4] [5]. Its significantly weaker activity against HDAC6, a cytoplasmic enzyme, further underscores its focus on the nuclear Class I members [1].

Core Mechanisms of Action

This compound exerts its effects by inhibiting deacetylases, leading to the accumulation of hyperacetylated histones and subsequent alterations in gene expression and cellular signaling.

G This compound This compound HDAC1 HDAC1 This compound->HDAC1 Inhibits HDAC3 HDAC3 This compound->HDAC3 Inhibits HDAC8 HDAC8 This compound->HDAC8 Inhibits HistoneAcetylation HistoneAcetylation HDAC1->HistoneAcetylation Leads to NFkB NFkB HDAC1->NFkB Activates via HDAC3->HistoneAcetylation Leads to GeneExpression GeneExpression HistoneAcetylation->GeneExpression Alters p21 p21 GeneExpression->p21 Induces CellCycleArrest CellCycleArrest p21->CellCycleArrest Apoptosis Apoptosis NFkB->Apoptosis Resistance to PKC PKC PKC->NFkB Activates PI3K PI3K PI3K->PKC Activates Sp1 Sp1 Sp1->NFkB Synthesis req.

Figure 1: this compound inhibits Class I HDACs, triggering histone hyperacetylation, gene expression changes, and NF-κB activation via Sp1 and PI3K/PKC pathways, influencing cell fate decisions like cell cycle arrest and apoptosis resistance [6] [2] [4].

Key Experimental Protocols

Standardized methodologies are essential for evaluating the effects of this compound in vitro. Key protocols from the literature are summarized below.

Table 2: Standard In Vitro Assays for this compound Research

Assay Type Key Details Application/Readout
Cell Viability (MTT/SRB) Treat cells (e.g., 1×10⁴/well in 96-well plate) with this compound (0.1-10 µM) for 24 h. Add MTT (0.5 mg/ml), incubate 4 h, dissolve formazan in DMSO, read absorbance at 595 nm [4]. Quantification of cell proliferation and viability.
Western Blot Analysis Harvest cells in lysis buffer, resolve 50 µg protein on SDS-PAGE, transfer to membrane. Block with 5% skim milk, incubate with primary antibodies (e.g., Ac-H4, HDAC8, cleaved Caspase-3, LC3B) overnight at 4°C, then with HRP-conjugated secondary antibody, and detect with ECL substrate [4]. Detection of protein acetylation, HDAC expression, apoptosis (cleaved caspase-3, PARP), and autophagy (LC3B) markers.
Apoptosis (Flow Cytometry) Stain treated cells with Alexa Fluor 488 Annexin V and Propidium Iodide (PI). Analyze using a flow cytometer to distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations [4]. Quantification of apoptotic cell death.
Time & Dose Cytotoxicity Treat cells (e.g., pancreatic Capan-1/Panc-1) with this compound (0-5000 nM) for 2-72 h. For short-term exposure, remove drug after 6h and replace with fresh medium, then analyze viability after 24-72 h [6]. Determination of time- and dose-dependent cytotoxicity, and estimation of EC₅₀ and maximal tolerable dose (MTD).

Research Applications and Biological Effects

This compound's biological impact is context-dependent, influencing critical processes such as cell death, survival signaling, and gene regulation.

G This compound This compound HDACInhibition Class I HDAC Inhibition This compound->HDACInhibition SubgraphA Pro-Apoptotic & Anti-Proliferative Effects SubgraphB Pro-Survival Signaling (Resistance) HistoneHyperacetylation Histone Hyperacetylation HDACInhibition->HistoneHyperacetylation Apoptosis Apoptosis Induction HDACInhibition->Apoptosis Sp1 Sp1-dependent Protein Synthesis HDACInhibition->Sp1 p21Induction p21 Induction HistoneHyperacetylation->p21Induction CellCycleArrest G1 Cell Cycle Arrest p21Induction->CellCycleArrest NFRelA NF-κB (p65) SurvivalGenes Survival Gene Expression NFRelA->SurvivalGenes IKK IKK Activation IkBDeg IκBα Degradation IKK->IkBDeg IkBDeg->NFRelA PI3K_PKC PI3K/PKC Pathway Sp1->PI3K_PKC PI3K_PKC->IKK

Figure 2: this compound triggers both anti-cancer effects (cell cycle arrest, apoptosis) and pro-survival NF-κB signaling via Sp1 and PI3K/PKC pathways, which can confer resistance to apoptosis in some contexts [6] [2] [4].

Context-Dependent Effects and Research Implications

The biological outcomes of this compound treatment are not uniform but are heavily influenced by the cellular context. A key example is its ability to activate the NF-κB pathway, which can promote cell survival and induce resistance to the drug's own apoptotic potential [2] [7]. This activation involves a novel mechanism requiring de novo protein synthesis that is dependent on the transcription factor Sp1, and subsequently proceeds through the PI3K/PKC signaling pathways [2] [3] [7]. This dual capacity to induce both pro-death and pro-survival signals makes it a compelling tool for studying cell fate decisions.

This compound has demonstrated efficacy in preclinical in vivo models. For instance, in a murine oral squamous cell carcinoma model, this compound treatment inhibited tumor growth by up to 46% compared to the control group, which was associated with inhibited cell proliferation and induced apoptosis and autophagy in tumor tissues [4]. Similarly, in a human colon HCT-116 carcinoma xenograft model and an Ishikawa endometrial cancer xenograft model, this compound effectively suppressed tumor growth [1].

References

Apicidin anti-protozoal activity against Apicomplexa

Author: Smolecule Technical Support Team. Date: February 2026

Antiprotozoal Efficacy and Quantitative Data

Apicidin exhibits potent in vitro and in vivo activity against a range of Apicomplexan parasites.

Table 1: In vitro activity of this compound against Apicomplexan parasites

Parasite Minimal Inhibitory Concentration (ng/mL) Half-Maximal Inhibitory Concentration (IC50) Key Findings
Plasmodium falciparum (Dd2 strain) Not specified in results - Potent activity confirmed; used for transcriptome studies [1] [2]
Eimeria tenella Not specified in results - Source for histone deacetylase (HDA) enzyme assays [1]
Babesia bovis 3 ng/mL (significant inhibition) 7.1 ng/mL Caused pyknotic and degenerative changes; growth not recovered after drug removal [3]
Babesia bigemina 3 ng/mL (significant inhibition) 20.7 ng/mL Caused pyknotic and degenerative changes; growth not recovered after drug removal [3]
Toxoplasma gondii Not specified in results - Potent activity confirmed [1]
Cryptosporidium parvum Not specified in results - Potent activity confirmed [1]

Table 2: In vivo efficacy and activity against other parasites

Organism / Context Model / Details Outcome
Plasmodium berghei Mouse model (infected BALB/c mice); oral or intraperitoneal administration [1] Orally and parenterally active [1]
Babesia microti Mouse model; 2 mg/kg dose [3] Significant inhibition of growth and altered parasitemia dynamics [3]
Human Cancer Cells (e.g., HL-60) Study of apoptotic mechanism [4] Induced apoptosis via caspase-3 activation and cytochrome c release [4]

Mechanism of Action: HDAC Inhibition

This compound's primary mechanism is low nanomolar inhibition of Apicomplexan histone deacetylase (HDA), which induces hyperacetylation of histones in treated parasites [1].

  • Epigenetic Dysregulation: Inhibition of HDAC prevents histone deacetylation, leading to a more open chromatin state. In Plasmodium falciparum, this causes a dramatic deregulation of the carefully coordinated intraerythrocytic developmental cycle (IDC) transcriptome, activating normally suppressed genes and repressing stage-specific genes essential for parasite survival [2].
  • Specific Histone Modifications: Treatment induces hyperacetylation of histone lysine residues H3K9 and H4K8, and the tetra-acetyl H4 (H4Ac4) form, and demethylation of H3K4me3, disrupting the parasite's epigenetic landscape [2].
  • Downstream Consequences: Collapse of the transcriptional cascade leads to failure in essential metabolic processes and cell proliferation, ultimately causing parasite death [1] [2].

G This compound This compound HDAC_Enzyme Parasite HDAC Enzyme This compound->HDAC_Enzyme Inhibits Histone_Deacetylation Histone Deacetylation (Repressive Chromatin) HDAC_Enzyme->Histone_Deacetylation Promotes Hyperacetylated_Histones Histone Hyperacetylation (Open Chromatin) Histone_Deacetylation->Hyperacetylated_Histones Blocked Gene_Deregulation Transcriptional Cascade Deregulation Hyperacetylated_Histones->Gene_Deregulation Induces Parasite_Death Parasite Growth Arrest & Death Gene_Deregulation->Parasite_Death Leads to

This compound mechanism of action against Apicomplexan parasites.

Key Experimental Protocols

Detailed methodologies from foundational studies illustrate how this compound's effects are evaluated.

In vitro Antiprotozoal Activity Assay

This protocol determines the minimal inhibitory concentration (MIC) of this compound across various parasites [1].

  • Parasite Culture: Maintain parasites using established methods (e.g., P. falciparum cultured in human erythrocytes per Trager and Jensen method; Eimeria tenella cultured in primary chicken kidney cells) [1].
  • Compound Preparation: Dissolve this compound in 100% DMSO and prepare working dilutions in growth media for a final concentration of ≤0.5% DMSO [1].
  • Growth Inhibition Assessment: Define MIC as the lowest compound concentration that fully inhibits parasite growth. Assess growth via light microscopy of stained smears (P. falciparum), incorporation of metabolic labels, or other parasite-specific endpoints over 48-72 hours [1].
Histone Deacetylase (HDA) Enzyme Assay

This biochemical assay directly measures this compound's inhibition of HDAC enzymatic activity [1].

  • Enzyme Extract Preparation: Homogenize Eimeria tenella oocysts with glass beads in Hepes buffer (pH 7.4). Centrifuge homogenate at high speed (100,000 × g) and use the supernatant containing soluble HDA activity [1].
  • Reaction Setup: In a 200 µL assay mixture, combine parasite enzyme extract, a peptide substrate (e.g., Ac-Gly-Ala-Lys(ɛ-[3H]Ac)-Arg-His-Arg-Lys(ɛ-[3H]Ac)-Val-NH2), and this compound (dissolved in DMSO) or vehicle control [1].
  • Incubation and Measurement: Pre-incubate mixture with inhibitor for 30 minutes at 25°C, then add substrate and incubate for another 30 minutes. Stop the reaction with acid/hydrochloric acid. Extract the released [3H]acetate with ethyl acetate and quantify by scintillation counting to determine enzyme activity [1].

G Compound This compound Stock WorkingSol Working Dilution (in growth media) Compound->WorkingSol Dilute to Solvent 100% DMSO Solvent->Compound Dissolve in Culture Parasite Culture (in vitro) WorkingSol->Culture Add to Assessment Growth Assessment Culture->Assessment Incubate MIC Determine MIC Assessment->MIC Analyze

General workflow for in vitro antiprotozoal activity assay.

Research Implications and Potential

This compound and other HDAC inhibitors represent a promising avenue for antiparasitic drug development.

  • Novel Therapeutic Target: Apicomplexan HDAC is a validated molecular target for developing new agents against diseases like malaria, cryptosporidiosis, and toxoplasmosis where current treatments are limited or threatened by resistance [1] [2].
  • Broad-Spectrum Potential: Demonstrated efficacy across multiple genera (Plasmodium, Eimeria, Babesia, Toxoplasma, Cryptosporidium) highlights its broad-spectrum potential [1] [3].
  • Parasite-Specific Targeting: The significant structural differences between parasite and human HDACs can be exploited to develop highly specific inhibitors with reduced host toxicity [5].

References

Comprehensive Technical Guide: Apicidin F Biosynthesis Gene Cluster in Fusarium fujikuroi

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Overview

The apicidin F biosynthetic gene cluster in Fusarium fujikuroi represents a valuable model system for studying fungal secondary metabolism and its regulation. Discovered through genome mining approaches, this cryptic gene cluster is responsible for producing this compound F, a cyclic tetrapeptide with significant biological activity. This compound F belongs to the broader this compound family of compounds known for their potent histone deacetylase (HDAC) inhibitory activity, which confers promising antiprotozoal properties, particularly against Plasmodium falciparum, the causative agent of malaria [1] [2]. The cluster was initially identified as one of 45 predicted secondary metabolite gene clusters in the F. fujikuroi genome, most of which remain silent under standard laboratory conditions [1] [3].

Unlike many other secondary metabolites in F. fujikuroi that are produced under nitrogen-limiting conditions, this compound F biosynthesis is induced under nitrogen-sufficient conditions and is regulated by multiple environmental and genetic factors [1] [4]. The cluster exhibits a unique genomic architecture distinct from similar clusters in other Fusarium species, lacking the APS10 gene found in F. semitectum and displaying opposite orientation of the APS2/APF2 and APS3/APF3 genes [1] [5]. This technical guide provides a comprehensive overview of the this compound F biosynthetic system, detailing the gene cluster organization, biosynthetic pathway, regulatory mechanisms, experimental protocols, and recent advances for researchers and drug development professionals.

Gene Cluster Organization and Genomic Context

The this compound F biosynthetic gene cluster is located at the terminal region of chromosome I in Fusarium fujikuroi and consists of 11 core genes designated APF1 through APF12 (with APF5 not included in the numbering) [1]. This cluster is notably absent from other closely related Fusarium species within the Gibberella fujikuroi species complex, including F. verticillioides, F. mangiferae, and F. circinatum, indicating a unique distribution pattern [1] [3]. The table below summarizes the functions of characterized genes within the this compound F biosynthetic cluster:

Table: Gene Components of the this compound F Biosynthetic Cluster

Gene Function Domain Architecture (if applicable) Mutant Phenotype
APF1 Non-ribosomal peptide synthetase (NRPS) 4 modules: C-A-T, C-A-T-E, C-A-T, C-A-T No this compound production [1]
APF2 Atypical pathway-specific transcription factor bANK DNA-binding domain Overexpression increases yield [1]
APF3 L-piperideine-6-carboxylate reductase - Accumulates this compound J [1] [5]
APF6 N-hydroxy-L-tryptophan O-methyltransferase - Not specified in results
APF9 FAD-dependent monooxygenase - Accumulates this compound K [1] [5]
APF11 Putative MFS transporter - Not specified in results

The core enzyme of the pathway is APF1, a multi-modular non-ribosomal peptide synthetase (NRPS) that incorporates and cyclizes the four amino acid constituents of this compound F [1] [2]. The cluster contains an atypical pathway-specific transcription factor (APF2) with a basic Apr1-like N-terminal kinase (bANK) DNA-binding domain, which differs from the standard Zn(II)₂Cys₆ binuclear DNA-binding domain commonly found in fungal secondary metabolism regulators [1]. Bioinformatic analyses have identified a putative Apf2 DNA-binding motif ("Api-box") in the promoters of the APF genes, which has been experimentally validated through promoter mutagenesis studies [1] [3].

This compound F Biosynthetic Pathway

Pathway Architecture and Key Steps

The this compound F biosynthetic pathway follows a sequential assembly line mechanism typical of NRPS-derived peptides, with specific tailoring modifications occurring throughout the process. The pathway incorporates four specific amino acid precursors: (1) D-pipecolic acid, (2) L-phenylalanine, (3) N-methoxy-L-tryptophan, and (4) L-2-aminooctanedioic acid [5] [2]. The NRPS assembly line organized by APF1 activates, incorporates, and cyclizes these substrates in a specific order, with the first module containing an additional epimerization (E) domain that converts L-pipecolate to D-pipecolate [5].

The biosynthetic process can be divided into several key stages:

  • Amino acid activation and modification: The pathway begins with the activation and modification of precursor amino acids. APF3 encodes a L-piperideine-6-carboxylate reductase responsible for the conversion of L-lysine to D-pipecolic acid [5]. Simultaneously, APF6 encodes a N-hydroxy-L-tryptophan O-methyltransferase that catalyzes the methoxylation of the tryptophan residue [5].

  • Non-ribosomal peptide assembly: The multi-modular NRPS (APF1) incorporates the four amino acid precursors in the order: L-pipecolate → L-phenylalanine → 9-N-methoxy-tryptophan → L-2-aminooctanedioate [5]. Each module contains adenylation (A), thiolation (T), and condensation (C) domains, with the first module additionally containing an epimerization (E) domain [5].

  • Oxidative tailoring: APF9 encodes a FAD-dependent monooxygenase that catalyzes the oxidation of the 8-hydroxy group to a carboxylic acid in the L-2-amino-8-hydroxyoctanoic acid side chain, forming the final L-2-aminooctanedioic acid moiety [5] [2]. Deletion of APF9 results in accumulation of this compound K, which contains 2-amino-8-hydroxyoctanoic acid instead of L-2-aminooctanedioic acid [1] [2].

  • Cyclization and release: The TE domain of the final NRPS module catalyzes cyclization and release of the mature cyclic tetrapeptide product [1].

Pathway Visualization

The following diagram illustrates the complete this compound F biosynthetic pathway:

G cluster_pathway This compound F Biosynthetic Pathway L_Lysine L_Lysine APF3 APF3 L_Lysine->APF3 Conversion L_Tryptophan L_Tryptophan APF6 APF6 L_Tryptophan->APF6 Methoxylation L_Phenylalanine L_Phenylalanine APF1 APF1 L_Phenylalanine->APF1 NRPS Assembly L_2_Amino_8_OH_octanoate L_2_Amino_8_OH_octanoate APF9 APF9 L_2_Amino_8_OH_octanoate->APF9 Oxidation Apicidin_K Apicidin_K L_2_Amino_8_OH_octanoate->Apicidin_K ΔAPF9 No oxidation D_Pipecolic_Acid D_Pipecolic_Acid APF3->D_Pipecolic_Acid N_MeO_Tryptophan N_MeO_Tryptophan APF6->N_MeO_Tryptophan L_2_Aminooctanedioate L_2_Aminooctanedioate APF9->L_2_Aminooctanedioate Apicidin_F Apicidin_F APF1->Apicidin_F Cyclization D_Pipecolic_Acid->APF1 NRPS Assembly Apicidin_J Apicidin_J D_Pipecolic_Acid->Apicidin_J ΔAPF3 Proline incorporation N_MeO_Tryptophan->APF1 NRPS Assembly L_2_Aminooctanedioate->APF1 NRPS Assembly

Figure 1: The this compound F biosynthetic pathway in Fusarium fujikuroi showing key enzymatic steps and the formation of derivatives in specific mutants

Regulation of this compound F Biosynthesis

The biosynthesis of this compound F is governed by a complex regulatory network that responds to both environmental cues and genetic factors. Understanding these regulatory mechanisms is essential for optimizing production yields and comprehending the ecological role of this secondary metabolite.

Environmental Regulation

Table: Environmental Factors Regulating this compound F Biosynthesis

Regulatory Factor Condition Effect on APF Production Regulatory Proteins Involved
Nitrogen availability High nitrogen (120 mM NaNO₃ or 60 mM glutamine) Induction (up to 5-fold increase) AreB (positive), AreA (minor role) [1]
Nitrogen availability Low nitrogen (6 mM NaNO₃ or glutamine) Repression AreB, Nmr [1]
pH Acidic conditions (pH 3-4) Induction PacC (positive regulator) [1]
pH Alkaline conditions Repression PacC [1]
Light Light exposure Moderate effect (context-dependent) WcoA (photoreceptor) [6] [4]

The most significant environmental factor regulating this compound F biosynthesis is nitrogen availability, with high nitrogen conditions (120 mM NaNO₃ or 60 mM glutamine) inducing cluster expression and this compound F production [1]. This regulation occurs primarily through the nitrogen regulator AreB, with deletion of areB resulting in significantly reduced this compound F production, while deletion of areA has only a minor effect [1]. Additionally, the pH regulator PacC activates this compound F biosynthesis under acidic conditions, with ΔpacC mutants showing dramatically reduced this compound F production regardless of pH conditions [1].

Light regulation represents a more complex layer of control, with the White Collar photoreceptor WcoA influencing the production of various secondary metabolites in F. fujikuroi, including this compound F [6] [4]. Transcriptomic analyses have revealed that WcoA regulates hundreds of genes in the dark and mediates most transcriptional responses to light, with the APF cluster genes among those affected in wcoA mutants [4].

Genetic and Pathway-Specific Regulation

The most critical genetic regulator of this compound F biosynthesis is the pathway-specific transcription factor Apf2, which contains an atypical bANK DNA-binding domain [1]. Overexpression of APF2 leads to dramatically increased expression of cluster genes and significantly enhanced this compound F yields, even under normally repressive low-nitrogen conditions [1]. Apf2 functions by binding to a specific DNA motif ("Api-box") in the promoters of APF genes, with point mutations in this sequence causing drastic reductions in this compound F production [1].

Additional regulatory proteins from various signaling pathways also influence this compound F production:

  • The velvet complex proteins Vel1 and Vel2, which globally regulate secondary metabolism and development in fungi [1]
  • The cAMP signaling pathway component AcyA (adenylate cyclase), which connects metabolic status to secondary metabolite production [4]
  • The carotenoid regulator CarS, which despite its primary role in carotenoid repression, also affects other secondary metabolites including this compound F [4]

These interconnected regulatory networks ensure that this compound F production occurs under appropriate environmental conditions, likely reflecting an ecological adaptation that optimizes the metabolic investment in secondary metabolism for competitive advantages in specific niches.

Experimental Protocols and Methodologies

Genetic Manipulation of F. fujikuroi

Strain Generation and Transformation:

  • Starting strain: Fusarium fujikuroi IMI58289 (Commonwealth Mycological Institute, Kew, UK) serves as the wild-type background [1]
  • Transformation protocol: Employ Agrobacterium tumefaciens-mediated transformation (ATMT) or protoplast-based transformation as described [1]
  • Selection markers: Use hygromycin B (100 μg/mL) or nourseothricin (50 μg/mL) resistance cassettes for selection of transformants [1]

Mutant Generation Strategies:

  • Gene deletion: Replace target ORFs with selection cassettes via homologous recombination using ~1 kb flanking regions [1]
  • Overexpression strains: Fuse target genes to strong constitutive promoters such as PgpdA or PtrpC and integrate into neutral genomic sites [1]
  • Complementation tests: Reintroduce wild-type genes into mutant backgrounds to confirm phenotype specificity [1]

Mutant Verification:

  • Confirm mutant genotypes by Southern blot analysis using digoxigenin-labeled probes [1]
  • Verify expression changes in target genes by northern blot analysis or RT-qPCR [1]
Cultivation Conditions for this compound F Production

Optimal Production Conditions:

  • Pre-culture: Inoculate 100 mL Darken medium (DVK) in 300-mL Erlenmeyer flasks, incubate at 28°C for 72 h in dark with shaking at 180 rpm [1]
  • Main culture: Transfer 500 μL pre-culture to 100 mL synthetic ICI medium with high nitrogen (120 mM NaNO₃ or 60 mM glutamine) in 300-mL flasks [1]
  • Incubation: Grow for 2-6 days at 28°C in dark with shaking at 180 rpm [1]
  • pH control: Maintain acidic conditions (pH 3-4) for optimal production [1]

Alternative Micro-Scale Screening:

  • For high-throughput screening, utilize 96-well plate format with 200 μL medium per well [2]
  • Inoculate with conidia suspension (10⁴ conidia/well)
  • Incubate stationary at 28°C for 7-10 days [2]
  • Extract metabolites directly with equal volume of methanol, centrifuge, and analyze supernatant [2]
Metabolite Analysis and Characterization

Extraction Protocol:

  • Harvest mycelia by filtration through Miracloth or centrifugation
  • Extract twice with equal volume ethyl acetate
  • Combine organic phases and evaporate under reduced pressure
  • Resuspend residue in methanol for analysis [1]

HPLC-HRMS Analysis:

  • Instrumentation: Use UHPLC system coupled to Q-TOF mass spectrometer
  • Column: C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 μm)
  • Mobile phase: (A) Water + 0.1% formic acid; (B) Acetonitrile + 0.1% formic acid
  • Gradient: 5% B to 100% B over 15 min, hold 3 min
  • Flow rate: 0.4 mL/min
  • Detection: DAD (190-800 nm) and positive/negative ESI-MS [1] [2]

NMR Structure Elucidation:

  • Purify compounds by preparative HPLC
  • Dissolve in deuterated methanol or DMSO
  • Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra
  • Compare chemical shifts with known this compound derivatives [2]

Recent Advances and Applications

New this compound Derivatives and Biosynthetic Insights

Recent research has expanded the this compound family through targeted genetic manipulation of the APF cluster, leading to the discovery and characterization of several new derivatives:

  • This compound J: Identified in ΔAPF3 mutants, this derivative contains D-proline instead of D-pipecolic acid due to the disruption of the L-piperideine-6-carboxylate reductase gene [1] [2]. Structural elucidation was initially performed using HRMS techniques, with full NMR characterization recently completed [2].

  • This compound K: Accumulates in ΔAPF9 mutants, featuring 2-amino-8-hydroxyoctanoic acid instead of L-2-aminooctanedioic acid resulting from the disruption of the FAD-dependent monooxygenase gene [1] [2]. This compound has been fully characterized by NMR and HRMS [2].

  • This compound L: A newly identified derivative containing both proline and 2-amino-8-hydroxyoctanoic acid modifications, first detected in ΔAPF9/OE::APF2 double mutants [2]. This compound completes the series of possible combinations resulting from the disruption of APF3 and APF9.

Production optimization through amino acid supplementation in culture media has been shown to enhance yields of these this compound derivatives, with specific amino acid combinations particularly effective for this compound L production [2].

Biological Activity and Potential Applications

This compound F and its derivatives exhibit promising biological activities with potential therapeutic applications:

  • Antimalarial activity: this compound F demonstrates potent in vitro activity against Plasmodium falciparum with an IC₅₀ of 0.67 μM, comparable to the original this compound (IC₅₀ 0.2 μM) [2]. This activity stems from its inhibition of parasite histone deacetylases (HDACs) [1] [2].

  • HDAC inhibition: this compound F and this compound J show the strongest inhibitory activity against HDAC1 and HDAC2 among the this compound derivatives tested [2]. This specificity suggests potential applications in cancer therapy, as these HDAC isoforms are frequently dysregulated in malignancies.

  • Cytotoxicity: this compound F exhibits moderate cytotoxicity against human liver carcinoma cells (HepG2) with an IC₅₀ of 110 μM, representing a favorable therapeutic window compared to its antimalarial activity [2].

Distribution in Fusarium Species

Recent genomic studies have revealed that this compound biosynthesis is not restricted to F. fujikuroi but occurs in various Fusarium species through similar but distinct gene clusters:

  • Fusarium poae: Approximately 7% of Eastern Canadian isolates harbor a functional this compound biosynthetic gene cluster located on accessory chromosomes, with production confirmed in 4 of 38 isolates tested [7]. These accessory chromosomes exhibit traits including non-Mendelian inheritance, low gene density, high transposable element content, and frequent gene duplications [7].

  • Fusarium incarnatum and F. scirpi: Also possess this compound biosynthetic gene clusters, though with variations in cluster organization and composition compared to F. fujikuroi [2].

The presence of this compound clusters on accessory chromosomes in F. poae suggests potential for horizontal gene transfer and may explain the patchy distribution of this compound production across Fusarium species [7]. This distribution pattern has implications for understanding the evolution of secondary metabolite biosynthesis in fungi and may inform future genome mining efforts.

Conclusion and Future Perspectives

The this compound F biosynthetic gene cluster in Fusarium fujikuroi represents a sophisticated system for the production of biologically active cyclic tetrapeptides. Its complex regulation by nitrogen availability, pH, and light reflects the intricate integration of secondary metabolism with environmental sensing networks in fungi. The characterization of this cluster and the development of genetic tools for its manipulation have enabled the production of novel this compound derivatives with potentially improved pharmacological properties.

Future research directions should focus on several key areas:

  • Comprehensive structure-activity relationship studies to elucidate the molecular determinants of HDAC inhibition specificity and potency
  • Heterologous expression systems for improved production and engineering of this compound derivatives
  • Clinical development of promising this compound analogs as antimalarial or anticancer agents
  • Ecological function studies to understand the role of apicidins in fungal biology and plant-pathogen interactions

References

Apicidin isoforms and derivatives apicidin F J K L

Author: Smolecule Technical Support Team. Date: February 2026

Structural Characteristics and Nomenclature

Apicidins are a class of cyclic tetrapeptides known for their histone deacetylase (HDAC) inhibitory and antiprotozoal activities [1] [2]. The core structure consists of four amino acids in a cyclic configuration.

The following table summarizes the specific structural variations that define each isoform relative to the parent compound, Apicidin F [2].

Isoform Amino Acid 1 Amino Acid 2 Amino Acid 3 Amino Acid 4 Key Structural Difference from this compound F
This compound F (1) D-pipecolic acid L-phenylalanine N-methoxy-L-tryptophan L-2-aminooctanedioic acid Parent compound; baseline structure [1]
This compound J (2) D-proline L-phenylalanine N-methoxy-L-tryptophan L-2-aminooctanedioic acid Substitution: D-proline replaces D-pipecolic acid [2]
This compound K (3) D-pipecolic acid L-phenylalanine N-methoxy-L-tryptophan L-2-amino-8-hydroxyoctanoic acid Substitution: Hydroxyl group replaces carboxylic acid on the fourth amino acid [2]
This compound L (4) D-proline L-phenylalanine N-methoxy-L-tryptophan L-2-amino-8-hydroxyoctanoic acid Combined substitutions of J and K: D-proline and the hydroxylated side chain [2]

Biosynthesis and Genetic Regulation

The apicidins are synthesized in F. fujikuroi by a dedicated biosynthetic gene cluster (BGC) [1] [2]. The core enzyme is a non-ribosomal peptide synthetase (NRPS) encoded by the APF1 gene, which incorporates and cyclizes the four constituent amino acids [2].

Key enzymatic steps and regulatory factors in the pathway have been identified through genetic manipulation [1] [2]:

  • APF3: A Δ1-pyrroline-5-carboxylate reductase involved in the modification of L-lysine to D-pipecolic acid.
  • APF9: An FAD-dependent monooxygenase implicated in transforming a hydroxyl group to the carboxylic acid of L-2-aminooctanedioic acid. Deletion of this gene (ΔAPF9) leads to the production of this compound K and L, which contain the hydroxylated variant of this amino acid [2].
  • APF2: A pathway-specific transcription factor. Its overexpression (OE::APF2) is crucial for activating the entire cluster and significantly enhancing the production of apicidins, even under typically repressive conditions [1] [2].

The following diagram illustrates the biosynthetic pathway and the genetic modifications used to produce different this compound isoforms.

fasum This compound Biosynthesis Pathway in F. fujikuroi cluster_nrps NRPS Cyclization (APF1) cluster_reg Transcriptional Regulation Lysine Lysine PipecolicAcid PipecolicAcid Lysine->PipecolicAcid APF3 ProlinePrecursor Proline Precursor Proline Proline ProlinePrecursor->Proline AodaPrecursor L-2-aminooctanedioic Acid Precursor ApicidinF ApicidinF AodaPrecursor->ApicidinF ApicidinJ ApicidinJ AodaPrecursor->ApicidinJ AhodaPrecursor L-2-amino-8-hydroxy- octanoic Acid Precursor ApicidinK ApicidinK AhodaPrecursor->ApicidinK ApicidinL ApicidinL AhodaPrecursor->ApicidinL CoreAssembly Core Tetrapeptide Assembly & Cyclization PipecolicAcid->ApicidinF Proline->ApicidinJ ApicidinF->ApicidinK ΔAPF9 / OE::APF2 ApicidinJ->ApicidinL ΔAPF9 / OE::APF2 APF2 Overexpression of Transcription Factor APF2 APF2->CoreAssembly

Diagram of this compound biosynthesis and isoform generation through genetic regulation and precursor modification.

Experimental Workflow for Discovery and Characterization

The discovery of new apicidins, including the recent identification of this compound L, relies on a integrated workflow of genetic engineering, optimized cultivation, and advanced analytical chemistry [2].

workflow Experimental Workflow for this compound Discovery Step1 1. Genetic Strain Modification (OE::APF2, ΔAPF9/OE::APF2) Step2 2. Micro-Scale Cultivation & Metabolite Production (96-well plate, media optimization) Step1->Step2 Step3 3. Analytical Screening & Detection (LC-HRMS) Step2->Step3 Step4 4. Metabolite Isolation & Purification (Culture scaling, chromatography) Step3->Step4 Step5 5. Structural Elucidation (NMR, HRMS/MS) Step4->Step5 Step6 6. Bioactivity Assessment Step5->Step6

Diagram of the multi-step experimental workflow for discovering and characterizing new this compound isoforms.

Detailed Methodologies
  • Genetic Strain Modification [1] [2]: Key mutants include the overexpression of the transcription factor OE::APF2 and the double mutant ΔAPF9/OE::APF2. These strains are fundamental for activating the silent gene cluster and shifting the biosynthetic pathway toward specific derivatives.
  • Micro-Scale Cultivation & Screening [2]: An established 96-well plate method is used for high-throughput screening. This approach uses minimal material, allows shorter cultivation times, and enables efficient testing of different culture conditions (e.g., supplementation with specific amino acids) to enhance metabolite production. Multiple biological replicates (e.g., N=6) are typically run.
  • Analytical Screening & Metabolite Isolation [2]: Crude culture extracts are initially analyzed by Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS) to identify this compound-like metabolites based on accurate mass. Following detection, large-scale cultures are grown, and target compounds are extracted and purified using chromatographic techniques to obtain highly pure substances for further analysis.
  • Structural Elucidation [2]: The final confirmation of a new compound's structure is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and HRMS fragmentation analysis. This provides full characterization of the planar structure and stereochemistry.

Biological Activity and Therapeutic Potential

The biological activities of the this compound isoforms have been evaluated in key assays to determine their therapeutic potential and cytotoxicity.

Isoform Anti-P. falciparum Activity (IC₅₀) HDAC Inhibitory Activity (IC₅₀) Cytotoxicity (IC₅₀) Key Findings
This compound F (1) 0.67 µM [2] Most potent against HDAC1/2 [2] 110 µM (HepG2) [2] Most active compound against malaria parasite [2]
This compound J (2) Not specified Potent against HDAC1/2 [2] Not specified Similar HDAC inhibition profile to this compound F [2]
This compound K (3) Not specified Not specified Not specified Initial yield insufficient for full bioactivity testing [2]
This compound L (4) Not specified Not specified Not specified Newly identified; full bioactivity profile under investigation [2]
This compound 0.2 µM [2] Reference compound 1.3 µM (HepG2) [2] Foundational member of the class for comparison [2]

Key Insights for Research and Development

  • Strategic Genetic Manipulation: The discovery of Apicidins J, K, and L was not accidental but the direct result of targeted genetic modifications. This highlights the power of genetic engineering in activating silent biosynthetic gene clusters and redirecting pathways to produce novel analogs [1] [2].
  • Critical Role of Regulation: Overexpression of the pathway-specific transcription factor Apf2 is a key enabling step for producing detectable quantities of these metabolites. This appears to be a prerequisite for successful discovery in F. fujikuroi [1] [2].
  • Structure-Activity Relationships (SAR): The data indicates that even single amino acid substitutions can significantly alter biological activity. Replacing D-pipecolic acid with D-proline (as in this compound J) may retain potent HDAC inhibition, while altering the side chain of the fourth amino acid (as in Apicidins K and L) appears to impact anti-malarial potency [2].

The field is advancing rapidly, with research moving from discovery to a deeper understanding of biosynthesis and activity. The current data provides a strong foundation for the further development of this compound derivatives as potential therapeutic agents.

References

Apicidin HDAC2 HDAC3 HDAC8 inhibitory potency

Author: Smolecule Technical Support Team. Date: February 2026

Apicidin Inhibitory Potency Summary

The table below summarizes the quantitative data found for this compound's potency against specific HDAC isoforms. Conflicting values are reported from different sources.

HDAC Isoform Reported IC₅₀ / Potency Source and Notes
HDAC2 Potent inhibitor (no specific IC₅₀) Cited as a potent target, but no quantitative value provided [1].
HDAC3 15.8 nM A commercial supplier provides this specific IC₅₀ value [2].
1-4 nM (in cell extracts) Reported in a scientific review for compounds like this compound in HeLa and E. tenella cell extracts [1].
HDAC8 Potent inhibitor (no specific IC₅₀) Described as a potent target, particularly in a 2023 study, but no IC₅₀ is given [1] [3].
665.1 nM A commercial supplier provides this specific IC₅₀, suggesting lower potency [2].

Experimental Evidence and Research Context

The inhibitory profile of this compound is supported by various experimental findings:

  • Cellular Activity: this compound inhibits histone deacetylase in mammalian cells, leading to a marked accumulation of hyperacetylated histone H4 in vivo and inhibition of partially purified HDAC in vitro [4].
  • Functional Consequences: Treatment with this compound induces cell cycle arrest at the G1 phase and morphological changes, linked to the increased expression of proteins like p21WAF1/Cip1 and gelsolin [4].
  • Selectivity: this compound is recognized as a relatively selective inhibitor, primarily targeting Class I HDACs (including HDAC2, HDAC3, and HDAC8) rather than being a pan-inhibitor, which may help in reducing off-target effects [1].

Key Experimental Protocols

The methodologies below are derived from research that established this compound's biological activity.

1. Protocol for Assessing Anti-proliferative Activity and HDAC Inhibition *In Vitro* [5] [4]

  • Cell Line: Use cancer cell lines (e.g., HeLa, murine OSCC AT-84 cells).
  • Culture Conditions: Maintain cells in RPMI-1640 medium with 10% fetal bovine serum at 37°C in 5% CO₂.
  • Compound Treatment: Treat cells with this compound (typically in the range of 0.1 µM to 10 µM) for 24 hours. Prepare stock solution in DMSO.
  • Proliferation Assay: Perform MTT assay after treatment. Add MTT reagent (0.5 mg/mL final concentration) to wells, incubate for 4 hours, dissolve formazan crystals in DMSO, and measure absorbance at 595 nm.
  • HDAC Inhibition Analysis:
    • Western Blot: Detect histone hyperacetylation using an antibody against acetylated histone H4.
    • Target Specificity: Use western blot to examine expression levels of specific HDACs (e.g., HDAC8) and other markers like cleaved caspase-3 for apoptosis or LC3B for autophagy.

2. Protocol for Assessing Anti-tumor Efficacy *In Vivo* [2]

  • Animal Model: Use xenografted mouse models (e.g., Ishikawa endometrial cancer model).
  • Dosing: Administer this compound via intraperitoneal (i.p.) injection at a dose of 5 mg/kg.
  • Schedule: Administer daily (q.d.) for a period of 21 days.
  • Endpoint Analysis: Monitor and measure tumor volumes over time compared to a vehicle-control group.

Pathways and Logical Workflow

The following diagram outlines the established signaling pathways and cellular outcomes from this compound treatment, based on the research findings.

G cluster_HDAC HDAC Inhibition This compound This compound HDAC2 HDAC2/3/8 This compound->HDAC2 HDAC3 HDAC2/3/8 This compound->HDAC3 HDAC8 HDAC2/3/8 This compound->HDAC8 HistoneH4 Hyperacetylated Histone H4 HDAC2->HistoneH4 Inhibits HDAC3->HistoneH4 Inhibits HDAC8->HistoneH4 Inhibits GeneExpr Altered Gene Expression HistoneH4->GeneExpr p21 p21WAF1/Cip1 Induction GeneExpr->p21 Gelsolin Gelsolin Induction GeneExpr->Gelsolin Apoptosis Apoptosis GeneExpr->Apoptosis Autophagy Autophagy GeneExpr->Autophagy subcluster_cell_fate subcluster_cell_fate CycleArrest G1 Cell Cycle Arrest p21->CycleArrest MorphChange Morphological Changes Gelsolin->MorphChange AntiProlif Anti-proliferation CycleArrest->AntiProlif MorphChange->AntiProlif

Key Insights and Data Gaps

  • Conflicting Data: The most significant challenge is the conflicting potency data, particularly for HDAC8, where one source suggests low-micromolar potency (IC₅₀ 665.1 nM) and others describe it as a potent target.
  • Missing HDAC2 IC₅₀: While HDAC2 is frequently listed as a target of this compound, no specific IC₅₀ value for HDAC2 was found in the search results.
  • Source Reliability: The most precise IC₅₀ values come from commercial supplier databases [2] [6]. For definitive confirmation, consulting original research articles or comprehensive biochemical studies is recommended.

References

Apicidin effect on chromatin structure and gene transcription

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Apicidin primarily functions as a class I and II histone deacetylase (HDAC) inhibitor [1]. Its mechanism can be broken down into a sequence of molecular events, illustrated in the following pathway diagram.

apicidin_mechanism Start This compound Exposure Step1 Inhibition of Class I/II HDAC Enzymes Start->Step1 Step2 Accumulation of Acetyl Groups on Histone Tails (e.g., H3K9ac, H4K8ac) Step1->Step2 Step3 Chromatin Structure Becomes More 'Open' Step2->Step3 Step4 Derepression of Genes Normally Silenced by HDACs Step3->Step4 Step5 Collapse of Stage-Specific Transcriptional Cascade Step4->Step5 Outcome Parasite Growth Arrest/Death Step5->Outcome

This compound inhibits HDACs, leading to histone hyperacetylation, an open chromatin state, and ultimately disrupted gene regulation.

This disruption is particularly critical in parasites like P. falciparum, which rely heavily on epigenetic mechanisms to coordinate their complex life cycles due to a relative lack of specific transcription factors [1] [2]. By disrupting histone modifications, this compound induces the wrong genes at the wrong time, leading to a collapse of the precise transcriptional cascade necessary for survival [1] [3].

Key Experimental Evidence and Protocols

The data summarized in the first table is derived from robust experimental approaches. Below are the methodologies used in key studies to assess this compound's impact.

Experimental Goal Core Methodology Key Analytical Techniques
Transcriptome Profiling Treat highly synchronized parasite cultures with this compound (e.g., 70 nM) at specific developmental stages (ring, trophozoite, schizont). Collect RNA at multiple time points post-treatment (e.g., 0.5, 1, 2, 4, 6 hours) [1]. DNA microarrays or RNA-seq (RNA-sequencing) to quantify genome-wide expression changes. Functional enrichment analysis (GO, KEGG) to identify affected biological pathways [1] [4].
Histone Modification Analysis Treat parasites with this compound and isolate chromatin. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) or microarray analysis to map specific histone modifications (H3K9ac, H4K8ac, H3K4me3) across the genome [1]. Immunoblotting can confirm global changes in modification levels [4].
Phenotypic Assessment Treat parasites with this compound and monitor growth and proliferation. Microscopy to examine morphological changes and growth defects. Assays to quantify replication rates or calculate inhibitory concentrations (e.g., IC50, IC90) [1] [4].

Therapeutic Potential and Drug Development

This compound's potent anti-proliferative activity against apicomplexan parasites highlights the high potential of parasite HDACs as molecular targets for malaria intervention strategies [1] [3].

  • Broad-Spectrum Activity: this compound exhibits broad-spectrum antiprotozoal activity, inhibiting both mammalian and protozoan HDACs at nanomolar concentrations [5].
  • Basis for Drug Design: The molecule serves as a lead compound for structure-activity relationship (SAR) studies. Modifications to its structure have produced analogues with picomolar enzyme affinity, demonstrating the potential for optimization [5] [3].
  • Considerations for Selectivity: A key challenge in developing HDAC inhibitors as anti-parasitic drugs is achieving selectivity over human HDACs to minimize host toxicity. Research focuses on exploiting structural differences between parasite and human enzyme active sites [3].

References

Apicidin Treatment Protocol for Cardiac Differentiation in Mesenchymal Stem Cells: Application Notes and Detailed Experimental Methods

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note and protocol.

Introduction

Mesenchymal stem cells (MSCs) represent a promising tool for cardiac regenerative therapy due to their multipotency, paracrine activity, and relative ease of isolation. However, their limited differentiation efficiency into functional cardiomyocytes has remained a significant bottleneck in clinical translation. Conventional protocols using cardiogenic factors often require extended culture periods (3-4 weeks) and yield inconsistent results, highlighting the need for more efficient induction methods [1]. The discovery that histone deacetylase (HDAC) inhibitors can dramatically enhance cardiac commitment has opened new avenues for optimizing MSC-based therapies.

Apicidin, a specific class I HDAC inhibitor, has emerged as a particularly potent inducer of cardiac differentiation. Research demonstrates that this compound treatment can rapidly upregulate cardiac markers within 24 hours—significantly faster than traditional protocols [2] [3]. This application note provides a detailed experimental protocol for using this compound to promote cardiac differentiation in MSCs, along with comprehensive background on the underlying molecular mechanisms and expected outcomes. The information presented herein is designed specifically for researchers, scientists, and drug development professionals working in cardiac regeneration.

Mechanism of Action

Molecular Pathway of this compound-Induced Cardiac Commitment

This compound exerts its effects through a sophisticated molecular pathway that ultimately redirects MSC fate from proliferation to cardiac differentiation. The process begins with the inhibition of histone deacetylases, particularly HDAC1 and HDAC6, leading to increased histone acetylation and chromatin remodeling [4] [5]. This epigenetic modification facilitates the transcription of genes involved in cardiac development.

A critical downstream effect is the acetylation of Yes-associated protein (YAP1), a transcriptional co-activator that normally maintains stemness and inhibits differentiation. Acetylated YAP1 translocates to the nucleus, where it is recognized and degraded by PSME4 (proteasome activator complex subunit 4) [4] [5]. The removal of YAP1 relieves its suppression on cardiac differentiation programs, enabling expression of key cardiac transcription factors including GATA4, Nkx2.5, and MEF2C. Simultaneously, this compound treatment downregulates miR-130a, a microRNA that normally represses cardiac commitment, further reinforcing the differentiation process [2] [3].

The following diagram illustrates this molecular pathway:

G This compound This compound HDAC_Inhibition HDAC_Inhibition This compound->HDAC_Inhibition Inhibits Histone_Acetylation Histone_Acetylation HDAC_Inhibition->Histone_Acetylation YAP_Acetylation YAP_Acetylation HDAC_Inhibition->YAP_Acetylation YAP_Nuclear_Translocation YAP_Nuclear_Translocation YAP_Acetylation->YAP_Nuclear_Translocation PSME4_Degradation PSME4_Degradation YAP_Nuclear_Translocation->PSME4_Degradation YAP_Removal YAP_Removal PSME4_Degradation->YAP_Removal miR_130a_Downregulation miR_130a_Downregulation YAP_Removal->miR_130a_Downregulation Cardiac_Genes Cardiac_Genes YAP_Removal->Cardiac_Genes miR_130a_Downregulation->Cardiac_Genes Cardiac_Commitment Cardiac_Commitment Cardiac_Genes->Cardiac_Commitment

Figure 1: Molecular mechanism of this compound-induced cardiac commitment in MSCs. This compound inhibits HDAC activity, leading to YAP acetylation, nuclear translocation, and subsequent PSME4-mediated degradation. YAP removal, coupled with miR-130a downregulation, activates cardiac gene expression.

Detailed Experimental Protocol

Materials and Reagents
  • Mesenchymal Stem Cells: Bone marrow-derived MSCs (primary murine or human), adipose-derived MSCs (AD-MSCs), or immortalized human MSCs (hTERT-MSCs)
  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) high glucose supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
  • This compound Stock Solution: Prepare at 3 mM concentration in dimethyl sulfoxide (DMSO); store at -20°C
  • Control Vehicle: 0.1% DMSO in culture medium
  • Phosphate Buffered Saline (PBS), pH 7.4
  • Trypsin-EDTA solution (0.25%)
  • Fixation and Staining Reagents for immunofluorescence (4% paraformaldehyde, Triton X-100, bovine serum albumin, appropriate secondary antibodies)
  • Antibodies for cardiac markers: anti-GATA4, anti-Nkx2.5, anti-cardiac troponin I (cTnI), anti-cardiac troponin T (cTnT)
Step-by-Step Procedure

1. Cell Culture and Seeding

  • Culture MSCs in complete DMEM medium at 37°C in a humidified atmosphere with 5% CO₂.
  • Once cells reach 70-80% confluence, passage using trypsin-EDTA.
  • Seed cells appropriately based on experimental requirements:
    • 6-well plates (2×10⁵ cells/well) for protein and RNA analysis
    • 96-well plates (5×10³ cells/well) for high-content screening
    • Cover slips in 6-well plates (1×10⁵ cells/well) for immunofluorescence
  • Allow cells to adhere for 24 hours before this compound treatment.

2. This compound Treatment

  • Prepare working concentration of 3 μM this compound in complete culture medium (1:1000 dilution from 3 mM stock).
  • Replace culture medium with this compound-containing medium.
  • Include vehicle control (0.1% DMSO in complete medium) for comparison.
  • Incubate cells for 24 hours at 37°C with 5% CO₂.

3. Post-Treatment Processing

  • After 24 hours, remove this compound-containing medium.
  • Wash cells twice with PBS.
  • For differentiation studies: replace with complete medium without this compound and culture for additional 5-7 days, changing medium every 2-3 days.
  • For immediate analysis: proceed with protein, RNA, or fixation protocols.

4. Combination Therapy Preparation (Optional)

  • For enhanced therapeutic effect, prepare a mixture of this compound-treated and untreated MSCs at a 1:1 ratio.
  • Use this mixed population for in vivo transplantation in myocardial infarction models [2].

Table 1: this compound Treatment Protocol Parameters

Parameter Specification Notes
This compound concentration 3 μM Optimal concentration for cardiac induction; test lower doses (1-2 μM) for specific cell types
Treatment duration 24 hours Longer exposure may increase cytotoxicity
Vehicle control 0.1% DMSO Essential control for experimental validity
Cell confluence at treatment 60-70% Avoid over-confluence which reduces responsiveness
Post-treatment differentiation period 5-7 days Cardiac markers continue to increase during this period
Quality Control Measures
  • Cell Viability Assessment: Monitor post-treatment viability using trypan blue exclusion or MTT assay; expect >85% viability with 3 μM this compound.
  • HDAC Inhibition Validation: Confirm HDAC inhibition by detecting increased acetylated histone H3 and H4 levels via Western blot [2].
  • Mycoplasma Testing: Regularly test cells for mycoplasma contamination.
  • Cell Identity Verification: Confirm MSC phenotype through surface marker expression (CD44, CD90, CD29 positive; CD45, CD34 negative) [6].

Expected Outcomes and Validation

Key Result Indicators

Successful cardiac commitment following this compound treatment is demonstrated through multiple molecular and cellular changes. Researchers should observe:

  • Morphological Changes: Within 24-48 hours post-treatment, cells typically exhibit a more elongated, spindle-like morphology with increased cell size, resembling early cardiac progenitor cells. These changes become more pronounced during subsequent culture days.

  • Genetic Markers: Significant upregulation of early cardiac transcription factors, particularly:

    • GATA4: 5-8 fold increase in mRNA and protein levels
    • Nkx2.5: 4-7 fold increase in mRNA and protein levels
    • MEF2C: 3-5 fold increase in mRNA and protein levels [2] [7]
  • Structural Proteins: Expression of late cardiac markers emerges during differentiation phase (days 5-7):

    • Cardiac troponin I (cTnI) and cardiac troponin T (cTnT): Detectable by immunofluorescence and Western blot
    • α-actinin: Organized sarcomeric patterns in a subset of cells [2] [6]
  • Stemness Marker Downregulation: Significant decrease in pluripotency factors:

    • Nanog, Sox2, Oct4: 60-80% reduction in mRNA levels
    • YAP1: 70-90% reduction in protein levels [2] [4]

Table 2: Validation Methods for Cardiac Differentiation

Parameter Assessment Method Expected Outcome Timing
Early cardiac markers qRT-PCR, Western blot 4-8 fold increase in GATA4, Nkx2.5 24 hours
Late cardiac markers Immunofluorescence, Western blot Expression of cTnI, cTnT, α-actinin 5-7 days
Stemness markers qRT-PCR, Western blot 60-80% decrease in Nanog, Sox2, Oct4 24 hours
YAP1 localization Immunofluorescence Nuclear-to-cytoplasmic shift 24 hours
Functional improvement Animal MI model Improved cardiac function 4 weeks post-transplant
Analytical Methods

Immunofluorescence Staining

  • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
  • Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
  • Block with 1% BSA in PBS for 1 hour.
  • Incubate with primary antibodies (1:100-1:500 dilution) overnight at 4°C.
  • Wash with PBS and incubate with fluorophore-conjugated secondary antibodies (1:1000 dilution) for 1 hour at room temperature.
  • Mount with anti-fade medium containing DAPI.
  • Image using fluorescence or confocal microscopy.

Western Blot Analysis

  • Lyse cells in RIPA buffer containing protease inhibitors.
  • Separate proteins (20-30 μg per lane) by SDS-PAGE.
  • Transfer to PVDF membranes and block with 5% non-fat milk.
  • Incubate with primary antibodies (1:1000 dilution) overnight at 4°C.
  • Detect with HRP-conjugated secondary antibodies and chemiluminescence reagent.

Quantitative RT-PCR

  • Extract total RNA using commercial kits.
  • Reverse transcribe 1 μg RNA to cDNA.
  • Perform qPCR using SYBR Green or TaqMan chemistry.
  • Normalize to housekeeping genes (GAPDH, β-actin).
  • Calculate fold changes using the 2^(-ΔΔCt) method.

Troubleshooting and Optimization

Common Issues and Solutions
  • Low Differentiation Efficiency: If cardiac marker induction is suboptimal:

    • Verify this compound concentration and freshness; prepare new stock solutions monthly.
    • Check cell passage number; use early passage cells (P3-P8) for best results.
    • Confirm MSC multipotency through tri-lineage differentiation assays [1].
  • Excessive Cell Death (>20%):

    • Reduce this compound concentration to 1-2 μM.
    • Shorten treatment duration to 12-16 hours.
    • Ensure cells are not over-confluent at treatment time.
  • Inconsistent Results Between Batches:

    • Use standardized freezing protocols to maintain consistent cell stock.
    • Perform complete characterization of surface markers for each new batch.
    • Include positive control (known responsive cell line) in each experiment.
  • Poor In Vivo Engraftment:

    • Use mixed population approach (50% this compound-treated + 50% untreated MSCs) [2].
    • Pre-condition cells with pro-survival factors before transplantation.
    • Consider using biomaterial scaffolds to enhance retention.
Alternative Approaches
  • Combination with Other Inducers: Test this compound in combination with:

    • 5-Azacytidine (DNA methyltransferase inhibitor) [6]
    • Growth factor cocktails (TGF-β, BMP-4, FGF-2) [2]
    • Mechanical stimulation (cyclic stretch) [8]
  • Other HDAC Inhibitors: Compare efficacy with:

    • Trichostatin A (pan-HDAC inhibitor)
    • Tubastatin A (HDAC6-specific inhibitor) [4] [5]

The following workflow diagram summarizes the complete experimental process:

G Cell_Seeding Cell_Seeding Apicidin_Treatment Apicidin_Treatment Cell_Seeding->Apicidin_Treatment 24h adhesion Analysis_24h Analysis_24h Apicidin_Treatment->Analysis_24h 3μM, 24h Differentiation Differentiation Analysis_24h->Differentiation 5-7 days Early_Markers Early_Markers Analysis_24h->Early_Markers Final_Analysis Final_Analysis Differentiation->Final_Analysis Late_Markers Late_Markers Differentiation->Late_Markers Functional_Assays Functional_Assays Final_Analysis->Functional_Assays MSC_Culture MSC_Culture MSC_Culture->Cell_Seeding

Figure 2: Experimental workflow for this compound-induced cardiac differentiation of MSCs. The process from cell seeding to final analysis typically spans 7-8 days, with key checkpoints at 24 hours (early markers) and 5-7 days (late markers).

Applications in Cardiac Therapy

The this compound-based cardiac differentiation protocol has significant implications for myocardial regeneration strategies. In preclinical models of myocardial infarction, transplantation of this compound-preconditioned MSCs has demonstrated superior therapeutic effects compared to untreated MSCs:

  • Enhanced Functional Recovery: Significant improvement in left ventricular ejection fraction and reduction in infarct size [2]
  • Increased Engraftment Efficiency: this compound-treated cells show better retention and integration into host tissue
  • Paracrine Activation: Secretion of pro-angiogenic and anti-apoptotic factors that promote endogenous repair [9]
  • Cardiac Differentiation In Vivo: Donor cells express cardiac markers in the infarcted myocardium [2]

For therapeutic applications, the combinatorial approach using a mixture of this compound-treated and untreated MSCs (50:50 ratio) appears particularly promising. This strategy balances the benefits of early cardiac commitment with the paracrine support and immunomodulatory properties of undifferentiated MSCs [2]. Additionally, the use of allogeneic MSCs pre-treated with this compound may offer an "off-the-shelf" option for acute myocardial infarction, though attention must be paid to potential immunogenicity after differentiation [10].

Recent advances also suggest potential for cell-free approaches using exosomes derived from this compound-preconditioned MSCs, which may carry cardiogenic miRNAs and proteins that facilitate cardiac repair without cell transplantation [9].

References

Application Note: Apicidin-Mediated Apoptosis Induction in Leukemia Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Apicidin, a potent fungal metabolite with histone deacetylase (HDAC) inhibitory activity, has emerged as a promising therapeutic agent in leukemia research. This cyclic tetrapeptide exhibits broad-spectrum antiproliferative effects against various human cancer cell lines, particularly demonstrating significant efficacy in hematological malignancies. As an epigenetic modulator, this compound induces histone hyperacetylation, leading to altered gene expression patterns that affect critical cellular processes including cell cycle progression, differentiation, and programmed cell death. The compound's ability to induce apoptosis across multiple leukemia cell models while exhibiting limited toxicity to normal cells makes it an attractive candidate for preclinical development. This application note provides a comprehensive summary of established experimental concentrations, detailed methodologies, and molecular mechanisms for inducing apoptosis in leukemia cell lines using this compound, serving as a technical reference for researchers in cancer biology and drug development.

Experimental Concentrations for Apoptosis Induction

Optimal Concentration Ranges by Cell Line

Table 1: this compound Concentrations for Apoptosis Induction in Leukemia Cell Lines

Cell Line Leukemia Type Effective Concentration Range Incubation Time Key Apoptotic Markers Observed Citation
HL-60 Acute Myeloid Leukemia (AML) 1-2 µM 24-48 hours DNA fragmentation, nuclear morphological changes, apoptotic bodies, caspase-3 activation, PARP cleavage [1]
THP-1 Acute Myeloid Leukemia (AML) 1 µM 24-72 hours Cell proliferation inhibition, apoptosis facilitation, myeloid differentiation [2]
NB4 Acute Myeloid Leukemia (AML) 1 µM 24-72 hours Cell proliferation inhibition, apoptosis facilitation, myeloid differentiation [2]
Primary AML cells Acute Myeloid Leukemia (AML) 1 µM 24-72 hours Cell proliferation inhibition, apoptosis facilitation, myeloid differentiation [2]
Concentration-Dependent Effects

This compound demonstrates concentration-dependent efficacy across leukemia models, with most cell lines showing significant apoptotic response within the 1-2 µM range following 24-48 hours of exposure [2] [1]. The timing of apoptotic manifestation varies by cell type, with initial features detectable within 12-16 hours and maximal response typically observed at 24-48 hours. Lower concentrations (0.1-0.5 µM) may induce cell cycle arrest and differentiation with minimal apoptosis, while concentrations exceeding 2 µM often result in accelerated necrosis alongside apoptosis, potentially confounding experimental results [3]. For primary AML cells, individual patient samples may exhibit varying sensitivity, necessitating preliminary dose-response validation when possible [2].

Detailed Experimental Protocols

Cell Culture and this compound Treatment
3.1.1 Materials
  • Leukemia cell lines: HL-60, THP-1, NB4 (authenticated sources recommended)
  • This compound: Commercially available (e.g., MedChemExpress HY-N6735)
  • Culture media: RPMI-1640 (THP-1, NB4) or IMDM (HL-60, primary cells)
  • Supplements: 10% Fetal Bovine Serum (FBS), 100 U/ml penicillin, 100 μg/ml streptomycin
  • Solvent: DMSO (cell culture grade)
3.1.2 this compound Preparation
  • Prepare 5 mM stock solution in sterile DMSO
  • Aliquot and store at -80°C (avoid repeated freeze-thaw cycles)
  • Dilute in culture medium immediately before use (final DMSO concentration ≤0.1%)
  • Perform serial dilutions to achieve working concentrations (0.5-2 μM)
3.1.3 Cell Treatment
  • Maintain cells in exponential growth phase (0.5-1×10⁶ cells/mL)
  • Seed at appropriate density (1-2×10⁵ cells/mL in multiwell plates)
  • Add pre-warmed this compound-containing medium
  • Include vehicle control (0.1% DMSO) and blank control
  • Incubate at 37°C, 5% CO₂ for predetermined durations (24-72 hours)
Assessment of Apoptosis
3.2.1 Annexin V/Propidium Iodide Staining

This method distinguishes early apoptotic (Annexin V+/PI-) from late apoptotic (Annexin V+/PI+) cells [3].

Procedure:

  • Harvest 1-5×10⁵ cells by centrifugation (300 × g, 5 min)
  • Wash twice with cold PBS
  • Resuspend in 100 μL 1× binding buffer
  • Add APC-Annexin V (5 μL) and incubate 15 min at RT (dark)
  • Add 400 μL binding buffer containing PI (final concentration 1 μg/mL)
  • Analyze by flow cytometry within 1 hour
  • Use unstained and single-stained controls for compensation
3.2.2 Caspase-3 Activation Assay

Procedure [1]:

  • Lyse treated cells in RIPA buffer with protease inhibitors
  • Resolve proteins (50 μg) by 12% SDS-PAGE
  • Transfer to PVDF membrane, block with 5% non-fat milk
  • Incubate with primary antibodies:
    • Anti-cleaved caspase-3 (Cell Signaling Technology #9664, 1:1000)
    • Anti-β-actin (Santa Cruz #SC-47778, 1:5000) as loading control
  • Incubate with HRP-conjugated secondary antibodies (1:5000)
  • Detect using ECL substrate and image with chemiluminescence system
3.2.3 Nuclear Morphological Assessment

Procedure [1]:

  • Harvest cells by centrifugation (300 × g, 5 min)
  • Wash with PBS, fix with 4% paraformaldehyde (15 min, RT)
  • Permeabilize with 0.1% Triton X-100 (10 min)
  • Stain with Hoechst 33342 (5 μg/mL, 15 min, dark)
  • Mount on slides, visualize by fluorescence microscopy
  • Apoptotic cells show condensed chromatin and nuclear fragmentation

Mechanisms of Apoptosis Induction

Signaling Pathways in this compound-Induced Apoptosis

G cluster1 Early Events (0-12 hours) cluster2 Intermediate Signaling (12-24 hours) cluster3 Execution Phase (18-48 hours) This compound This compound HistoneH4 Histone H4 Hyperacetylation This compound->HistoneH4 GeneExpression Altered Gene Expression HistoneH4->GeneExpression p21 p21WAF1/Cip1 Induction GeneExpression->p21 Fas_FasL Fas/Fas Ligand Expression GeneExpression->Fas_FasL CellCycleArrest CellCycleArrest p21->CellCycleArrest G1 Phase FADD FADD Fas_FasL->FADD DISC Formation Mitochondrial Mitochondrial Pathway Activation CytochromeC CytochromeC Mitochondrial->CytochromeC Release CaspaseCascade Caspase Cascade Activation Apoptosis Apoptosis CaspaseCascade->Apoptosis PARP PARP CaspaseCascade->PARP Cleavage DFF DFF CaspaseCascade->DFF DNA Fragmentation Factor Activation Caspase8 Caspase8 FADD->Caspase8 Caspase8->CaspaseCascade Direct Activation (Type I Cells) Bid Bid Caspase8->Bid Cleavage to tBid Bid->Mitochondrial Caspase9 Caspase9 CytochromeC->Caspase9 Apoptosome Formation Caspase9->CaspaseCascade DNAFragmentation DNAFragmentation PARP->DNAFragmentation DFF->DNAFragmentation Oligonucleosomal Cleavage DNAFragmentation->Apoptosis

Figure 1: Signaling pathways mediating this compound-induced apoptosis in leukemia cells. This compound triggers both extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways through epigenetic modifications and protein acetylation.

Molecular Events in Apoptosis Execution

This compound induces apoptosis through concerted molecular events that integrate epigenetic regulation with classical apoptotic signaling:

  • Epigenetic Modulation: this compound inhibits class I HDACs, particularly targeting HDAC8 in certain leukemia models, resulting in hyperacetylation of histone H4 and altered expression of genes regulating cell cycle and apoptosis [3]. This hyperacetylation creates a more open chromatin structure, permitting transcription of previously silenced genes.

  • Dual Apoptotic Pathway Activation: The extrinsic pathway initiates through Fas/FasL upregulation, promoting death-inducing signaling complex (DISC) formation and caspase-8 activation [1]. The intrinsic pathway activates via Bax translocation to mitochondria, causing cytochrome c release and caspase-9 activation [1]. These initiator caspases converge on caspase-3 activation, executing apoptosis through PARP cleavage and DNA fragmentation [1].

  • Regulation by QPCT: Recent evidence identifies glutaminyl-peptide cyclotransferase (QPCT) as a novel this compound target, with QPCT depletion attenuating this compound's anti-leukemic effects by impairing apoptosis and differentiation [2]. QPCT expression is significantly decreased in AML samples compared to normal controls and is remarkably up-regulated in AML cells upon this compound treatment.

Additional Technical Considerations

In Vivo Translation

For translational studies, the murine OSCC model provides relevant dosing information, where this compound significantly inhibited tumor growth (up to 46% reduction compared to controls) over a 14-day treatment period [3]. While direct leukemia xenograft data for this compound is limited in the available literature, the demonstrated efficacy in solid tumor models suggests potential applicability to hematological malignancies, particularly given the heightened sensitivity of leukemia cells observed in vitro.

Experimental Design Factors

Several critical factors influence experimental outcomes when using this compound:

  • Cell Density Effects: Maintain consistent cell densities across experiments, as overcrowding can provide survival signals that attenuate apoptosis.
  • Serum Concentration: Standardize serum concentrations (typically 10% FBS), as serum deprivation can synergize with this compound to enhance apoptosis.
  • Treatment Timing: Initiate treatments during exponential growth phase for maximal effect, as quiescent cells may demonstrate reduced sensitivity.
  • Batch Validation: Validate each this compound batch with positive control cell lines (e.g., HL-60) to ensure consistent bioactivity.

Troubleshooting Guide

Table 2: Common Experimental Issues and Solutions

Problem Potential Causes Recommended Solutions
Low apoptosis induction Inactive this compound stock; Resistant cell line; Suboptimal concentration Verify stock activity with histone acetylation Western blot; Try multiple cell lines; Perform dose-response curve (0.5-5 µM)
Excessive necrosis Concentration too high; Prolonged incubation Reduce concentration (≤2 µM); Shorten treatment duration (≤48 hours); Add caspase inhibitor control
High variability between replicates Inconsistent cell counting; Uneven drug distribution Standardize cell counting method; Ensure thorough mixing after this compound addition; Use multi-channel pipette for replicates
Weak Western blot signals Incomplete protein transfer; Antibody issues Optimize transfer time; Validate antibodies with positive control lysates; Check antibody expiration dates
Poor flow cytometry resolution Excessive cell clumping; Improper compensation Filter cells through mesh before analysis; Prepare single-stained controls for each experiment; Titrate antibody concentrations

Conclusion

This compound represents a potent epigenetic modulator capable of inducing significant apoptosis across multiple leukemia cell lines at low micromolar concentrations (1-2 μM) within 24-48 hours of treatment. The compound activates both intrinsic and extrinsic apoptotic pathways through coordinated molecular events involving histone hyperacetylation, death receptor signaling, mitochondrial permeabilization, and caspase cascade activation. The detailed protocols provided in this application note offer robust methodologies for assessing this compound-induced apoptosis, while the troubleshooting guide addresses common experimental challenges. As research continues to elucidate the full therapeutic potential of HDAC inhibitors in hematological malignancies, this compound remains a valuable tool compound for investigating epigenetic regulation of cell death pathways in leukemia models.

References

Comprehensive Application Notes and Protocols: Apicidin in Acute Myeloid Leukemia Differentiation Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AML Differentiation Therapy

Acute myeloid leukemia (AML) represents a heterogeneous hematologic malignancy characterized by abnormal cell proliferation, apoptosis repression, and myeloid differentiation blockade of hematopoietic stem/progenitor cells. The concept of differentiation therapy—using pharmacological agents to stimulate the maturation of leukemic blasts rather than directly killing them—has revolutionized treatment approaches for specific AML subtypes. The success of all-trans retinoic acid (ATRA) in acute promyelocytic leukemia (APL) has established differentiation therapy as a validated therapeutic strategy, prompting the search for additional compounds with differentiation-inducing potential across AML subtypes [1] [2].

Apicidin, a fungal metabolite and potent histone deacetylase (HDAC) inhibitor, has emerged as a promising candidate for differentiation therapy in non-APL AML. HDACs play crucial roles in epigenetic regulation by removing acetyl groups from lysine residues in histones and non-histone proteins, leading to transcriptional repression. In AML, epigenetic dysregulation contributes significantly to the blockade of differentiation, making HDAC inhibitors like this compound particularly attractive therapeutic agents [3]. Recent investigations have demonstrated that this compound exerts potent anti-leukemic effects through multiple mechanisms, including inhibition of cell proliferation, induction of apoptosis, and stimulation of myeloid differentiation in AML cell lines and primary samples [3] [4].

Experimental Findings and Quantitative Data Summary

Anti-leukemic Effects of this compound

Extensive in vitro studies have characterized the dose- and time-dependent effects of this compound on AML cellular processes. The compound demonstrates robust anti-proliferative activity across multiple AML cell lines, including HL-60, THP-1, and NB4, with effects observed within 24-72 hours of treatment. Concurrently, this compound treatment promotes dose-dependent apoptosis and induces morphological and immunophenotypic changes consistent with myeloid differentiation [3].

Table 1: Quantitative Effects of this compound on AML Cell Lines

Cell Line/Type Proliferation Inhibition Apoptosis Induction Differentiation Markers Optimal Concentration
HL-60 ~70% at 72h Significant increase CD11b↑, CD14↑ 1 μM
THP-1 ~65% at 72h Significant increase CD14↑ 1 μM
NB4 ~60% at 72h Significant increase CD11b↑ 1 μM
Primary AML cells Variable by subtype Increased Annexin V+ CD11b↑, CD14↑ 1 μM
Role of QPCT in this compound Mechanism

Mechanistic investigations have identified glutaminyl-peptide cyclotransferase (QPCT) as a critical downstream mediator of this compound's effects. QPCT exhibits significantly decreased expression in AML patient samples compared to normal controls and is remarkably up-regulated following this compound treatment. Functional studies using knockdown approaches demonstrated that QPCT depletion promotes cell proliferation, inhibits apoptosis, and impairs myeloid differentiation, thereby alleviating the anti-leukemic effects of this compound [3] [4].

Table 2: Key Molecular Alterations Following this compound Treatment

Parameter Baseline in AML Post-Apicidin Treatment Functional Significance
QPCT expression Significantly decreased Remarkably up-regulated Promotes differentiation
Histone acetylation (H3K9) Variable >10-fold increase Chromatin remodeling
Histone acetylation (H3K27) Variable >10-fold increase Enhanced gene transcription
CD11b expression Low Significantly increased Monocyte/macrophage differentiation
CD14 expression Low Significantly increased Monocyte/macrophage differentiation

Detailed Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Lines and Culture Conditions: Maintain HL-60, THP-1, and NB4 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 μg/ml streptomycin at 37°C in a 5% CO2 humidified atmosphere. Use Iscove's Modified Dulbecco's Medium (IMDM) for primary AML mononuclear cells isolated from patient samples using Ficoll density gradient centrifugation (d = 1.077 g/ml) [3].

  • This compound Preparation and Treatment: Reconstitute this compound (commercially available as HY-N6735 from MedChemExpress) in DMSO to create a stock solution of 10 mM. Store aliquots at -20°C. For treatment, dilute this compound in complete culture medium to a final concentration of 1 μM. Include vehicle control groups treated with equivalent DMSO concentrations (typically 0.01%). Treat cells for 24-72 hours depending on experimental endpoints [3].

Myeloid Differentiation Assays
  • Induction of Differentiation: For macrophage-like differentiation, treat cells with phorbol myristate acetate (PMA) at a final concentration of 10 nM for 48 hours. For granulocytic differentiation, use all-trans retinoic acid (ATRA) at a final concentration of 2 μM for 48 hours. These positive controls help validate differentiation capacity alongside this compound-treated samples [3].

  • Flow Cytometry Analysis of Surface Markers: Harvest cells at 48 hours of differentiation induction. Wash twice with PBS and resuspend in 100 μl PBS. Incubate with APC-conjugated anti-CD14 or APC-conjugated anti-CD11b antibodies (or appropriate isotype controls) at 4°C for 30 minutes. Wash cells with 1 ml PBS, resuspend in 300 μl PBS, and analyze immediately using a flow cytometer (e.g., DxFLEX flow cytometer). Analyze a minimum of 10,000 events per sample [3].

Assessment of Proliferation and Viability
  • Cell Proliferation Assay (CCK-8): Plate AML cells in 96-well plates at a density of 10,000 cells/well in 100 μl complete medium. Treat with this compound or vehicle control. At 0, 24, 48, and 72-hour time points, add 10% CCK-8 solution (10 μl per well) and incubate at 37°C for 1.5 hours. Measure absorbance at 450 nm with a reference wavelength of 630 nm using a microplate reader. Calculate relative cell viability normalized to the control group [3].

  • Apoptosis Assay: Culture AML cells in low FBS medium (2%) for 48 hours to induce mild starvation stress. Collect cells, wash once with PBS, and resuspend in 1× binding buffer. Stain with APC-Annexin V and 7-AAD according to manufacturer protocols (Biolegend). Incubate at room temperature for 20 minutes protected from light and immediately analyze by flow cytometry. distinguish early apoptotic (Annexin V+/7-AAD-), late apoptotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+) populations [3].

Molecular Analyses
  • RNA Extraction and Quantitative RT-PCR: Extract total RNA using TRIzol Reagent according to manufacturer protocols. Quantify RNA concentration using a NanoDrop 2000 spectrophotometer. Synthesize cDNA using Moloney murine leukemia virus reverse transcriptase with oligo(dT) primers. Perform qRT-PCR using SYBR Premix on a Bio-Rad CFX-96 System with the following cycling conditions: 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30 seconds. Use GAPDH as a housekeeping control. Analyze data using the 2^(-ΔΔCt) method [3].

  • Chromatin Immunoprecipitation (ChIP): Seed HL-60 cells in 10-cm plates and grow to approximately 70% confluence. Treat with DMSO or this compound for 48 hours. Perform ChIP using a commercial Chromatin Immunoprecipitation Kit according to manufacturer instructions. Use antibodies against H3K27ac and H3K9ac with normal IgG as a control. Precipitate DNA and analyze by PCR or qPCR with primers specific to regions of interest [3].

  • Western Blot Analysis: Lyse cells in RIPA buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA) supplemented with protease and phosphatase inhibitors. Separate proteins by SDS-PAGE and transfer to PVDF membranes. Block membranes with 5% non-fat milk and incubate with primary antibodies against QPCT, acetylated histones, and loading controls (e.g., β-actin) overnight at 4°C. Incubate with appropriate HRP-conjugated secondary antibodies and detect using enhanced chemiluminescence [3].

Mechanistic Insights and Pathway Analysis

HDAC Inhibition and Epigenetic Remodeling

This compound functions primarily as a class I HDAC inhibitor, targeting HDAC enzymes that regulate key epigenetic modifications. Treatment with this compound results in significant increases in histone acetylation marks (H3K9ac and H3K27ac), which promote chromatin relaxation and facilitate transcription of genes involved in differentiation and cell cycle regulation. This epigenetic remodeling represents the initial molecular event in this compound's mechanism of action, preceding changes in gene expression and phenotypic differentiation [3] [5].

QPCT as a Critical Downstream Mediator

The discovery of QPCT upregulation following this compound treatment provides important insights into the molecular pathway governing myeloid differentiation in AML. QPCT, which exhibits decreased expression in AML samples compared to normal controls, appears to function as a positive regulator of differentiation. Rescue experiments demonstrating that QPCT depletion attenuates this compound-induced differentiation strongly support its essential role in the anti-leukemic mechanism. The precise positioning of QPCT within the differentiation pathway remains under investigation, but current evidence places it downstream of HDAC inhibition and histone acetylation changes [3] [4].

Experimental Workflow and Mechanism Visualization

G cluster_pheno Phenotypic Changes cluster_assays Assessment Methods Start AML Cell Lines (HL-60, THP-1, NB4) Apidicin This compound Treatment (1 μM, 24-72h) Start->Apidicin HDAC HDAC Inhibition Apidicin->HDAC Chromatin Chromatin Remodeling ↑H3K9ac, ↑H3K27ac HDAC->Chromatin QPCT QPCT Upregulation Chromatin->QPCT Chip ChIP Assay Chromatin->Chip Phenotype Phenotypic Changes QPCT->Phenotype PCR qRT-PCR (QPCT) QPCT->PCR Assays Assessment Assays Prolif Proliferation Inhibition CCK8 CCK-8 Proliferation Prolif->CCK8 Apop Apoptosis Induction Annexin Annexin V/7-AAD Apop->Annexin Diff Myeloid Differentiation Flow Flow Cytometry (CD11b, CD14) Diff->Flow

Figure 1: Experimental workflow for evaluating this compound-induced differentiation in AML models

G This compound This compound HDAC HDAC Inhibition (Class I HDACs) This compound->HDAC Histone ↑ Histone Acetylation (H3K9ac, H3K27ac) HDAC->Histone Chromatin Chromatin Remodeling Histone->Chromatin Transcription Altered Gene Transcription Chromatin->Transcription QPCT QPCT Upregulation Transcription->QPCT Proliferation Proliferation Inhibition Transcription->Proliferation Apoptosis Apoptosis Induction Transcription->Apoptosis Differentiation Myeloid Differentiation (CD11b+, CD14+) QPCT->Differentiation Outcome Anti-leukemic Effect Differentiation->Outcome Proliferation->Outcome Apoptosis->Outcome

Figure 2: Proposed mechanism of this compound action in AML cells

Research Applications and Considerations

Application in Drug Development

The differentiation-inducing capacity of this compound makes it particularly valuable for:

  • Combination therapy screening with conventional chemotherapeutics or targeted agents
  • Validation of HDAC inhibition as a therapeutic strategy in non-APL AML subtypes
  • Studying molecular pathways of myeloid differentiation beyond immediate HDAC targets
  • Development of biomarker panels for predicting response to differentiation therapy
Technical Considerations and Limitations
  • Primary Cell Variability: Response to this compound may vary significantly across AML genetic subtypes. Include multiple cell lines and primary samples where possible.
  • Differentiation Syndrome Monitoring: When translating findings to in vivo models, monitor for differentiation syndrome—a potentially fatal complication characterized by fever, respiratory distress, and multi-organ involvement that can occur with differentiation-inducing agents [6] [2].
  • Optimal Dosing: The 1 μM concentration provides a starting point, but dose-response relationships should be established for specific experimental systems.
  • Time Course Considerations: Molecular events (histone acetylation changes) may precede phenotypic differentiation (surface marker expression) by 24-48 hours.

Conclusion

This compound represents a promising therapeutic candidate for AML differentiation therapy, with demonstrated efficacy across multiple AML model systems. Its mechanism involving HDAC inhibition, chromatin remodeling, and QPCT upregulation provides insights into the molecular regulation of myeloid differentiation. The protocols outlined herein enable comprehensive evaluation of differentiation induction, proliferation inhibition, and apoptotic effects in AML cellular models. Further investigation into the specific positioning of QPCT within differentiation pathways and validation in primary patient samples will strengthen the case for clinical development of this compound or related compounds for AML therapy.

References

Comprehensive Application Notes and Protocols: Using Apicidin to Study Endoplasmic Reticulum Stress in Neuroblastoma Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Apicidin and Endoplasmic Reticulum Stress

This compound is a potent fungal metabolite that functions as a broad-spectrum histone deacetylase (HDAC) inhibitor, demonstrating significant anti-cancer effects across various cancer models. This compound has emerged as a valuable research tool for investigating the complex relationships between epigenetic modifications and cellular stress pathways, particularly in neural crest-derived tumors like neuroblastoma. As a cyclic tetrapeptide, this compound specifically inhibits zinc-dependent HDACs, leading to hyperacetylation of histone proteins and subsequent alterations in gene expression patterns. These epigenetic changes trigger complex cellular responses that ultimately induce apoptosis through interconnected molecular pathways. [1] [2]

The endoplasmic reticulum (ER) serves as a crucial intracellular organelle responsible for protein synthesis, folding, and modification, as well as calcium storage and lipid biosynthesis. When cellular conditions disrupt ER function, the accumulation of unfolded or misfolded proteins occurs, leading to a state known as ER stress. To counteract this stress, cells activate an evolutionarily conserved adaptive mechanism called the unfolded protein response (UPR), which aims to restore protein homeostasis through three primary transmembrane sensors: IRE1, PERK, and ATF6. However, when ER stress becomes severe or prolonged, these signaling pathways transition from pro-survival to pro-apoptotic signaling, initiating programmed cell death. The investigation of ER stress pathways in neuroblastoma cells provides valuable insights into cancer cell vulnerability and potential therapeutic interventions. [3] [4]

Key Mechanistic Insights: this compound-Induced ER Stress in Neuroblastoma

Molecular Pathways of this compound Action

Research using mouse Neuro-2a neuroblastoma cells has demonstrated that this compound induces apoptosis through interconnected mechanisms involving ER stress and mitochondrial dysfunction. The compound triggers the characteristic features of ER stress, including expression of CCAAT/enhancer binding protein homologous protein (CHOP), cleavage of activating transcription factor 6α (ATF6α), and phosphorylation of eukaryotic initiation factor 2α (eIF2α). These molecular events represent activation across all three branches of the UPR signaling network. The significance of these pathways is substantiated by evidence showing that inhibition of ER stress through CHOP knockdown or pharmacological inhibitors (salubrinal and 4-phenylbutyric acid) significantly reduces this compound-induced cell death. [1] [2]

The calcium-mediated signaling pathway plays a pivotal role in this compound's mechanism of action. Treatment with this compound results in increased cytosolic Ca²⁺ levels, which can be blocked by 2-aminoethoxydiphenyl borate (an antagonist of inositol 1,4,5-trisphosphate receptor) and BAPTA-AM (an intracellular Ca²⁺ chelator). Importantly, these inhibitors not only prevent calcium release but also attenuate this compound-induced cell death and ER stress markers, indicating the fundamental role of calcium signaling in the apoptotic response. Additionally, this compound induces phosphorylation of phospholipase Cγ1 (PLCγ1) and epidermal growth factor receptor (EGFR), and inhibition of these signaling components reduces both cell death and ER stress parameters. [1]

Mitochondrial Dysfunction and Oxidative Stress

This compound treatment initiates a cascade of mitochondrial alterations that contribute to the apoptotic process. The compound induces reactive oxygen species (ROS) accumulation and loss of mitochondrial membrane potential (ΔΨm), both hallmark features of mitochondrial dysfunction. The critical role of oxidative stress in this process is demonstrated by the protective effects of the antioxidant N-acetyl cysteine (NAC), which reduces this compound-induced cell death, CHOP expression, and mitochondrial impairment. This evidence positions ROS as both a contributor to and consequence of ER stress in this compound-treated neuroblastoma cells, creating an amplification loop that potentiates the apoptotic signal. [1]

Table 1: Key Apoptotic Markers Induced by this compound in Neuro-2a Neuroblastoma Cells

Parameter Category Specific Marker Observed Effect Experimental Validation
Caspase Activation Caspase-12 Cleavage/Activation Western Blot
Caspase-9 Cleavage/Activation Western Blot
Caspase-3 Cleavage/Activation Western Blot
ER Stress Markers CHOP Upregulation Knockdown + Inhibitors
ATF6α Cleavage Western Blot
eIF2α Phosphorylation Western Blot
Mitochondrial Parameters ROS Accumulation NAC Inhibition
ΔΨm Loss JC-1 Staining
Signaling Molecules PLCγ1 Phosphorylation Inhibitor Studies
EGFR Phosphorylation Inhibitor Studies
Epigenetic Effects Versus Stress Signaling

An important aspect of this compound's mechanism is the relationship between its epigenetic actions and the ensuing stress response. Treatment with this compound consistently induces histone H3 hyperacetylation and reduces histone deacetylase 2 (HDAC2) mRNA expression, confirming its intended function as an HDAC inhibitor. However, these epigenetic modifications appear to operate independently of the ER stress signaling pathways, as they are not affected by either PLCγ1 inhibition (U73122) or antioxidant treatment (NAC). This intriguing separation suggests that while HDAC inhibition initiates the process, the resulting ER stress and mitochondrial dysfunction develop through distinct signaling cascades that represent convergent pathways for apoptosis induction. [1]

Experimental Parameters and Quantitative Data

Critical Concentration and Time Parameters

The efficacy of this compound in inducing ER stress and apoptosis in neuroblastoma cells follows concentration and time-dependent relationships. While the specific IC₅₀ values are not provided in the available literature, the experimental evidence confirms that the effects are observable within conventionally used concentration ranges for HDAC inhibitors in cancer cell studies. The temporal progression of apoptotic events typically initiates with early ER stress responses (within 2-6 hours), followed by mitochondrial dysfunction (6-12 hours), and culminating in caspase activation and DNA fragmentation (12-24 hours). These timeframes provide important guidance for designing experimental protocols and determining appropriate timepoints for analysis. [1]

Table 2: Experimental Assessment Methods for this compound-Induced ER Stress

| Analysis Type | Key Assays | Measurable Outputs | Inhibitors for Mechanism Validation | |-------------------|----------------|------------------------|----------------------------------------| | Cell Viability & Death | MTT/MTS Assay | Metabolic Activity | Salubrinal, 4-PBA | | | LDH Release | Membrane Integrity | BAPTA-AM | | | Annexin V/PI Staining | Apoptosis vs. Necrosis | Z-VAD-FMK | | ER Stress Assessment | Western Blot | CHOP, ATF6, p-eIF2α | - | | | Immunofluorescence | GRP78 Redistribution | - | | | RT-qPCR | XBP1 Splicing | - | | Calcium Signaling | Fluorometric Assays | Cytosolic Ca²⁺ | 2-APB | | | Fluorescent Dyes (Fura-2) | Intracellular Flux | BAPTA-AM | | Mitochondrial Function JC-1 Staining | Membrane Potential | NAC | | | DCFDA Assay | ROS Production | NAC | | | Cytochrome c Release | Apoptosis Initiation | - |

Application Guidelines for Neuroblastoma Research

Experimental Considerations and Model Selection

When employing this compound to study ER stress pathways in neuroblastoma, researchers should consider several critical experimental factors. The mouse Neuro-2a neuroblastoma cell line has been extensively characterized in this compound studies and provides a reliable model system for investigating these mechanisms. However, researchers should consider validating key findings in additional neuroblastoma models, including human cell lines such as SK-N-AS and NB-1691, which have demonstrated relevance for ER stress studies. Careful attention should be paid to culture conditions, as factors such as serum concentration, glucose availability, and oxygenation can significantly influence basal ER stress levels and consequently affect experimental outcomes. [1] [5]

The interpretation of results should account for the dynamic nature of ER stress responses. Short-term treatments (≤8 hours) typically reveal adaptive UPR signaling, while prolonged exposures (≥16 hours) are generally required to observe the transition to apoptotic signaling. Furthermore, researchers should implement appropriate controls including HDAC inhibition validation through histone acetylation assessment, baseline stress level monitoring using GRP78 expression, and viability assays to distinguish specific ER stress-mediated effects from general cytotoxicity. [1] [3]

Important Caveats and Validation Requirements

Critical methodological considerations must be addressed when designing this compound studies. It is essential to note that the primary research paper describing this compound-induced ER stress in Neuro-2a cells was retracted due to irregularities in certain figures, specifically errors and duplications in some Western blot panels. Therefore, researchers should exercise caution when implementing these specific protocols and aim to independently validate key findings through robust experimental replication and multiple methodological approaches. The fundamental mechanisms linking HDAC inhibition to ER stress remain plausible based on supporting literature, but the specific pathway detailed in the retracted article requires verification. [6] [7]

Researchers should employ comprehensive validation strategies including orthogonal assay approaches to confirm ER stress induction. For instance, Western blot analysis of multiple UPR markers (not just single endpoints), RT-qPCR assessment of UPR target genes, and functional assays measuring ER calcium homeostasis provide complementary evidence for authentic ER stress activation. Additionally, the use of multiple chemically distinct HDAC inhibitors can help determine which effects are specific to this compound versus general consequences of HDAC inhibition. [3] [4] [5]

Step-by-Step Experimental Protocols

Cell Culture and this compound Treatment Protocol

Materials Required: Neuro-2a cells (ATCC CCL-131), Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin solution, this compound (commercially available, prepare 1mM stock in DMSO), phosphate-buffered saline (PBS), tissue culture vessels.

Procedure:

  • Cell Maintenance: Culture Neuro-2a cells in complete medium (DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ atmosphere.
  • Experimental Seeding: Seed cells at appropriate densities based on assay requirements (e.g., 5×10³ cells/well for 96-well plates, 2.5×10⁵ cells/well for 6-well plates).
  • This compound Treatment Preparation:
    • Thaw this compound stock solution and prepare serial dilutions in complete medium to achieve desired working concentrations.
    • Maintain DMSO concentration constant across all treatments (typically ≤0.1%).
    • Include vehicle control (DMSO alone) and appropriate positive controls for ER stress (e.g., tunicamycin, thapsigargin).
  • Treatment Application:
    • Allow seeded cells to adhere for 24 hours before treatment.
    • Remove existing medium and replace with this compound-containing medium.
    • Incubate for predetermined timepoints based on experimental objectives.
  • Post-Treatment Processing:
    • Collect cells and conditioned media according to downstream analytical requirements.
    • Process samples immediately or store appropriately at -80°C. [1] [5]
Assessment of Cytotoxicity and Apoptosis

Materials Required: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), cell lysis buffer, caspase assay kits, Annexin V-FITC/propidium iodide staining kit, flow cytometry equipment.

Viability and Cytotoxicity Assessment:

  • MTT Assay Protocol:

    • After this compound treatment, add MTT solution (0.5 mg/mL final concentration) to each well.
    • Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
    • Carefully remove medium and dissolve formed crystals in DMSO or appropriate solvent.
    • Measure absorbance at 570 nm with reference wavelength at 630 nm.
    • Calculate percentage viability relative to vehicle-treated controls.
  • Caspase Activation Assay:

    • Harvest this compound-treated cells by gentle trypsinization.
    • Prepare cell lysates using chilled lysis buffer with protease inhibitors.
    • Incubate lysates with caspase-specific substrates (e.g., DEVD-AFC for caspase-3, LEHD-AFC for caspase-9).
    • Measure fluorescence (excitation 400 nm, emission 505 nm) at timed intervals.
    • Express activity as fold-change relative to vehicle controls. [1]
  • Annexin V/Propidium Iodide Staining:

    • Collect both adherent and floating cells after this compound treatment.
    • Wash twice with cold PBS and resuspend in binding buffer.
    • Add Annexin V-FITC and propidium iodide according to manufacturer's instructions.
    • Incubate for 15 minutes in the dark at room temperature.
    • Analyze by flow cytometry within 1 hour of staining.
    • Distinguish populations: viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), necrotic (Annexin V⁻/PI⁺). [1] [5]
ER Stress Evaluation Methods

Materials Required: RIPA lysis buffer, protease and phosphatase inhibitors, SDS-PAGE equipment, Western blot transfer apparatus, primary antibodies (anti-CHOP, anti-p-eIF2α, anti-ATF6, anti-GRP78), secondary antibodies, chemiluminescence detection reagents, RNA isolation kit, RT-PCR reagents.

Western Blot Analysis for UPR Markers:

  • Protein Extraction:

    • Lyse this compound-treated cells in RIPA buffer containing fresh protease and phosphatase inhibitors.
    • Centrifuge at 12,000×g for 15 minutes at 4°C to remove insoluble material.
    • Determine protein concentration using BCA or Bradford assay.
  • Immunoblotting:

    • Separate 20-40 μg of protein by SDS-PAGE and transfer to PVDF membrane.
    • Block membranes with 5% non-fat dry milk in TBST for 1 hour.
    • Incubate with primary antibodies (1:1000 dilution) overnight at 4°C.
    • Wash membranes and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour.
    • Develop using enhanced chemiluminescence reagent and image.
    • Analyze band intensities relative to loading controls (β-actin or GAPDH).
  • ER Stress Inhibitor Studies:

    • Pre-treat cells with ER stress inhibitors (e.g., salubrinal 50 μM, 4-PBA 5 mM) 2 hours before this compound exposure.
    • Continue co-incubation during this compound treatment.
    • Assess attenuation of apoptotic markers and cell death to confirm ER stress involvement. [1] [3]
Mitochondrial Parameter Assessment

Materials Required: JC-1 dye, DCFDA reagent, N-acetylcysteine, fluorescent plate reader or flow cytometer.

Protocol for Mitochondrial Membrane Potential (ΔΨm):

  • JC-1 Staining:

    • Harvest this compound-treated cells and resuspend in fresh medium.
    • Add JC-1 dye (2 μM final concentration) and incubate for 20 minutes at 37°C.
    • Wash cells twice with PBS and resuspend for analysis.
    • Measure fluorescence using two channels: 590 nm (red, J-aggregates) and 530 nm (green, monomers).
    • Calculate red/green fluorescence ratio; decreased ratio indicates loss of ΔΨm.
  • ROS Detection:

    • Load cells with DCFDA (10 μM) for 30 minutes at 37°C after this compound treatment.
    • Wash twice with PBS and analyze fluorescence intensity (excitation 488 nm, emission 535 nm).
    • Include NAC (5 mM) pre-treatment controls to confirm ROS specificity. [1]

Pathway Diagrams and Visual Representations

This compound-Induced ER Stress and Apoptosis Signaling Pathway

G cluster_epigenetic Epigenetic Effects (Independent) cluster_stress Stress Signaling Pathway This compound This compound HDAC_Inhibition HDAC_Inhibition This compound->HDAC_Inhibition PLCγ1_EGFR PLCγ1_EGFR This compound->PLCγ1_EGFR Epigenetic_Changes Epigenetic_Changes HDAC_Inhibition->Epigenetic_Changes Ca_Release Ca_Release PLCγ1_EGFR->Ca_Release ER_Stress ER_Stress Ca_Release->ER_Stress UPR_Activation UPR_Activation ER_Stress->UPR_Activation ROS ROS UPR_Activation->ROS Mitochondrial_Dysfunction Mitochondrial_Dysfunction UPR_Activation->Mitochondrial_Dysfunction ROS->Mitochondrial_Dysfunction Caspase_Activation Caspase_Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Inhibitors Inhibitors: • U73122 (PLCγ1) • 2-APB/BAPTA-AM (Ca²⁺) • NAC (ROS) • Salubrinal/4-PBA (ER Stress) Inhibitors->Ca_Release Inhibitors->ER_Stress Inhibitors->ROS

This diagram illustrates the dual-pathway mechanism of this compound action in neuroblastoma cells, highlighting the separation between epigenetic effects and stress signaling, while also indicating key points for pharmacological inhibition that can be used to validate the mechanism experimentally.

Experimental Workflow for this compound ER Stress Studies

G cluster_parallel Parallel Assessment Methods Cell_Culture Cell_Culture Treatment_Design Treatment_Design Cell_Culture->Treatment_Design Viability_Assessment Viability_Assessment Treatment_Design->Viability_Assessment ER_Stress_Analysis ER_Stress_Analysis Viability_Assessment->ER_Stress_Analysis Mitochondrial_Assays Mitochondrial_Assays ER_Stress_Analysis->Mitochondrial_Assays Apoptosis_Confirmation Apoptosis_Confirmation Mitochondrial_Assays->Apoptosis_Confirmation Mechanism_Validation Mechanism_Validation Apoptosis_Confirmation->Mechanism_Validation Data_Interpretation Data_Interpretation Mechanism_Validation->Data_Interpretation

This experimental workflow provides a systematic approach for investigating this compound-induced ER stress, emphasizing the importance of parallel assessment methods and sequential validation steps to establish mechanistic relationships.

Conclusion and Research Implications

The use of This compound as a research tool for studying endoplasmic reticulum stress in neuroblastoma models provides valuable insights into the complex interplay between epigenetic regulation and cellular stress pathways. The compound's ability to simultaneously modulate histone acetylation while activating PLCγ1-mediated calcium signaling and ER stress creates a unique experimental scenario for investigating convergent apoptosis mechanisms. However, researchers must implement rigorous validation protocols and acknowledge the need for independent verification of certain mechanistic details in light of the retraction status of key supporting literature.

The experimental frameworks and methodologies presented in these application notes offer comprehensive guidance for researchers investigating ER stress mechanisms in neuroblastoma. By employing the outlined protocols—including appropriate controls, orthogonal assessment methods, and pharmacological validation approaches—scientists can reliably utilize this compound to explore fundamental questions in cellular stress biology and cancer therapeutics. Future research directions should focus on elucidating the precise molecular links between HDAC inhibition and PLCγ1 activation, exploring potential cell-type-specific differences in these responses, and investigating combination strategies that might potentiate this compound-induced ER stress for therapeutic applications.

References

Apicidin application in Alzheimer's disease mouse models

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Therapeutic Rationale

Apicidin is a fungal metabolite that acts as a class I histone deacetylase (HDAC) inhibitor [1] [2]. In the context of Alzheimer's disease (AD), its primary proposed therapeutic mechanism involves the upregulation of ADAM10, a key α-secretase [1] [3].

The diagrams below illustrate the molecular pathway and experimental workflow for this compound's application in AD models.

G This compound This compound HDAC_Inhibition HDAC Inhibition (Class I) This compound->HDAC_Inhibition Chromatin_Relaxation Chromatin Relaxation HDAC_Inhibition->Chromatin_Relaxation USF1_Activation Transcription Factor USF1 Activation & Acetylation Chromatin_Relaxation->USF1_Activation Promoter Access ADAM10_Expression ↑ ADAM10 Gene Expression USF1_Activation->ADAM10_Expression sAPPalpha ↑ sAPPα (Neuroprotective) ADAM10_Expression->sAPPalpha Non-amyloidogenic Cleavage of APP ABeta ↓ Amyloid-β Production ADAM10_Expression->ABeta Competes with BACE1 cleavage Memory Improved Memory & Cognition sAPPalpha->Memory Plaques ↓ Aβ Plaque Deposition ABeta->Plaques Plaques->Memory

G Animal_Model Use 9-month-old male APP/PS1 transgenic mice Drug_Prep Drug Preparation • Stock: 20mM in DMSO • Working: Dilute in saline Animal_Model->Drug_Prep Administration In Vivo Dosing • Route: Intraperitoneal (i.p.) • Regimen: Every 48 hours • Duration: 2 months Drug_Prep->Administration Behavior_Tests Behavioral Phenotyping • Morris Water Maze (Spatial Memory) • Contextual Fear Conditioning Administration->Behavior_Tests Tissue_Collection Tissue Collection & Analysis • Brain hemisphere: IHC • Hippocampus/Cortex: WB, ELISA Behavior_Tests->Tissue_Collection

In Vivo Application Protocol

The following protocol is synthesized from a 2023 study that systematically evaluated this compound in an AD mouse model [1].

Animal Model

  • Strain: APP/PS1 transgenic mice (e.g., B6C3 background). This model expresses mutant human amyloid precursor protein (APPswe) and presenilin 1 (PSEN1dE9), leading to progressive Aβ plaque deposition.
  • Age at Initiation: 9 months old (an age when plaque pathology and memory deficits are established).
  • Control Groups: Include transgenic mice treated with vehicle and wild-type (C57BL/6) mice treated with vehicle or this compound.
  • Housing: Standard conditions (12h light/dark cycle, ad libitum access to food and water).

Drug Preparation and Administration

  • Compound: this compound (≥98% purity by HPLC) [1].
  • Stock Solution: Prepare at 20 mM in DMSO. Store aliquots at -80°C [1].
  • Working Solution: Dilute the stock solution in 0.9% saline immediately before use [1].
  • Dosage: The specific effective dosage from the literature is 1 mg/kg [1].
  • Route of Administration: Intraperitoneal (i.p.) injection.
  • Dosing Regimen: Administer every 48 hours for 2 months [1].

Behavioral Assessment of Cognitive Function Cognitive performance is typically evaluated at the end of the treatment period (e.g., at 11 months of age).

  • Morris Water Maze (MWM): Assesses spatial learning and reference memory.
    • Procedure: A pool (100 cm diameter) with a hidden submerged platform. Mice undergo training with four trials per day for 7 consecutive days. The primary measures are the time (escape latency) and path length to find the platform. A 60-second probe trial (platform removed) is conducted 24 hours after the last training session to measure memory retention, quantified by the time spent in the target quadrant [1].
  • Contextual Fear Conditioning: Assesses associative fear memory.
    • Procedure: On day one, mice are placed in a training chamber and presented with a tone (conditioned stimulus) co-terminating with a mild foot shock (unconditioned stimulus). This is repeated. On the second day, mice are returned to the same context without tone or shock, and freezing behavior (a fear response) is measured for 10 minutes [1].

Molecular and Pathological Analysis After behavioral tests, brain tissues are collected for analysis.

  • Tissue Collection: Mice are perfused with ice-cold PBS. One brain hemisphere is fixed in 4% paraformaldehyde for immunohistochemistry (IHC), while the hippocampus and cortex from the other hemisphere are flash-frozen for biochemical assays [1].
  • Aβ Plaque Load: Analyzed by immunohistochemical staining or Thioflavin-S staining on fixed brain sections [1].
  • Aβ Levels: Quantified in brain homogenates using ELISA for soluble and insoluble Aβ40 and Aβ42 [1].
  • Protein Expression: Assessed by Western blotting. Key targets include:
    • ADAM10 and its product, sAPPα (non-amyloidogenic pathway).
    • BACE1 and its product, sAPPβ (amyloidogenic pathway).
    • Phosphorylated tau proteins.
    • Acetylated histones (to confirm HDAC inhibitor activity).

Summary of Key Outcomes in Preclinical Models

The table below summarizes quantitative results from the APP/PS1 mouse study [1].

Assessment Method Key Findings in APP/PS1 Mice Reported Outcome
Morris Water Maze Escape Latency; Time in Target Quadrant (Probe Trial) Significantly improved
Fear Conditioning Contextual Freezing Behavior Significantly improved
ELISA (Brain Homogenate) Soluble & Insoluble Aβ40 and Aβ42 Levels Significantly decreased
Immunohistochemistry Aβ-Enriched Plaque Load Significantly attenuated
Western Blot ADAM10 and sAPPα Protein Levels Significantly increased
Western Blot sAPPβ Protein Levels Significantly decreased
Western Blot Phosphorylated Tau Levels No significant effect

Considerations for Research Applications

  • Specificity and Mechanism: this compound primarily targets class I HDACs. Its effect is mechanistically linked to the upregulation of ADAM10 via the transcription factor USF1 and involves the ERK signaling pathway [3]. This suggests its effects are specific and not due to general neuroprotection.
  • Therapeutic Window: The cited study used a long-term (2-month) administration protocol with no reported major toxicity, indicating a tolerable profile in mice for preclinical research [1].
  • Pathway Specificity: this compound's benefits in the APP/PS1 model appear to be driven by reducing the amyloidogenic pathway of APP processing rather than modifying tau pathology [1].
  • Comparative Evidence: The efficacy of this compound is consistent with other HDAC inhibitors, such as valproate (VPA) and vorinostat, which have also been shown to reverse contextual memory deficits in AD models, underscoring the potential of class I HDAC inhibition as a therapeutic strategy [4].

References

Apicidin Application Notes and Protocols for HDAC Inhibition Studies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Basic Information

Apicidin is a cyclic tetrapeptide isolated from Fusarium species that acts as a broad-spectrum, potent histone deacetylase (HDAC) inhibitor [1] [2]. It functions by inducing hyperacetylation of histones, which leads to altered gene expression, cell cycle arrest, and ultimately, apoptosis and autophagy in cancer cells [1] [3].

Key Characteristics of this compound
  • Chemical Class: Cyclic tetrapeptide HDAC inhibitor [1]
  • Solubility: Dissolves in sterile DMSO to create stock solutions [1] [4] [3]
  • Storage: Stock solutions should be stored at -80°C [1] [4] [3]
  • Primary Mechanism: Inhibition of Class I HDACs, with studies showing particular potency against HDAC8 and HDAC3/4 [1] [5]

Recommended Working Concentrations

The effective concentration of this compound can vary depending on the cell line and the specific assay. The table below summarizes effective doses reported in recent studies.

Cell Line / Model Assay Type Effective Concentration Treatment Duration Key Observed Effects Source
AT-84 Murine OSCC & Human OSCC (YD-8, YD-10B) In vitro (Cell viability) 0.1 - 10 µM 24 - 48 hours Dose-dependent growth inhibition; IC50 ~1.0 µM (Human OSCC) [1] [3]
Ishikawa Endometrial Cancer In vitro & In vivo Not Specified Not Specified Inhibition of HDAC3 and HDAC4; increased acetylated histone H3 [5]
Various Cancer Cell Lines HDAC Enzyme Inhibition Nanomolar to Picomolar N/A Potent inhibition of HDAC enzyme activity [2]

Detailed Cell Culture Protocol

A. Reagent Preparation
  • Stock Solution (5 mM): Dissolve this compound in sterile DMSO to create a 5 mM stock solution [1] [4] [3].
  • Aliquoting: Aliquot the stock solution to avoid repeated freeze-thaw cycles.
  • Storage: Store aliquots at -80°C for long-term use [1] [3].
  • Working Dilutions: Dilute the stock solution directly into the cell culture medium immediately before use. The final concentration of DMSO in the culture medium should typically be <0.1% to avoid solvent toxicity [1] [4]. Always include a vehicle control (culture medium with the same concentration of DMSO) in your experiments.
B. Cell Treatment Procedure

The following workflow outlines a standard cell treatment and analysis procedure based on the search results.

G Start Seed cells in culture plates A Allow cell attachment (Overnight incubation) Start->A B Prepare this compound working dilutions in culture medium (0.1 - 10 µM) A->B C Treat cells with this compound (Ensure final DMSO < 0.1%) B->C D Incubate for desired duration (typically 24 - 48 hours) C->D F Harvest cells and/or culture supernatant D->F E Proceed to downstream analysis Analysis Downstream Analysis E->Analysis F->E ControlPath Vehicle Control (DMSO) ControlPath->C Include in parallel MTT Viability Assay (MTT, Trypan Blue) Analysis->MTT WB Western Blot (e.g., Ac-H3, Ac-H4, HDAC8) Analysis->WB FC Flow Cytometry (Apoptosis, Cell Cycle) Analysis->FC AVO Autophagy Assay (Acridine Orange) Analysis->AVO

Expected Results and Key Observations

After treatment with this compound, you can expect to observe the following molecular and cellular events:

  • Rapid Histone Hyperacetylation: A marked increase in acetylated histone H3 and H4 levels is one of the earliest indicators of successful HDAC inhibition [3].
  • Selective HDAC Inhibition: Western blot analysis often reveals a significant reduction in the protein expression of specific HDAC isoforms, particularly HDAC8 in oral squamous cell carcinoma and HDAC3/HDAC4 in endometrial cancer models [1] [5].
  • Growth Inhibition and Cytotoxicity: Dose-dependent suppression of cell proliferation, measurable by MTT or trypan blue exclusion assays [1] [4] [3].
  • Induction of Apoptosis: Activation of the apoptotic pathway, evidenced by:
    • Increased levels of cleaved caspase-3 and cleaved PARP [1].
    • Increased population of Annexin V-positive cells detected via flow cytometry [1] [4].
  • Induction of Autophagy: this compound also triggers autophagy, which can be detected by:
    • Conversion of LC3-I to LC3-II [1].
    • Formation of acidic vesicular organelles (AVOs) stained with acridine orange [4] [3].
  • Cell Cycle Arrest: Many studies report this compound-induced arrest at the G2/M phase of the cell cycle, associated with increased expression of p21 and p27 [3].

The diagram below summarizes the primary molecular mechanism and cellular outcomes of this compound treatment.

G This compound This compound Treatment HDAC Inhibition of Class I HDACs (esp. HDAC8, HDAC3/4) This compound->HDAC AcH Histone Hyperacetylation (Ac-H3, Ac-H4) HDAC->AcH GeneExp Altered Gene Expression AcH->GeneExp p21 ↑ p21, p27 GeneExp->p21 Apoptosis Induction of Apoptosis GeneExp->Apoptosis Autophagy Induction of Autophagy GeneExp->Autophagy CellCycle G2/M Cell Cycle Arrest p21->CellCycle

Important Technical Notes

  • DMSO Vehicle Control: The cytotoxicity of DMSO alone is a critical concern. Always include a vehicle control group containing the highest concentration of DMSO used in your treated samples to ensure that observed effects are due to this compound and not the solvent [1] [4].
  • Optimization is Key: The provided concentration range (0.1-10 µM) is a starting point. It is essential to perform a dose-response curve for your specific cell line to determine the optimal working concentration.
  • Combination Studies: Research indicates that HDAC inhibitors can have synergistic effects when combined with other targeted therapies. For example, the dual HDAC/PI3K inhibitor CUDC-907 showed enhanced efficacy in aggressive cancer models [6] [7]. Consider this compound in combination with other agents for enhanced therapeutic effect.

References

Application Notes and Protocols: Pharmacokinetic Study of Apicidin in Rats and Mice Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Apicidin, a novel histone deacetylase (HDAC) inhibitor, is a fungal metabolite extracted from Fusarium species with potent anti-proliferative and anti-invasive properties [1] [2]. As a cyclic tetrapeptide, it exhibits broad-spectrum biological activity against apicomplexan parasites and various human cancer cell lines, including leukemia, ovarian, and breast cancers [3] [1]. The therapeutic potential of this compound extends to combination therapy with other agents like docetaxel and doxorubicin, and recent evidence suggests promise in neurological disorders such as Alzheimer's disease [4]. However, its development as an oral chemotherapeutic agent has been challenged by its relatively low oral bioavailability (14.2%-19.3% in rats) [5] [3]. This document provides comprehensive application notes and detailed experimental protocols for evaluating this compound's pharmacokinetics (PK) and tissue distribution in rat and mouse models, enabling researchers to systematically assess its absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Pharmacokinetic Data

This section summarizes the essential pharmacokinetic parameters of this compound across different administration routes and species, providing a baseline for experimental design and data interpretation.

Key Pharmacokinetic Parameters in Rats and Mice

Table 1: Pharmacokinetic parameters of this compound after intravenous administration in rats and mice [5] [6]

Parameter Rat (IV 0.5-4.0 mg/kg) Mouse (IV) Human (Predicted)
Terminal elimination half-life (t₁/₂) 0.8 - 1.1 h 0.4 h 2.3 h
Systemic Clearance (Cl) 59.6 - 68.0 mL/min/kg 116.9 mL/min/kg 9.8 mL/min/kg
Steady-state volume of distribution (Vss) 2.4 - 2.7 L/kg 2.0 L/kg 1.9 L/kg
Linearity Linear over 0.5-4.0 mg/kg - -
Urinary excretion 0.017% - 0.020% - -
Biliary excretion 0.049% ± 0.016% - -

Table 2: Pharmacokinetic parameters of this compound after oral administration in rats [5] [3]

Parameter Fasting Rats (10 mg/kg) Non-Fasting Rats (10 mg/kg)
Tmax 0.9 - 1.1 h 0.9 - 1.1 h
Cl/F 520.3 - 621.2 mL/min/kg 520.3 - 621.2 mL/min/kg
Vz/F 67.6 - 84.4 L/kg 67.6 - 84.4 L/kg
Absolute oral bioavailability 19.3% 14.2%

Table 3: Predicted human tissue distribution of this compound (in descending order of concentration) [6]

Tissue Relative Concentration
Liver Highest
Adipose Tissue
Kidney
Lung
Spleen
Heart
Arterial Blood
Venous Blood
Small Intestine
Stomach
Muscle
Testis
Brain Lowest

Experimental Protocols

Protocol 1: Intravenous and Oral Pharmacokinetics in Rats
3.1.1 Objective

To characterize the basic pharmacokinetic profile of this compound after intravenous and oral administration in rats, including dose linearity and food effects.

3.1.2 Materials
  • This compound (prepared from Fusarium sp. strain KCTC 16677) [3]
  • Male Sprague-Dawley rats (220-272 g)
  • HPLC-grade acetonitrile, ethanol, t-butyl methyl ether
  • LC-MS/MS system for bioanalysis
3.1.3 Procedure
  • Animal Preparation: House rats with free access to standard diet and water after approval from the Institutional Animal Care and Use Committee.
  • IV Bolus Administration:
    • Formulate this compound in appropriate vehicle.
    • Administer via femoral vein at doses of 0.5, 1.0, 2.0, and 4.0 mg/kg.
    • Collect serial blood samples at predetermined time points.
  • Oral Administration:
    • Administer 10 mg/kg this compound to both fasting and non-fasting groups.
    • Collect serial blood samples.
  • Sample Analysis:
    • Process samples using one-step protein precipitation.
    • Analyze using validated LC-MS/MS method (linear range: 2-1000 ng/mL).
  • Data Analysis:
    • Calculate PK parameters using non-compartmental analysis.
    • Assess dose proportionality by evaluating C₀ and AUC versus dose.
Protocol 2: Multi-Route Administration for Absorption and First-Pass Metabolism
3.2.1 Objective

To quantitatively determine the contributions of absorption and first-pass metabolism at different sites to this compound's oral bioavailability.

3.2.2 Materials
  • Surgical equipment for catheter implantation
  • LC-MS/MS system capable of detecting this compound metabolites
3.2.3 Procedure
  • Animal Preparation: Anesthetize rats and implant catheters in appropriate vessels.
  • Multi-Route Administration:
    • Administer this compound via five different routes:
      • Femoral vein (systemic IV)
      • Duodenum (oral absorption)
      • Superior mesenteric artery (gut exposure)
      • Portal vein (pre-hepatic)
      • Carotid artery (systemic circulation)
  • Blood Collection: Collect serial blood samples from appropriate sites based on administration route.
  • Sample Analysis:
    • Quantify this compound and its metabolites (demethylated and hydroxylated this compound).
    • Calculate AUC values for each administration route.
  • Calculation of Key Parameters:
    • Fraction absorbed (Fₓ) = AUCₚᵥ / AUCᵢᵥ
    • Gut wall availability (Fᵦ) = AUCₚᵥ / AUCₛₘₐ
    • Hepatic availability (Fₕ) = AUCᵢᵥ / AUCₚᵥ
    • Absolute oral bioavailability (F) = Fₓ × Fᵦ × Fₕ

The following diagram illustrates the experimental workflow and the sequential first-pass metabolism process investigated in this protocol.

G cluster_0 First-Pass Metabolism Pathway & Sites Start Animal Preparation: Anesthetize Rat & Implant Catheters A1 Multi-Route this compound Administration Start->A1 A2 Serial Blood Collection A1->A2 A3 LC-MS/MS Analysis of This compound & Metabolites A2->A3 A4 AUC Calculation & Fx, Fg, Fh Determination A3->A4 Oral Oral Dose Dose , fillcolor= , fillcolor= B2 Gut Lumen B3 Gut Wall Metabolism (Fg) B2->B3 B4 Portal Vein B3->B4 B5 Liver Metabolism (Fh) B4->B5 B6 Systemic Circulation B5->B6 B1 B1 B1->B2 Absorption (Fx)

Protocol 3: Tissue Distribution Study at Steady State
3.3.1 Objective

To determine this compound distribution to various tissues at steady state concentrations.

3.3.2 Materials
  • IV infusion equipment
  • Tissue homogenization equipment
3.3.3 Procedure
  • IV Infusion: Administer this compound via intravenous infusion to maintain steady-state concentrations.
  • Tissue Collection: At steady-state, euthanize animals and collect tissues including liver, adipose, kidney, lung, spleen, heart, intestine, stomach, muscle, testis, and brain.
  • Sample Processing: Homogenize tissues and extract this compound.
  • Analysis: Quantify this compound concentrations in each tissue using LC-MS/MS.
  • Data Analysis: Calculate tissue-to-blood concentration ratios.
Protocol 4: In Vitro Permeability and Metabolism Studies
3.4.1 Objective

To evaluate the mechanisms behind this compound's absorption limitations.

3.4.2 Materials
  • Caco-2 cell monolayers
  • P-gp inhibitors (verapamil, cyclosporine A)
  • Artificial membrane permeability assay components
3.4.3 Procedure
  • Caco-2 Permeability Assay:
    • Culture Caco-2 cells on transwell inserts for 21 days.
    • Measure apical-to-basal and basal-to-apical transport of this compound.
    • Calculate efflux ratio.
    • Repeat with P-gp inhibitors.
  • Artificial Membrane Permeability:
    • Use immobilized artificial membrane chromatography.
    • Measure permeability compared to reference compounds.
  • Metabolic Stability:
    • Incubate this compound with liver microsomes and intestinal S9 fractions.
    • Measure parent compound depletion over time.

Key Findings and Mechanisms

Factors Limiting Oral Bioavailability

Research indicates that this compound's low oral bioavailability (14.2%-19.3%) results from multiple factors [5] [3]:

  • P-gp Mediated Efflux: this compound is a substrate for P-glycoprotein, which actively transports it back into the gut lumen.
  • Significant Gut Wall Metabolism: First-pass metabolism in the intestinal mucosa substantially reduces bioavailability.
  • Hepatic Metabolism: Extensive metabolism in the liver further reduces systemic exposure.
  • Limited Role of Food: No significant difference in absorption between fasting and non-fasting states.
Metabolic Profile

This compound undergoes hepatic metabolism primarily to demethylated and hydroxylated metabolites [3]. The extent of urinary and biliary excretion of the parent compound is minimal (0.017%-0.020% and 0.049% ± 0.016%, respectively), suggesting extensive metabolism is the primary elimination pathway [5].

Species Differences and Human Predictions

Physiologically based pharmacokinetic (PBPK) modeling reveals significant species differences in this compound disposition [6] [7]:

  • Clearance: Humans are predicted to have substantially lower clearance (9.8 mL/min/kg) compared to rats (61.6 mL/min/kg) and mice (116.9 mL/min/kg).
  • Half-life: The predicted human half-life (2.3 h) is longer than in rats (0.9 h) and mice (0.4 h).
  • Tissue Distribution: The highest concentrations are predicted in liver, adipose tissue, and kidney, with moderate brain penetration.

Conclusion

These application notes and protocols provide a comprehensive framework for evaluating this compound's pharmacokinetics in preclinical models. The multi-route administration approach is particularly valuable for deciphering the complex interplay between absorption and first-pass metabolism that limits this compound's oral bioavailability. Researchers can utilize these protocols to screen this compound analogs with improved absorption characteristics or to assess potential drug interactions involving metabolic enzymes and transporters. The predicted human pharmacokinetic parameters and tissue distribution patterns from PBPK modeling support the translational potential of these preclinical findings for human dose prediction and clinical development planning.

References

Apicidin Tissue Distribution and Physiologically Based Pharmacokinetic Modeling: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Apicidin and PBPK Modeling Relevance

This compound is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant potential as a therapeutic agent for various conditions, including cancer, parasitic infections, Alzheimer's disease, and cardiac repair. As a cyclic tetrapeptide originally isolated from Fusarium species fungi, this compound exhibits a complex pharmacokinetic profile that necessitates sophisticated modeling approaches to predict its behavior in humans. Physiologically based pharmacokinetic (PBPK) modeling has emerged as a powerful tool for predicting the absorption, distribution, metabolism, and excretion (ADME) of this compound across different tissues and species, thereby supporting drug development and regulatory decision-making.

The development and application of PBPK models have grown steadily since the 1980s, with these models now being recognized as valuable tools for organizing mechanistic data, generating hypotheses, characterizing variability and uncertainty, and supporting interspecies extrapolation [1]. For this compound specifically, PBPK modeling provides crucial insights into its tissue distribution patterns, which are essential for understanding its therapeutic potential and toxicity profile. These models integrate physiological parameters with compound-specific data to simulate drug concentrations in various organs, offering a more biologically realistic alternative to traditional compartmental modeling approaches.

Quantitative Tissue Distribution of this compound

Predicted Human Tissue Distribution

The tissue distribution profile of this compound has been characterized using PBPK modeling, revealing distinct patterns of accumulation across different organs. The following table summarizes the predicted human tissue concentrations of this compound relative to blood levels, providing crucial information for understanding its potential therapeutic effects and toxicity concerns.

Table 1: Predicted Human Tissue Distribution of this compound Based on PBPK Modeling

Tissue Distribution Rank Notes on Tissue Exposure
Liver 1 (Highest) Primary site of metabolism; highest concentration
Adipose Tissue 2 Significant accumulation due to lipophilicity
Kidney 3 Important for potential excretory pathways
Lung 4 Relevant for respiratory applications
Spleen 5 Potential immune-related effects
Heart 6 Relevant for cardiac applications and toxicity
Arterial Blood 7 Reference compartment for distribution
Venous Blood 8 Reference compartment for distribution
Small Intestine 9 Potential enteric absorption and metabolism
Stomach 10 Potential gastrointestinal absorption
Muscle 11 Large mass but moderate distribution
Testis 12 Potential reproductive tissue exposure
Brain 13 (Lowest) Limited penetration due to blood-brain barrier

The distribution data clearly indicates that This compound achieves the highest concentrations in liver tissue, followed by adipose tissue, kidney, and lung [2] [3]. This pattern has important implications for both therapeutic applications and toxicity considerations. The relatively low brain concentration suggests limited central nervous system penetration under normal conditions, though this may be altered in disease states or with specialized formulation approaches.

Comparative Pharmacokinetic Parameters Across Species

PBPK modeling of this compound has enabled the prediction of key pharmacokinetic parameters across multiple species, providing valuable insights for interspecies extrapolation and human dose prediction. The following table compares these parameters between mice, rats, and humans.

Table 2: Comparative Pharmacokinetic Parameters of this compound Across Species

Parameter Mouse Rat Human (Predicted)
Clearance (Cl) 116.9 ml/min/kg 61.6 ml/min/kg 9.8 ml/min/kg
Volume of Distribution (Vss) 2.0 L/kg 2.5 L/kg 1.9 L/kg
Half-Life (t½) 0.4 hours 0.9 hours 2.3 hours

The data reveals significant species differences in this compound pharmacokinetics [2] [3]. Humans are predicted to have substantially lower clearance and longer half-life compared to rodents, which has important implications for dosing regimen design. The volume of distribution exceeds total body water volume in all species, suggesting significant tissue binding and distribution.

PBPK Modeling of this compound

Model Structure and Parameters

The PBPK model framework for this compound was developed using a mechanistic approach that incorporates species-specific physiological parameters and compound-specific data. The model structure includes major tissue compartments connected through systemic circulation, with mass balance equations describing the rate of change of drug amount in each compartment. The model development process began with characterizing this compound pharmacokinetics in rats and mice after intravenous bolus injection, with distribution to various tissues determined following IV infusions at steady state [2] [4].

Key physiological parameters incorporated into the model include tissue volumes, blood flow rates, and partition coefficients. These parameters were obtained from established physiological data for each species, while compound-specific parameters such as intrinsic clearance and tissue-to-plasma partition coefficients were determined experimentally. The model was prospectively validated within species (rat and mouse) and through scaling from rat to mouse using data after multiple intravenous injections [2]. For human predictions, the model incorporated intrinsic clearance data obtained from in vitro experiments using human hepatic systems.

Model Performance and Predictive Capability

The developed PBPK model adequately described the pharmacokinetics of this compound in both rats and mice, demonstrating its robustness for interspecies extrapolation [2] [3]. The model showed particular utility in predicting human blood and tissue concentrations under different exposure conditions, providing valuable insights for dose selection and risk assessment. Model validation included comparison with experimental data from animal studies, with simulations generally falling within acceptable ranges of observed values.

The successful application of this PBPK model to this compound highlights the potential of this approach for other HDAC inhibitors and similar compounds. The model can be used to simulate various dosing scenarios, predict tissue concentrations at target sites, and support first-in-human dose selection, thereby accelerating the drug development process.

Experimental Protocols

In Vivo Animal Pharmacokinetic Studies

Objective: To characterize the pharmacokinetics and tissue distribution of this compound in preclinical species to support PBPK model development.

Materials and Reagents:

  • This compound reference standard (≥98% purity)
  • Appropriate vehicle (e.g., 5% Tween 80 in saline for stock solution)
  • Male Sprague-Dawley rats (250-300 g) or appropriate mouse strains
  • Heparinized blood collection tubes
  • Tissue homogenization equipment
  • LC-MS/MS system for bioanalysis

Procedure:

  • Formulation Preparation: Prepare this compound stock solution in 5% Tween 80 and dilute with saline to achieve desired dosing concentrations [5].
  • Animal Dosing: Administer this compound via intravenous bolus injection at a dose of 1-3 mg/kg. For tissue distribution studies, utilize intravenous infusions to achieve steady-state conditions.
  • Blood Collection: Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12 hours post-dose) via appropriate routes.
  • Tissue Collection: At designated time points or at steady state, euthanize animals and collect tissues of interest (liver, adipose, kidney, lung, spleen, heart, brain, etc.).
  • Sample Processing: Process blood samples to obtain plasma or serum. Homogenize tissue samples with appropriate buffers.
  • Bioanalytical Analysis: Quantify this compound concentrations using a validated LC-MS/MS method [2].

Data Analysis:

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Cl, Vss) using non-compartmental analysis.
  • Determine tissue-to-plasma ratios based on steady-state concentrations.
  • Incorporate parameters into PBPK model structure.
In Vitro Metabolism and Protein Binding Studies

Objective: To determine compound-specific parameters for PBPK model input, including intrinsic clearance and protein binding.

Materials and Reagents:

  • Fresh or cryopreserved hepatocytes from relevant species (mouse, rat, human)
  • Liver microsomal preparations
  • Plasma or serum from relevant species
  • Ultracentrifugation equipment
  • Rapid equilibrium dialysis devices
  • LC-MS/MS system for analysis

Procedure for Intrinsic Clearance Determination:

  • Incubation Setup: Incubate this compound (1 μM) with hepatocytes or liver microsomes in appropriate buffer at 37°C.
  • Time Course Sampling: Collect aliquots at predetermined time points (0, 5, 15, 30, 60, 90 minutes).
  • Reaction Termination: Add stop solution (e.g., acetonitrile with internal standard) to each aliquot.
  • Sample Analysis: Quantify parent compound disappearance using LC-MS/MS.
  • Data Calculation: Determine in vitro intrinsic clearance based on the elimination rate constant.

Procedure for Protein Binding Assessment:

  • Sample Preparation: Incubate this compound with plasma or serum from relevant species at 37°C.
  • Separation Techniques: Utilize ultracentrifugation or equilibrium dialysis to separate free and bound fractions.
  • Quantification: Analyze free and total concentrations using LC-MS/MS.
  • Calculation: Determine fraction unbound (fu) based on ratio of free to total concentration.
PBPK Model Implementation and Validation

Objective: To develop, implement, and validate a PBPK model for this compound using experimental data.

Software and Tools:

  • PBPK modeling software (e.g., GastroPlus, Simcyp, PK-Sim, or programming languages like R or MATLAB)
  • Physiological parameters for relevant species
  • Experimental data from in vivo and in vitro studies

Procedure:

  • Model Structure Definition: Develop a compartmental model structure including major tissues connected via blood circulation.
  • Parameter Integration: Incorporate physiological parameters (tissue volumes, blood flows) and compound-specific parameters (clearance, partition coefficients).
  • Model Calibration: Adjust uncertain parameters within physiological plausibility to fit observed plasma and tissue data from animal studies.
  • Model Validation: Compare model predictions with independent datasets not used for model calibration.
  • Human Prediction: Scale the model to humans using human physiological parameters and in vitro human data.
  • Sensitivity Analysis: Identify parameters with greatest influence on model outputs to guide future research.

The following diagram illustrates the overall workflow for this compound PBPK model development and application:

G Start Start: PBPK Model Development Data1 In Vitro Studies • Intrinsic clearance • Protein binding • Blood-to-plasma ratio Start->Data1 Data2 In Vivo Animal Studies • Plasma PK • Tissue distribution Start->Data2 Model Model Structure Definition • Tissue compartments • Blood flows • Physiological parameters Data1->Model Data2->Model Calibration Model Calibration • Parameter estimation • Fitting to experimental data Model->Calibration Validation Model Validation • Comparison with independent datasets Calibration->Validation Prediction Human Prediction • Interspecies scaling • Tissue concentration prediction Validation->Prediction Application Model Application • Dose selection • Risk assessment • Therapeutic optimization Prediction->Application

Therapeutic Applications and Implications

Alzheimer's Disease Research

This compound has demonstrated significant potential in Alzheimer's disease models through its HDAC inhibitory activity. In APP/PS1 transgenic mice (a model of Alzheimer's disease), this compound treatment reversed memory deficits and reduced the amyloid-β (Aβ) load in the brain [5]. The mechanism involves upregulation of ADAM10 (A Disintegrin And Metalloproteinase 10), which promotes the non-amyloidogenic processing of amyloid precursor protein (APP), thereby reducing the production of toxic Aβ peptides.

Experimental Protocol for Alzheimer's Disease Models:

  • Utilize 9-month-old APP/PS1 transgenic mice and appropriate wild-type controls
  • Administer this compound via intraperitoneal injection every 2 days for 2 months
  • Assess spatial reference memory using Morris water maze testing
  • Evaluate contextual fear memory through fear conditioning tests
  • Quantify Aβ levels in brain tissue using immunohistochemistry and ELISA
  • Analyze protein expression by Western blotting [5]
Cardiac Repair and Regeneration

In the context of myocardial infarction, this compound has shown promise in enhancing the therapeutic potential of mesenchymal stem cells (MSC) [6]. Treatment of MSC with this compound induced cardiac markers (GATA4, Nkx2.5, and cardiac troponin I) while suppressing stemness-related genes, effectively promoting cardiac lineage specification. This approach represents a novel strategy for optimizing cell-based therapies for cardiac repair.

Experimental Protocol for Cardiac Differentiation:

  • Culture mesenchymal stem cells in appropriate growth medium
  • Treat with 3 μM this compound for 24 hours to generate AC/MSC
  • Assess cardiac marker expression using flow cytometry and Western blotting
  • For in vivo evaluation, utilize mouse myocardial infarction model
  • Inject PBS, MSC, or AC/MSC into peri-infarct zone 1 week post-infarction
  • Evaluate cardiac function by echocardiographic analysis
  • Assess differentiation, fibrosis, and angiogenesis histologically [6]

Implementation Guidance and Best Practices

PBPK Model Application Considerations

When implementing PBPK models for this compound or similar compounds, several critical considerations should be addressed to ensure model reliability and appropriate application:

  • Parameter Sensitivity: Conduct comprehensive sensitivity analyses to identify parameters with the greatest influence on model outputs. For this compound, key sensitive parameters include free fraction in plasma and blood-to-plasma ratio [7].

  • Model Evaluation: Establish rigorous evaluation criteria for PBPK models, especially when human tissue concentration data are unavailable for direct validation. Incorporate qualitative plausibility assessments alongside quantitative metrics [1].

  • Regulatory Applications: When preparing PBPK models for regulatory submissions, address potential concerns regarding model credibility, adequate characterization of variability and uncertainty, and appropriateness for the specific application context [1].

  • Minimal PBPK Approaches: Consider simplified PBPK models that lump tissues with similar distribution characteristics to reduce computational complexity while maintaining physiological relevance [7].

Challenges and Future Directions

Despite the significant advances in PBPK modeling of this compound, several challenges remain that require attention from the modeling community:

  • Peer Review Challenges: There are difficulties in recruiting peer reviewers with appropriate modeling expertise and experience, which can hinder critical evaluation of PBPK models [1].

  • Model Confidence: Lack of confidence in PBPK models for which no tissue/plasma concentration data exist for model evaluation remains a significant barrier to broader application [1].

  • Transferability Issues: The lack of transferability across modeling platforms presents obstacles to model sharing, verification, and collaborative development [1].

Future directions for this compound PBPK modeling should focus on addressing these challenges through improved model documentation, enhanced validation strategies, and development of standardized approaches for model evaluation and qualification.

Conclusion

The application of PBPK modeling to this compound has provided valuable insights into its tissue distribution patterns and pharmacokinetic behavior across species. The models developed for this compound have successfully integrated in vitro and in vivo data to predict human pharmacokinetics, demonstrating the power of this approach to support drug development. The experimental protocols and implementation guidance presented in these application notes provide researchers with practical tools for extending this work to related compounds or further refining this compound models.

As PBPK modeling continues to evolve, its application to promising compounds like this compound will play an increasingly important role in optimizing therapeutic regimens, predicting human pharmacokinetics, and ultimately improving the efficiency and success rate of drug development programs. The integration of PBPK modeling with pharmacodynamic assessments will be particularly valuable for establishing exposure-response relationships at target tissues and guiding clinical translation of this compound and related HDAC inhibitors for various therapeutic applications.

References

Comprehensive Application Notes and Protocols: Apicidin Combinatorial Therapy with Chemotherapeutic Agents

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Apicidin and Rationale for Combinatorial Approaches

This compound is a potent cyclic tetrapeptide inhibitor of histone deacetylases (HDACs) that has emerged as a promising epigenetic modulator for cancer therapy. As a class I HDAC-selective inhibitor, this compound preferentially targets HDAC isoforms 1, 2, 3, and 8, leading to hyperacetylation of histone proteins and subsequent alterations in gene expression patterns critical for cancer cell survival [1]. The compound initially gained recognition for its antifungal properties against apicomplexan parasites but has since demonstrated significant antiproliferative activity across diverse cancer models, including oral squamous cell carcinoma (OSCC), salivary mucoepidermoid carcinoma, breast cancer, and hematological malignancies [2] [3]. The therapeutic rationale for combining this compound with conventional chemotherapeutic agents stems from its ability to sensitize cancer cells to apoptosis and overcome key resistance mechanisms through epigenetic reprogramming.

The fundamental molecular mechanism of this compound involves inhibition of zinc-dependent HDAC enzymes, resulting in histone hyperacetylation and chromatin relaxation, which promotes transcription of tumor suppressor genes that may have been silenced in cancer cells [1]. Additionally, this compound modulates the acetylation status of non-histone proteins involved in critical cellular processes, including DNA repair, cell cycle progression, and stress response pathways. This multi-faceted activity underlies its synergistic potential when combined with chemotherapeutic agents, as this compound can simultaneously enhance tumor cell vulnerability while counteracting resistance pathways. Research has demonstrated that this compound-based combinations can trigger complementary antitumor activities with improved therapeutic indices compared to monotherapies, potentially allowing for dose reduction of conventional cytotoxic drugs and mitigation of associated side effects [4] [5].

Therapeutic Combinations of this compound with Chemotherapeutic Agents

This compound Combinations with Cytotoxic Agents

Table 1: this compound Combinations with Conventional Cytotoxic Agents

Chemotherapeutic Agent Cancer Model Key Findings Proposed Mechanisms Reference
Docetaxel Metastatic breast cancer Enhanced apoptosis; induction of immunogenic cell death markers (calreticulin, HMGB1); increased CTCFL expression Increased Bax/Bcl-2 ratio; caspase-8 activation; antigen expression [4]
Gemcitabine Pancreatic cancer Synergistic tumor volume reduction; extended time to progression HDAC8 inhibition; enhanced apoptosis signaling [2] [6]
5-Fluorouracil Colorectal cancer models Improved response rates; overcoming chemoresistance Epigenetic sensitization; enhanced DNA damage [5]
Cisplatin Various solid tumors Reversal of platinum resistance; enhanced DNA damage Reactivation of silenced tumor suppressors [5]

The combination of This compound with docetaxel represents a particularly well-characterized regimen with demonstrated efficacy in metastatic breast cancer models. Research has shown that this combination at low-toxicity doses stimulates expression of cancer-testis antigens like CTCFL and induces features of immunogenic cell death, including cell surface exposure of calreticulin and release of high-mobility group box 1 (HMGB1) protein [4]. These effects potentially promote the translation of induced cell death into antitumor immune responses, representing a valuable secondary mechanism beyond direct cytotoxicity. Furthermore, the combination specifically enhanced apoptosis through an increased Bax/Bcl-2 ratio and caspase-8 activation, indicating engagement of both intrinsic and extrinsic apoptotic pathways [4].

This compound with Targeted Therapeutic Agents

Table 2: this compound Combinations with Targeted Therapeutic Agents

Targeted Agent Cancer Model Key Findings Proposed Mechanisms Reference
TRAIL receptor agonists OSCC models Enhanced extrinsic apoptosis; overcoming TRAIL resistance Upregulation of death receptors; suppression of survival pathways [7]
ABT-199 (Venetoclax) Hematological malignancies Synergistic induction of apoptosis Cooperative inhibition of anti-apoptotic Bcl-2 family [7]
Immune checkpoint inhibitors Preclinical solid tumor models Improved antitumor immunity; T-cell activation Enhanced antigen presentation; immunogenic cell death [4] [1]

The combination of This compound with targeted agents represents an emerging strategy to enhance therapeutic precision while maintaining broad epigenetic modulation. In OSCC models, this compound has demonstrated potential for combination with TRAIL receptor agonists, potentially overcoming common resistance mechanisms through upregulation of death receptors and simultaneous suppression of survival pathways [7]. Similarly, in hematological malignancies, the combination of this compound with BH3 mimetics like ABT-199 (Venetoclax) enables cooperative targeting of anti-apoptotic Bcl-2 family proteins at both epigenetic and direct inhibitory levels [7]. The ability of this compound to induce immunogenic cell death markers also provides strong rationale for combination with immune checkpoint inhibitors, potentially converting immunologically "cold" tumors into "hot" microenvironments more responsive to T-cell-mediated attack [4].

Experimental Protocols for this compound Combination Studies

In Vitro Assessment of Combination Effects

Cell Culture and Treatment Conditions:

  • Maintain cancer cell lines in appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [2] [3].
  • Prepare This compound stock solution at 5 mM in sterile DMSO and store at -80°C. Avoid repeated freeze-thaw cycles to maintain stability [2] [3].
  • For combination studies, pre-titrate each chemotherapeutic agent to determine individual dose-response curves before designing combination matrices.
  • Implement simultaneous or sequential dosing protocols based on pharmacological rationale. For most applications, simultaneous treatment for 24-48 hours provides robust assessment of synergy [4] [3].

Viability and Proliferation Assessment:

  • Seed cells in 96-well plates at density of 1×10⁴ cells/well and allow attachment for 24 hours [2] [3].
  • Treat with this compound alone, chemotherapeutic agent alone, or combinations across a concentration matrix.
  • After treatment period (typically 24-48 hours), add MTT reagent (5 mg/ml) to each well and incubate for 4 hours at 37°C [2].
  • Aspirate supernatant and dissolve formazan crystals in 100 μl DMSO with gentle agitation.
  • Measure absorbance at 540-595 nm using a microplate reader. Calculate percentage viability relative to vehicle-treated controls [2] [3].
  • Perform trypan blue exclusion assays in parallel for validation: mix cell suspension with 0.4% trypan blue (1:1 ratio), incubate for 5 minutes, and count viable (unstained) versus non-viable (blue) cells using a hemocytometer [3].

Synergy Analysis:

  • Analyze combination data using Chou-Talalay method to calculate combination indices (CI) [6].
  • CI < 1 indicates synergy, CI = 1 additive effect, and CI > 1 antagonism.
  • Generate isobolograms to visualize synergistic concentrations.
  • Perform dose-reduction analysis to determine potential for minimizing individual drug doses while maintaining efficacy.
Apoptosis and Cell Death Mechanisms

Flow Cytometry Analysis of Apoptosis:

  • Harvest treated cells by gentle trypsinization and wash twice with cold PBS.
  • Resuspend 1×10⁵ cells in 100 μl binding buffer containing Annexin V-FITC (per manufacturer's protocol) and incubate for 15 minutes in the dark [2].
  • Add propidium iodide (PI) solution (1 μg/ml) prior to analysis.
  • Analyze using flow cytometry within 1 hour: viable cells (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) [2].
  • Include single-stained controls for compensation.

Western Blot Analysis of Apoptotic Markers:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Determine protein concentration using Bradford assay and resolve 30-50 μg protein by SDS-PAGE (10-15% gels) [2] [3].
  • Transfer to PVDF membranes, block with 5% non-fat milk, and incubate with primary antibodies overnight at 4°C [2].
  • Key antibodies for apoptosis analysis: cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, cleaved PARP, Bax, Bcl-2, cytochrome c [4] [3].
  • Incubate with appropriate HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature [2].
  • Visualize using enhanced chemiluminescence substrate and image with chemiluminescent detection system.
  • Normalize to loading controls (β-actin, GAPDH).
Autophagy Assessment

Acidic Vesicular Organelle (AVO) Detection:

  • Harvest treated cells and stain with acridine orange (1 μg/ml) for 15 minutes at 37°C [2].
  • In acridine orange-stained cells, cytoplasm and nucleus fluoresce bright green, while acidic compartments (autophagolysosomes) fluoresce bright red.
  • Analyze using fluorescence microscopy or flow cytometry (FL3 channel).
  • Quantify the percentage of cells with prominent AVOs (high red fluorescence) [2].

LC3 Immunoblot and Immunofluorescence:

  • Detect LC3-I (cytosolic) and LC3-II (lipidated, autophagosome-bound) forms by western blot [2] [3].
  • Increased LC3-II/LC3-I ratio indicates autophagy induction.
  • For immunofluorescence, seed cells on coverslips, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.
  • Incubate with anti-LC3 antibody followed by fluorescent secondary antibody.
  • Visualize punctate LC3 staining (autophagosomes) using fluorescence microscopy.
  • Use autophagy inhibitors (chloroquine, bafilomycin A1) as controls to distinguish between autophagy induction versus flux impairment.

Functional Autophagy Inhibition Studies:

  • Co-treat cells with this compound and autophagy inhibitors (e.g., chloroquine 50 μM) for 24 hours [2].
  • Assess impact on cell viability using trypan blue exclusion or MTT assays.
  • Enhanced cytotoxicity with combination suggests protective autophagy, while reduced cytotoxicity indicates autophagic cell death contribution.

Signaling Pathways and Mechanisms of Enhanced Efficacy

The molecular mechanisms underlying successful this compound combinations involve coordinated targeting of complementary pathways that regulate cancer cell survival and death. The following diagram illustrates key signaling pathways modulated by this compound combination therapy:

G cluster_pathways This compound Mechanisms cluster_chemo Chemotherapy Mechanisms This compound This compound A1 HDAC Inhibition (Class I HDACs) This compound->A1 ChemoAgent ChemoAgent C1 DNA Damage ChemoAgent->C1 C2 Microtubule Disruption ChemoAgent->C2 C3 Topoisomerase Inhibition ChemoAgent->C3 Combination Combination S1 Enhanced Apoptosis Combination->S1 S2 Immunogenic Cell Death Combination->S2 S3 Autophagy Modulation Combination->S3 S4 Metastasis Suppression Combination->S4 A2 Histone Hyperacetylation A1->A2 A4 Non-histone Protein Acetylation A1->A4 A3 Gene Expression Changes A2->A3 A3->Combination A4->Combination C1->Combination C2->Combination C3->Combination subcluster_synergy subcluster_synergy AP1 Bax/Bcl-2 Ratio ↑ S1->AP1 AP2 Caspase-8 Activation S1->AP2 AP3 Caspase-9 Activation S1->AP3 AP4 PARP Cleavage S1->AP4 subcluster_apoptosis subcluster_apoptosis

Figure 1: Signaling Pathways in this compound Combination Therapy

The efficacy of this compound combinations emerges from several interconnected mechanisms:

  • HDAC8 Selective Inhibition: Research demonstrates that this compound selectively reduces HDAC8 expression in OSCC cells, with overexpression of HDAC8 observed in both nuclear and cytoplasmic compartments in tumor tissues [2]. This selective targeting distinguishes this compound from broader-spectrum HDAC inhibitors and may contribute to its favorable toxicity profile. The inhibition of HDAC8 impacts multiple oncogenic signaling pathways, including those regulating cell cycle progression and apoptosis execution.

  • IGF-1R Pathway Modulation: In salivary mucoepidermoid carcinoma cells, this compound inhibits cell growth by downregulating IGF-1R, an upstream regulator of MAPK and AKT/mTOR pathways [3]. This downregulation leads to inactivation of ERK and AKT/mTOR signaling while simultaneously activating JNK pathways, creating a cellular environment primed for apoptosis when combined with conventional chemotherapeutics.

  • Dual Apoptosis Induction: this compound combination therapy simultaneously engages both intrinsic and extrinsic apoptosis pathways. Studies in metastatic breast cancer models demonstrate increased Bax/Bcl-2 ratio (intrinsic pathway) coupled with caspase-8 activation (extrinsic pathway) following this compound-docetaxel combination treatment [4]. This dual engagement creates a more comprehensive apoptotic stimulus that may overcome common resistance mechanisms.

  • Immunogenic Cell Death: A distinctive feature of this compound combinations is their ability to induce immunogenic cell death markers, including cell surface exposure of calreticulin and release of HMGB1 protein [4]. These damage-associated molecular patterns (DAMPs) promote dendritic cell maturation and antigen presentation, potentially stimulating antitumor immunity and creating a bystander effect that enhances long-term tumor control.

Research Applications and Translational Considerations

Applications in Metastatic and Therapy-Resistant Disease

This compound combinations hold particular promise for advanced-stage malignancies with limited treatment options. In metastatic breast cancer models, the this compound-docetaxel combination demonstrated significant efficacy in driving CTCFL expression and HMGB1 release, acting as potential antitumor immune response inducers [4]. This suggests that beyond direct cytotoxicity, this compound combinations may modify the tumor microenvironment to favor immune recognition and attack. Similarly, in OSCC models characterized by aggressive behavior and resistance to conventional therapies, this compound-based combinations have shown potential for overcoming therapeutic resistance through epigenetic reprogramming of cancer cells [2] [7].

The ability of this compound to modulate autophagy pathways presents both challenges and opportunities in cancer therapy. In murine OSCC cells, this compound treatment induces both apoptosis and autophagy, creating a complex cell death response that must be carefully understood for optimal therapeutic application [2]. Depending on context, autophagy may serve as a resistance mechanism that protects cancer cells or as an alternative cell death pathway when apoptosis is compromised. Research suggests that combining this compound with autophagy inhibitors may enhance efficacy in certain contexts, while in others, the autophagic response may contribute to cell death [2] [3].

In Vivo Protocol for Combination Studies

Animal Model Establishment:

  • Utilize immunocompromised mice (e.g., nude, SCID) for human xenograft models or immunocompetent syngeneic models for immune mechanism studies.
  • For subcutaneous models, inject 5×10⁶ cancer cells in 100 μl Matrigel/PBS mixture into flanks [2].
  • Monitor tumor growth until palpable (~100 mm³) before initiating treatment.

Treatment Groups and Dosing:

  • Randomize animals into following groups (n=6-8/group):
    • Vehicle control
    • This compound monotherapy
    • Chemotherapeutic agent monotherapy
    • Combination therapy
  • Administer this compound via intraperitoneal injection at 2-5 mg/kg/dose in appropriate vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% PBS) [2].
  • Dose chemotherapeutic agents according to established protocols for the specific cancer model.
  • Maintain treatment for 2-3 weeks, monitoring tumor volume and animal weight regularly.

Endpoint Analysis:

  • Measure tumor dimensions 2-3 times weekly using calipers; calculate volume = (length × width²)/2.
  • At study termination, harvest tumors for:
    • Immunohistochemistry analysis of HDAC8, Ki-67, cleaved caspase-3, LC3
    • Western blot analysis of acetylated histone H4, apoptosis, and autophagy markers
    • RNA sequencing for transcriptomic profiling
  • Collect blood for hematological and biochemical toxicity assessment.
  • Process major organs (liver, kidney, heart) for histopathological evaluation of toxicity.

Conclusion and Future Perspectives

Combinatorial approaches incorporating this compound with conventional chemotherapeutic agents represent a promising strategy for enhancing anticancer efficacy while potentially reducing treatment-related toxicity. The epigenetic modulation provided by this compound creates a cellular environment primed for apoptosis and sensitized to conventional chemotherapeutics, potentially overcoming key resistance mechanisms that limit single-agent efficacy. Current evidence supports particular promise for this compound combinations in oral squamous cell carcinoma, salivary gland malignancies, metastatic breast cancer, and potentially other solid tumors where conventional therapy options remain limited.

Future research directions should focus on optimizing combination schedules, identifying predictive biomarkers for patient selection, and developing novel formulations to improve this compound's pharmacokinetic profile. Additionally, exploration of this compound combinations with emerging therapeutic modalities including immunotherapy, targeted protein degradation, and antibody-drug conjugates represents a promising frontier. As the field of epigenetic therapy continues to evolve, this compound-based combinations offer a compelling approach for addressing the complex challenges of cancer heterogeneity and therapeutic resistance.

References

Apicidin mutagenicity chromosome aberration micronucleus test results

Author: Smolecule Technical Support Team. Date: February 2026

Genotoxicity Test Results for Apicidin and Derivatives

Test Compound Ames Test (Bacterial Reverse Mutation) In Vitro Chromosomal Aberration Test (CHO cells) In Vivo Micronucleus Test (Rodents)
This compound Negative (with and without metabolic activation) [1] Positive: Significant increase in total chromosomal aberrations [1] Positive: Mutagenic activity at the highest dose (1000 µM/kg) [1]
Derivatives (SD-0203, SD-2007) Negative [1] Negative: No significant mutagenic potency observed [1] Positive: Dose-dependent increase in micronucleated polychromatic erythrocytes (MNPCEs) [1]

Detailed Experimental Protocols

For researchers looking to conduct these tests, the following outlines the core methodologies based on regulatory guidelines.

In Vitro Mammalian Chromosomal Aberration Test

This test identifies agents that cause structural chromosomal damage in cultured mammalian cells [2].

  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes [1] [2].
  • Metabolic Activation: Tests are conducted both with and without an exogenous metabolic activation system, typically a co-factor-supplemented post-mitochondrial fraction (S9) from rat livers [2].
  • Procedure:
    • Exposure: Cell cultures are exposed to a range of concentrations of the test substance for a predetermined period, usually about 1.5 normal cell cycle lengths [2] [3].
    • Metaphase Arrest: After exposure, cells are treated with a metaphase-arresting substance (e.g., Colcemid or colchicine) [2].
    • Harvesting and Staining: Cells are harvested, subjected to a hypotonic solution, fixed, and stained [2] [3].
    • Analysis: Metaphase cells are analyzed microscopically for structural chromosomal aberrations. A minimum of analyzable cells per concentration is recommended [2].

The following diagram illustrates the workflow for this test:

G Start Start Test Culture Culture Mammalian Cells (CHO cells or lymphocytes) Start->Culture Expose Expose to Test Substance (with/without S9 activation) Culture->Expose Arrest Treat with Metaphase- Arresting Substance (e.g., Colcemid) Expose->Arrest Harvest Harvest, Hypotonic Treatment, and Fix Cells Arrest->Harvest Stain Prepare Slides and Stain Harvest->Stain Analyze Microscopic Analysis of Metaphase Cells for Aberrations Stain->Analyze End Result Interpretation Analyze->End

In Vivo Mammalian Erythrocyte Micronucleus Test

This test identifies substances that cause chromosomal or mitotic apparatus damage in an intact animal system [4] [5].

  • Test System: Typically mice or rats. Bone marrow or peripheral blood (especially in mice) can be used [4] [5].
  • Procedure:
    • Dosing: Animals are exposed to the test substance by an appropriate route (e.g., oral gavage, intraperitoneal injection) [4].
    • Sampling: Animals are sacrificed at appropriate times after treatment. Bone marrow is extracted from femurs or tibias, or peripheral blood is collected [4].
    • Slide Preparation: Smear preparations are made and stained with DNA-specific stains (e.g., acridine orange) to differentiate immature (polychromatic) and mature erythrocytes [4] [5].
    • Analysis: Slides are analyzed microscopically for the presence of micronucleated polychromatic erythrocytes (MNPCEs). The ratio of polychromatic to normochromatic erythrocytes (PCE/NCE) is also calculated as an indicator of bone marrow toxicity [1] [4]. At least animals per sex are used in each group [4].

The workflow for this test is as follows:

G Start Start Test Dose Dose Animals (usually mice/rats) Start->Dose Sacrifice Sacrifice and Sample (Bone Marrow or Peripheral Blood) Dose->Sacrifice Prepare Prepare Smears on Slides Sacrifice->Prepare Stain Stain with DNA- Specific Dye Prepare->Stain Score Score Micronucleated Polychromatic Erythrocytes (MNPCEs) Stain->Score End Result Interpretation Score->End

Troubleshooting Common Experimental Issues

  • Unexpected Negative Result in In Vivo Micronucleus Test: If a compound known to be clastogenic in vitro gives a negative in vivo result, verify that the compound or its active metabolites can reach the target tissue (bone marrow). The test is not appropriate if the test substance or reactive metabolite cannot reach the bone marrow [4].
  • High Background in Controls: Ensure that concurrent positive controls (e.g., Cyclophosphamide with activation, Mitomycin C without) show a clear, statistically significant increase in aberrations or MNPCEs to demonstrate the test system's sensitivity [2] [4].
  • Cytotoxicity: In the chromosomal aberration test, if the highest concentration tested causes excessive cytotoxicity (e.g., a reduction in mitotic index >50%), the results may be compromised, and the test may need to be repeated at lower doses [2].

References

optimizing Apicidin solubility and vehicle for in vivo administration

Author: Smolecule Technical Support Team. Date: February 2026

Proven Vehicle for In Vivo Apicidin Administration

For This compound, a specific vehicle and administration protocol have been successfully used in a recent in vivo study on an Alzheimer's disease mouse model.

Component Concentration / Purpose
Stock Solvent 5% Tween 80 (in saline)
Final Diluent Saline (0.9%)
Administration Route Intraperitoneal (IP) injection
Dosing Regimen Every 2 days for 2 months [1]

This formulation provides a reliable starting point for your this compound studies. Always confirm compatibility with your specific animal model.

Solubility Enhancement Strategies for Apigenin

For Apigenin, its poor water solubility is a major challenge. The following table summarizes effective formulation strategies, with Solid Dispersions being particularly promising.

Technique Key Findings & Effective Carriers Evidence of Efficacy
Solid Dispersions Carrier: Pluronic F-127 (PLU127). Method: Ball milling. 100% solubility at pH 6.8; 84.3% at pH 1.2. Enhanced dissolution rate and maintained antioxidant activity [2].
Solid Dispersions Carriers: Pluronic F-68 (PLU68), PVP K30, PVP VA64. Method: Ball milling. Improved apparent solubility in water and buffers of varying pH [2].
General Methods Other viable techniques include nanocrystals, cocrystals, cyclodextrin inclusion, and lipid-based carriers [3] [4]. Broadly applicable strategies for poorly water-soluble drugs.

Experimental Protocol: Apigenin-Pluronic F-127 Solid Dispersion

Here is a detailed methodology for creating an Apigenin solid dispersion based on the research, which you can adapt for your experiments.

1. Objective To enhance the solubility and dissolution rate of Apigenin (APG) by creating an amorphous solid dispersion (ASD) using Pluronic F-127 via the ball milling method.

2. Materials

  • Apigenin (APG)
  • Polymer Carrier: Pluronic F-127
  • Ball Mill apparatus
  • Milling jars and balls

3. Method

  • Weighing: Accurately weigh Apigenin and Pluronic F-127 at your desired ratio (e.g., 1:1 or 1:2 w/w).
  • Mixing: Pre-mix the powders thoroughly to ensure homogeneity.
  • Milling: Load the mixture into the milling jar with the milling balls. Process in a ball mill. The specific parameters (speed, time) should be optimized, but the principle is a solvent-free, dry milling process [2].
  • Collection: After milling, carefully collect the resulting solid dispersion powder for characterization and use.

4. Characterization (Post-Making)

  • Solubility Studies: Determine the apparent solubility of the dispersion in buffers relevant to your administration route (e.g., pH 1.2 for gastric, pH 6.8 for intestinal) [2].
  • Solid-State Analysis: Use techniques like XRPD to confirm the conversion of crystalline Apigenin to an amorphous state, which is key to solubility enhancement.
  • Interaction Studies: Perform DSC and FT-IR to confirm molecular-level interactions between APG and the polymer, which contribute to stability [2].

This process is illustrated in the following workflow:

Start Start: APG Solubility Challenge P1 Weigh APG and Pluronic F-127 Start->P1 P2 Pre-mix Powders P1->P2 P3 Load into Ball Mill P2->P3 P4 Dry Milling Process P3->P4 P5 Collect Solid Dispersion P4->P5 C1 Characterize Product: XRPD, DSC, FT-IR P5->C1 E1 Conduct Solubility & Dissolution Tests C1->E1 End End: Evaluate for In Vivo Use E1->End

Frequently Asked Questions

Q1: Why is Pluronic F-127 a good carrier for Apigenin? Pluronic F-127 is an amphiphilic block copolymer (containing both hydrophilic and lipophilic parts) that has received FDA approval for safety and biocompatibility. It enhances solubility by forming micelles that can encapsulate the drug, inhibiting its recrystallization and maintaining supersaturation [2].

Q2: Are there stability concerns with these formulations? Yes, the amorphous form in solid dispersions is metastable and can recrystallize over time, reducing solubility. Stability is influenced by drug-polymer miscibility, storage conditions (temperature and humidity), and molecular mobility. Studies show that a well-formulated APG-PLU127 dispersion remained stable for one year under ambient conditions, with only a slight decrease in solubility [2] [5] [6].

Q3: What if I cannot use ball milling? Alternative methods for creating solid dispersions include spray drying and hot-melt extrusion. The choice depends on the thermal stability of your drug and the equipment available [5] [6]. Ball milling is favored for its simplicity, low cost, and because it avoids high temperatures and solvents [2].

In Vivo Efficacy of this compound Formulation

The vehicle provided for this compound (5% Tween 80 in saline) is not just a theoretical recipe; it has demonstrated biological efficacy in a peer-reviewed study:

  • Model: APP/PS1 transgenic mice (an Alzheimer's disease model).
  • Result: The formulation was effective, with treatment significantly reversing memory deficits and reducing Aβ plaques in the brain [1].

This strongly supports the viability of this vehicle for in vivo research.

References

improving Apicidin production yield in Fusarium fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Apicidin Biosynthesis

Apicidins are a class of cyclic tetrapeptides with notable antiprotozoal activity, produced by specific strains within the Fusarium genus [1]. A critical first step in optimizing production is understanding that the ability to produce this compound is not universal across all Fusarium strains; it is linked to specific accessory chromosomes or genomic regions [2].

The core of this compound production is a biosynthetic gene cluster (BGC). In F. fujikuroi, this cluster is known to contain at least 12 genes [1]. The table below outlines the key genes and their proposed functions.

Gene Function
APF1 Non-ribosomal peptide synthase (NRPS); core enzyme for amino acid incorporation and cyclization [1].
APF2 bANK transcription factor; regulates cluster expression [1].
APF3 Δ1-pyrroline-5-carboxylate reductase; modifies L-lysine to D-pipecolic acid [1].
APF9 FAD-dependent monooxygenase; transforms hydroxy-group to carboxylic acid of L-2-aminooctanedioic acid [1].

Strategies for Yield Improvement

Improving this compound yield involves a multi-pronged approach, combining genetic strain engineering with fermentation process optimization.

  • Genetic Strain Engineering: Modifying the BGC is a powerful method to enhance production and generate new this compound variants.
    • Overexpression of Regulators: Overexpressing the transcription factor APF2 can activate the entire cluster, leading to increased production [1].
    • Gene Deletion: Deleting specific genes like APF9 can shift the biosynthetic pathway toward different this compound derivatives (e.g., this compound K) [1].
  • Fermentation Media Optimization: The composition of the growth medium profoundly impacts yield. Statistical optimization methods are highly effective for this [3].
    • Screening Critical Variables: Use a Plackett-Burman design to efficiently identify the most influential media components (e.g., carbon, nitrogen, trace metal sources).
    • Determining Optimal Concentrations: Apply Response Surface Methodology (RSM) with a Box-Behnken design to find the precise optimal concentrations of the key variables identified in the first step [3].
  • Precursor Feeding: Supplementing the fermentation medium with specific amino acid precursors can increase yield. Based on the biosynthetic pathway, key precursors include D-pipecolic acid, L-2-aminooctanedioic acid, N-methoxy-L-tryptophan, and L-phenylalanine [1].

The following diagram illustrates the logical workflow for a systematic this compound yield improvement program, integrating both genetic and process engineering approaches.

Troubleshooting Common Issues

Here are answers to frequently asked questions that arise during optimization experiments.

  • My strain shows no this compound production. This is likely because not all Fusarium strains possess the this compound BGC. First, confirm the presence of the key synthetase gene APS1 in your strain using genomic PCR [2]. Consider sourcing known producer strains like certain isolates of F. poae or genetically modified F. fujikuroi [2] [1].

  • Yield is low even with a producer strain. Low yield can result from suboptimal culture conditions or inadequate biomass.

    • Verify biomass: Ensure your fermentation protocol supports sufficient fungal growth, as secondary metabolite production is often linked to biomass [3].
    • Optimize media: Use the statistical methods described above to move away from standard, non-optimized media recipes [3].
    • Check gene expression: If genetically modified, verify that the intended genetic alterations (e.g., overexpression or knockout) are functioning correctly.
  • How can I detect and quantify apicidins? Apicidins are typically detected and quantified using Ultra-High Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UPLC-HRMS) [2] [1]. This method allows for the separation of different this compound analogs and accurate quantification based on their mass-to-charge ratio.

Experimental Protocol: Micro-Scale Production Screening

This protocol is adapted from established methods for the micro-scale cultivation of Fusarium in 96-well plates, allowing for high-throughput screening of conditions and mutants with minimal resource consumption [1].

1. Prepare Spore Suspension

  • Cultivate your Fusarium strain on a suitable solid medium (e.g., Potato Dextrose Agar) for 7-10 days at 25-28°C to promote sporulation.
  • Harvest spores by adding sterile distilled water containing 0.05% Tween 80 to the plate and gently scraping the surface with a sterile loop or glass rod.
  • Filter the suspension through sterile miracloth or several layers of cheesecloth to remove mycelial debris.
  • Adjust the spore concentration to a standardized density (e.g., 1x10⁶ spores/mL) using a hemocytometer.

2. Inoculate Micro-Scale Cultures

  • Use 96-deep-well plates with a working volume of 1-2 mL per well.
  • Dispense your experimental media (e.g., YES media or optimized media from RSM) into the wells.
  • Inoculate each well with a standardized volume of the spore suspension (e.g., 10-50 µL).
  • Include appropriate controls (non-inoculated media, wild-type strain controls).
  • Seal the plates with breathable seals to allow for gas exchange while preventing contamination.

3. Fermentation Conditions

  • Incubate the plates in a temperature-controlled shaker. Typical conditions are 28°C with shaking at 180-200 rpm for 5-7 days [1].
  • To minimize interaction between wells via volatile compounds, it is recommended to inoculate an entire plate with a single strain [1].

4. Metabolite Extraction

  • After incubation, transfer the entire culture from each well to a microcentrifuge tube.
  • Centrifuge at a high speed (e.g., 10,000-14,000 rpm) for 10 minutes to separate the mycelial biomass from the supernatant.
  • Extract the supernatant with an equal volume of ethyl acetate (EtOAc) by vigorous vortexing for 1-2 minutes.
  • Centrifuge again to separate the organic phase.
  • Carefully transfer the organic (upper) layer to a new tube.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a speed vacuum concentrator.
  • Redissolve the dried extract in a suitable volume of methanol for UPLC-HRMS analysis.

5. UPLC-HRMS Analysis

  • Analyze the dissolved extracts using UPLC-HRMS.
  • Identify this compound analogs by comparing their accurate mass and retention time with known standards or literature values [2] [1].

References

Apicidin stability in solution and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Stability and Key Functional Groups

Understanding apicidin's structure is key to predicting its stability. This compound is a cyclic tetrapeptide, and its biological activity is highly dependent on specific functional groups [1]:

  • The C-8 keto group on the 2-amino-8-oxodecanoic acid moiety is critical for its HDAC inhibitory activity. Modifications or reduction of this group lead to a complete or significant loss of activity [1].
  • The molecule also contains an N-methoxy-tryptophan residue and a cyclic peptide backbone [1] [2].

This structure suggests potential sensitivity to:

  • Hydrolytic degradation (especially of the peptide bonds) under acidic or basic conditions.
  • Reduction of the critical keto group.

Storage and Handling Recommendations

While direct stability studies on this compound are limited, one manufacturer provides the following guidance [3]:

Parameter Recommendation
Storage Temperature -20°C
Physical Form Solid (likely as supplied)
Handling Protect from moisture

For solutions, it is a standard practice to:

  • Use aliquots to avoid repeated freeze-thaw cycles.
  • Prepare working solutions in a stable, pure solvent like DMSO.
  • Store solutions at -20°C or -80°C for longer-term stability.

Recommended Protocol for Stability Testing

You can determine the specific stability of your this compound samples by adapting standard forced degradation studies, similar to those used for other HDAC inhibitors like Vorinostat [4] and YK-1101 [5]. The workflow below outlines this process:

Detailed Methodology:

  • Sample Preparation: Prepare this compound solutions in your intended solvent (e.g., DMSO, buffer).
  • Apply Stress Conditions: Expose samples to various stress conditions [4] [5]:
    • Acidic/Basic Hydrolysis: Use 0.1-1 M HCl or 0.01 M NaOH at elevated temperatures (e.g., 60°C) for several hours.
    • Oxidative Stress: Treat with 0.1-3% hydrogen peroxide at room temperature.
    • Thermal Stress: Incubate solutions at 40-80°C.
    • Photolytic Stress: Expose to UV and visible light (as per ICH Q1B guidelines).
  • Analysis by HPLC-MS:
    • Instrument: Use a Reverse-Phase C18 column with a water/acetonitrile gradient mobile phase, often modified with 0.1% formic acid [6] [7] [4].
    • Detection: Monitor at a relevant UV wavelength and use Mass Spectrometry (MS) to identify degradation products by their molecular weight and fragmentation patterns [4] [5].
  • Data Interpretation: Monitor the disappearance of the main this compound peak and the appearance of new peaks for degradation products. This allows you to identify which conditions cause degradation and help elucidate the structure of the degradants.

Example Analytical Method

The table below summarizes a representative HPLC method that can be adapted for analyzing this compound and its stability [7]:

Parameter Specification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Water (with 0.1% Formic Acid) and Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30-35°C
Detection UV-Vis/PDA (wavelength to be determined) and Mass Spectrometry (MS)
Injection Volume 10-20 µL

Key Takeaways for Your Technical Center

  • Stability is not fully characterized: Always consider this compound as a potentially labile compound.
  • Start with manufacturer guidelines: Use the -20°C storage recommendation as a baseline.
  • Establish in-house data: The forced degradation study protocol is the most reliable way to generate specific stability information for your application.
  • Monitor the critical keto group: Use HPLC-MS to ensure the integrity of the C-8 position, which is essential for activity.

References

overcoming limited blood-brain barrier penetration of Apicidin

Author: Smolecule Technical Support Team. Date: February 2026

The Core Problem: P-gp Mediated Efflux

Research indicates that the histone deacetylase (HDAC) inhibitor Apicidin can upregulate the expression and functional activity of P-glycoprotein (P-gp, also known as MDR1 or ABCB1) [1] [2].

  • Mechanism: Treatment with this compound leads to increased binding of transcription factors like the Aryl hydrocarbon Receptor (AHR) to the MDR1 promoter, thereby increasing the production of the P-gp efflux pump [2].
  • Consequence: This self-induced upregulation of P-gp results in increased efflux of this compound and other co-administered drugs from cells, contributing to multidrug resistance (MDR) and reduced intracellular concentration [1]. This is a critical consideration for CNS drug development, as P-gp is highly expressed at the BBB.

The diagram below illustrates this resistance mechanism.

G cluster_cell Cell Api This compound (HDAC Inhibitor) HDAC HDAC Api->HDAC Inhibits H3K9ac Acetylated Histone H3K9 HDAC->H3K9ac Reduced Deacetylation AHR Aryl hydrocarbon Receptor (AHR) H3K9ac->AHR Promotes Binding PgpGene MDR1 (ABCB1) Gene AHR->PgpGene Binds Promoter & Activates PgpRNA MDR1 mRNA PgpGene->PgpRNA Transcription PgpProtein P-glycoprotein (P-gp) (Efflux Transporter) PgpRNA->PgpProtein Translation Efflux This compound Efflux PgpProtein->Efflux Mediates Efflux->Api Reduces Intracellular Concentration

Strategies to Overcome the Limitation

You can employ several technical strategies to counteract P-gp mediated efflux and improve this compound's brain delivery.

Strategy Description Key Tools / Compounds
Co-administer a P-gp Inhibitor Use a pharmacological agent to block P-gp's efflux function [1]. Verapamil: A well-known P-gp inhibitor [1].
Utilize Formulation Technologies Employ drug delivery systems that can bypass efflux transporters [3]. Nanocarriers: Polymeric/lipid nanoparticles can shield this compound, enabling influx via endocytosis [3].
Explore Alternative Administration Routes Deliver the drug via a pathway that partially or fully bypasses the BBB [3]. Nose-to-Brain (NtB) Delivery: Enables direct CNS delivery via the olfactory and trigeminal nerves [3].

Experimental Protocols for Validation

Here are detailed methodologies for key experiments to diagnose and address the penetration issue in your research.

Protocol 1: Assess BBB Permeability and P-gp Interaction

This protocol uses the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) to model passive diffusion [4].

  • 1. Principle: A high-throughput, non-cell-based assay that predicts passive BBB permeability by measuring the rate of compound movement across a lipid-infused artificial membrane [4].
  • 2. Materials:
    • PAMPA-BBB kit (e.g., from Pion Inc.)
    • 96-well stirwell sandwich plates & preloaded support plate
    • Brain sink buffer & BBB-1 lipid solution
    • Test compounds: this compound, reference standards (e.g., Caffeine-high permeability; Carbamazepine-high permeability [4] [5])
    • UV-compatible microplate & plate reader [4]
  • 3. Procedure:
    • Dilute test compounds to 0.05 mM in pH 7.4 phosphate buffer.
    • Inject the BBB-1 lipid solution into the membrane support.
    • Add compound solution to the donor plate and buffer to the acceptor plate.
    • Assemble the sandwich plate and incubate for 60 minutes with stirring.
    • Measure the compound concentration in both donor and acceptor compartments via UV spectroscopy.
    • Calculate the permeability (Pe) using the manufacturer's software [4].
  • 4. Interpretation:
    • A low Pe for this compound compared to high-permeability standards confirms poor passive diffusion.
    • If the PAMPA-BBB Pe is high, but in vivo brain penetration is low, it strongly suggests the involvement of active efflux (e.g., by P-gp) [4].
Protocol 2: Investigate P-gp Efflux Function (Rhodamine 123 Accumulation Assay)

This cell-based assay measures P-gp function by tracking the accumulation of a fluorescent P-gp substrate [2].

  • 1. Principle: Rhodamine 123 is a fluorescent dye and P-gp substrate. Inhibiting P-gp function leads to increased intracellular accumulation of Rhodamine 123, detectable by fluorescence [2].
  • 2. Materials:
    • Appropriate cell line (e.g., hCMEC/D3 for BBB model, HeLa or KB for general study) [1] [2]
    • Rhodamine 123
    • This compound
    • Known P-gp inhibitor (e.g., Verapamil) for a positive control [1]
    • Fluorescence plate reader or flow cytometer
  • 3. Procedure:
    • Seed cells in a multi-well plate and allow to adhere.
    • Pre-treat cells with this compound for 12-24 hours to potentially induce P-gp expression [2].
    • Wash cells and incubate with Rhodamine 123 (e.g., 5 µM) in the presence or absence of a P-gp inhibitor for a set time (e.g., 1-2 hours).
    • Wash cells thoroughly to remove extracellular dye.
    • Measure intracellular fluorescence (Ex/Em ~485/535 nm) [2].
  • 4. Interpretation:
    • If this compound pre-treatment leads to decreased Rhodamine 123 accumulation compared to control, it suggests this compound has induced functional P-gp expression.
    • If co-incubation with a P-gp inhibitor reverses this decrease, it confirms P-gp involvement [1].

Frequently Asked Questions (FAQs)

Q1: Are there other HDAC inhibitors that do not induce P-gp? The induction of P-gp appears to be a class effect of some HDAC inhibitors, but the potency can vary. Research shows that VPA, SAHA, and this compound increased MDR1 expression in human brain endothelial cells, while others like sodium butyrate (NaB) showed different profiles [2]. Testing a panel of inhibitors may be necessary.

Q2: How can I conclusively prove this compound is a P-gp substrate? Beyond the functional assay (Protocol 2), you can perform bidirectional transport assays using a validated model like Caco-2 or MDCK-MDR1 cells. An efflux ratio (Papp,B-A / Papp,A-B) significantly greater than 2 is a strong indicator that this compound is a P-gp substrate [5] [6].

Q3: What are the latest technologies for enhancing brain drug delivery? The field is actively exploring various strategies. "Nose-to-Brain" delivery combined with nanocarriers is a promising, non-invasive approach to bypass the BBB altogether [3]. Additionally, techniques focused on restoring a damaged BBB in neurological disorders are under investigation, highlighting the dynamic nature of this barrier [7].

References

methods to enhance Apicidin intestinal absorption fraction

Author: Smolecule Technical Support Team. Date: February 2026

Key Quantitative Data on Apicidin Absorption

The following table consolidates the fundamental pharmacokinetic parameters of this compound and the effect of a key intervention from peer-reviewed research [1] [2].

Parameter Symbol Value (Mean ± SD) Significance / Experimental Condition
Fraction Absorbed FX 45.9% ± 9.7% Measured in vivo; indicates permeability is a major barrier [1] [2].
Gut Wall Bioavailability FG 70.9% ± 8.1% Measured in vivo; fraction that escapes gut wall metabolism [1] [2].
Hepatic Bioavailability FH 70.6% ± 12.3% Measured in vivo; fraction that escapes liver metabolism [1] [2].
Passive Diffusion Potential - 98.01% Determined by IAM chromatographic assay; suggests high innate passive permeability [1] [2].
Permeability Enhancement - Significantly enhanced Observed in situ with the P-glycoprotein (P-gp) inhibitor elacridar [1] [2].

Based on this data, the following troubleshooting guide addresses the specific issue of low this compound absorption.

FAQ: How Can I Improve the Low Intestinal Absorption (FX) of this compound?

Problem: The oral bioavailability of this compound is low (14.2%-19.3%). Our experiments confirm a low Fraction Absorbed (FX), which is the rate-determining step. What strategies can we use to enhance this compound's intestinal absorption?

Solution: The primary cause of low this compound absorption is active efflux by P-glycoprotein (P-gp), not poor passive permeability or extensive first-pass metabolism. Therefore, the most effective strategy is to inhibit this transporter.

Detailed Experimental Protocol:

This protocol is adapted from the in situ single-pass perfusion method cited in the key research [1] [2].

  • Objective: To demonstrate the enhancement of this compound permeability using a P-gp inhibitor in a validated pre-clinical model.
  • Materials:
    • This compound test solution
    • P-gp inhibitor (e.g., Elacridar or other well-characterized inhibitor)
    • Animal model (e.g., rat)
    • Single-pass intestinal perfusion (SPIP) apparatus
    • HPLC-MS/MS system for quantitative analysis
  • Method:
    • Group Design: Establish two parallel perfusion studies: a) this compound alone (control), and b) this compound co-perfused with a selected P-gp inhibitor.
    • Perfusion: Isolate a segment of the small intestine (e.g., jejunum). Perfuse the solutions through the intestinal lumen at a constant flow rate.
    • Sample Collection: Collect the outflow perfusate at timed intervals.
    • Analysis: Quantify the concentration of this compound in the inlet and outlet perfusates using HPLC-MS/MS.
  • Data Analysis:
    • Calculate the effective permeability (Peff) of this compound in both the control and inhibitor groups.
    • A statistically significant increase in Peff in the inhibitor group confirms the role of P-gp and the effectiveness of the strategy.

The following diagram visualizes the scientific rationale behind this compound's absorption challenge and the proposed solution.

G A Oral Administration of this compound B Intestinal Lumen A->B C Enterocyte B->C Absorption C->B P-gp Efflux D Portal Vein (Systemic Circulation) C->D Successful Absorption E Low Systemic Exposure D->E P1 High Passive Diffusion Potential (98.01%) P1->C P2 P-gp Mediated Efflux P2->C S1 Apply P-gp Inhibitor (e.g., Elacridar) S1->P2 Blocks

Other Potential Avenues for Investigation

While P-gp inhibition is the most direct approach, your research can also explore these areas:

  • Formulation Strategies: Develop advanced drug delivery systems like liposomes, micelles, or solid dispersions. These can enhance solubility and potentially shield this compound from efflux transporters [3]. This is particularly relevant if this compound has poor aqueous solubility.
  • Prodrug Approach: Chemically modify this compound to create a prodrug that is not a substrate for P-gp. The prodrug should be designed to revert to the active parent compound after absorption.
  • Inflammation Models: Be aware that systemic inflammation, common in many disease states, can significantly alter drug pharmacokinetics, including absorption [4]. This is a critical consideration for in vivo experiments and future clinical translation.

References

addressing Apicidin plasma protein binding in pharmacokinetic studies

Author: Smolecule Technical Support Team. Date: February 2026

Measuring Apicidin's Plasma Protein Binding

The key to addressing plasma protein binding in pharmacokinetic studies lies in the experimental method used to determine the unbound fraction (f_u) in plasma. The following table summarizes the specific findings for this compound:

Species Unbound Fraction in Plasma (f_u,plasma) Citation
Human 1.042% ± 0.114% [1]
Rat 0.376% ± 0.059% [1]
Mouse 0.369% ± 0.034% [1]

These results indicate that This compound is highly bound to plasma proteins across all species tested, with the unbound, active fraction being approximately 1% or less [1].

Detailed Experimental Methodology

The quantitative data above was generated using a specific protocol. Here is a detailed breakdown of the experimental workflow for determining this compound's hepatic intrinsic clearance with protein binding correction [1]:

  • Incubation: this compound is incubated with pooled liver microsomes from mice, rats, or humans.
  • Kinetic Parameter Calculation: The maximum velocity (V_max) and the Michaelis constant (K_m) of this compound's metabolism are calculated from the microsomal stability data.
  • Measurement of Unbound Fraction:
    • The unbound fraction in plasma (f_u,plasma) is determined, likely using methods like equilibrium dialysis or ultrafiltration.
    • The unbound fraction in the microsomal incubation (f_u,mic) is also measured.
  • Clearance Calculation and Correction:
    • The initial hepatic intrinsic clearance (CL_int) is calculated using the formula: CL_int = V_max / K_m.
    • This value is then corrected for nonspecific binding to microsomal proteins using the measured f_u,mic.

The following diagram illustrates this workflow and its application in a PBPK model:

G MicrosomalIncubation Microsomal Incubation KineticParams Calculate V_max and K_m MicrosomalIncubation->KineticParams F_uMeasurement Measure f_u,plasma and f_u,mic KineticParams->F_uMeasurement ClearanceCalc Calculate and Correct Hepatic Intrinsic Clearance F_uMeasurement->ClearanceCalc PBPKModel Input into PBPK Model ClearanceCalc->PBPKModel HumanPK Predict Human Pharmacokinetics PBPKModel->HumanPK

Key Troubleshooting Guide & FAQs

Based on the search results, here are solutions to specific issues you might encounter:

  • Problem: Poor allometric scaling from animals to humans. Solution: Use protein binding-corrected clearance values. The study found that the allometric correlation for predicting human hepatic intrinsic clearance improved significantly after correction for nonspecific microsomal protein binding [1].

  • Problem: Inaccurate prediction of in vivo hepatic clearance from in vitro data. Solution: Account for binding in both plasma and microsomal systems. The published protocol explicitly uses the unbound fraction in microsomes (f_u,mic) to correct the calculated intrinsic clearance, which is critical for accurate prediction [1].

  • Problem: Understanding this compound's overall distribution in the body. Solution: Incorporate the high protein binding into a Physiologically Based Pharmacokinetic (PBPK) model. A developed PBPK model for this compound, which accounts for distribution, predicts that the highest concentrations are found in the liver, followed by adipose tissue, kidney, and lung. The lowest concentrations are predicted in the brain [2] [3] [4]. This distribution profile is consistent with a compound that has high tissue binding and low free fraction in plasma.

References

optimizing culture conditions for apicidin-like metabolite production

Author: Smolecule Technical Support Team. Date: February 2026

Genetic & Regulatory Optimization

A primary strategy for enhancing production involves genetic manipulation to activate silent biosynthetic gene clusters (BGCs).

Strategy Key Gene / Factor Proposed Function / Effect Citation
Overexpress Pathway Transcription Factor (TF) APF2 (bANK-type TF) Activates entire apicidin BGC; elevates gene expression and significantly increases product yields, even under otherwise repressing conditions. [1]
Identify TF Binding Motif "Api-box" motif A specific DNA sequence in the promoters of this compound BGC genes; essential for cluster activation. [1]
Manipulate Global Regulators AreB (nitrogen regulator), PacC (pH regulator) This compound production is induced under high nitrogen and acidic pH conditions in a manner dependent on these regulators. [1]
Gene Deletion to Create Analogs APF9 (FAD-dependent monooxygenase) Deletion disrupts the standard biosynthetic pathway, leading to the production of novel analogs like this compound K and this compound L. [2] [1]

Culture Condition Optimization (OSMAC Approach)

The "One Strain Many Compounds" (OSMAC) approach is a powerful method to activate cryptic BGCs by altering cultivation parameters.

Factor Optimum for this compound Production OSMAC Principle Application
Nitrogen High nitrogen conditions (e.g., 120 mM NaNO₃ or 60 mM glutamine) Vary nitrogen source type and concentration.
pH Acidic conditions Test a range of pH values in the culture medium.
Medium Type Solid rice medium can be effective for fungal metabolites Switch between solid and liquid media; use different carbon sources.
Amino Acid Supplementation Specific amino acids (e.g., based on biosynthetic pathway precursors) Supplement media with single or combined amino acids.

The OSMAC strategy is a shorter development cycle and reduced cost alternative to advanced gene-editing for enhancing metabolite yield and diversity [3].

Screening & Analytical Workflows

Efficient screening is crucial for identifying new analogs and optimizing conditions. The following diagram illustrates a micro-scale workflow for high-throughput screening of this compound-producing fungal strains.

Start Start: Inoculate 96-Well Plate Step1 Micro-scale Cultivation (Per Strain, N=6 replicates) Start->Step1 Step2 Sample Preparation & Metabolite Extraction Step1->Step2 Shorter time Step3 Liquid Chromatographic Separation Step2->Step3 Less material Step4 High-Resolution Mass Spectrometry (HRMS) Analysis Step3->Step4 High sensitivity Step5 Data Analysis: Target m/z for Apicidins F, J, K, L Step4->Step5 Identify new metabolites

This micro-scale method offers significant advantages: it uses less material and chemicals, has a shorter cultivation time, is more efficient and inexpensive, and allows for high biological replication [2].

For complex extracts generated via OSMAC, UPLC-QTOF-MS is invaluable for analysis. The resulting data can be processed with software tools like the ACD/MS Structure ID Suite for rapid metabolite identification [3].

Troubleshooting Common Issues

Here are answers to specific problems users might encounter.

FAQ 1: My fungal strain has the this compound BGC but does not produce the metabolite. How can I activate it? This indicates a silent or cryptic gene cluster. Your options are:

  • Genetic Over-expression: Clone and over-express the pathway-specific transcription factor gene APF2 in your strain [1].
  • Apply OSMAC Strategy: Systematically alter culture parameters. Begin by testing solid rice medium and media with high nitrogen content at an acidic pH [3] [1].

FAQ 2: How can I discover new this compound analogs rather than just increasing the yield of known ones?

  • Genetic Manipulation: Create targeted gene deletion mutants of tailoring enzymes in the BGC. For example, deleting the APF9 gene can shunt the biosynthesis toward novel analogs like this compound K and L [2] [1].
  • Precursor-Directed Biosynthesis: Supplement the culture medium with analogs of the amino acid building blocks (e.g., different proline or fatty acid precursors) to potentially trick the NRPS into incorporating non-native substrates [2].

FAQ 3: What is the best way to screen a large number of fungal isolates or conditions for this compound production?

  • Implement a micro-scale screening protocol in 96-well plates as described in the workflow above [2].
  • Use UPLC-QTOF-MS for untargeted metabolomic profiling of extracts. Correlate the mass features (m/z) with genomic data to identify strains with active or unique BGCs [3] [4].

References

Apicidin vs trichostatin A HDAC inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Guide: Apicidin vs. Trichostatin A

Feature This compound Trichostatin A (TSA)
Chemical Class Cyclic tetrapeptide [1] Hydroxamic acid [2] [3]
Primary HDAC Target Class I selective [4] [5] Pan-inhibitor (Class I & II) [4] [3] [6]
In Vitro Potency (IC50) ~0.7 - 1.0 nM [7] [8] ~20 nM [3]
Key Mechanisms Induces p21 and gelsolin; activates p38 MAPK pathway [7] [8] Induces histone hyperacetylation; causes cell cycle arrest; modulates multiple pathways (e.g., Nrf2, BDNF) [2] [9] [10]
Cancer Cell Response Induces differentiation and apoptosis; unique drug sensitivity profile [4] [1] Inhibits viability; induces apoptosis; promotes differentiation; demonstrates greater specificity for cancer vs. normal cells [4] [2] [9]
Non-Cancer Applications Induces fetal hemoglobin; anti-protozoal activity [1] [8] Neuroprotective effects; anti-inflammatory; antioxidant; potential in diabetes research [2] [6]

Experimental Insights and Methodologies

The distinct biological profiles of this compound and TSA are revealed through standardized experimental protocols.

Cell Viability and IC₅₀ Assays
  • Purpose: To determine the potency of each compound in inhibiting cancer cell growth.
  • Typical Protocol:
    • Cell Plating: Cancer cell lines (e.g., lung, breast, leukemia) are plated in 96-well plates [4] [1].
    • Drug Treatment: Cells are treated with a range of doses of this compound, TSA, or a control vehicle over several days (e.g., 4 days) [4].
    • Viability Measurement: Cell viability is assessed using colorimetric assays like MTS, which measures metabolic activity [4].
    • Data Analysis: Dose-response curves are plotted, and the IC₅₀ (concentration that inhibits 50% of cell growth) is calculated from the curves [4].
HDAC Inhibition Assays
  • Purpose: To measure the direct enzymatic inhibition of HDACs.
  • Methods:
    • Biochemical Assay: Uses purified recombinant HDAC enzymes to test the inhibitor's direct binding and potency [4].
    • Cell-Based Assay: Measures HDAC activity in cellular extracts after drug treatment, which can reveal indirect effects. For example, TSA directly inhibits purified HDACs, while depsipeptide (a similar compound to this compound) may not, suggesting a potentially different mechanism [4].
Analysis of Cell Differentiation and Apoptosis
  • Differentiation Markers (for this compound): In leukemia cell lines like HL-60, this compound-induced differentiation is measured by:
    • Cell Surface Antigens: Using flow cytometry to detect an increase in CD11b expression [1].
    • Functional Enzymes: Measuring the activity of nonspecific esterase [1].
  • Apoptosis Markers (for TSA): In osteosarcoma cells, TSA-induced programmed cell death is confirmed by:
    • DNA Fragmentation: Detected using gel electrophoresis or TUNEL assay [9].
    • Caspase Activation: Cleavage of pro-caspase-3 and its substrate, PARP, via western blot [9].
    • Mitochondrial Changes: Loss of mitochondrial membrane potential and release of cytochrome c into the cytosol [9].

Mechanisms of Action Overview

The experimental data reveals that this compound and TSA influence distinct cellular pathways. The diagram below summarizes their mechanisms and downstream effects.

G HDAC_Inhibition HDAC Inhibition TSA Trichostatin A (TSA) HDAC_Inhibition->TSA This compound This compound HDAC_Inhibition->this compound TSA_Mechanisms Pan-HDAC Inhibitor (Class I & II) TSA->TSA_Mechanisms Apidicin_Mechanisms Class I Selective Inhibitor This compound->Apidicin_Mechanisms TSA_Effects Histone Hyperacetylation Cell Cycle Arrest (G1/G2) ↑ p21 Expression Caspase-Dependent Apoptosis Modulation of Nrf2, BDNF TSA_Mechanisms->TSA_Effects Apicidin_Effects Histone Hyperacetylation ↓ Repressive Histone Methylation Induction of Differentiation ↑ p21 & Gelsolin Activation of p38 MAPK Pathway Apidicin_Mechanisms->Apicidin_Effects

Research Implications

The differences between this compound and TSA have direct consequences for their research and potential therapeutic applications:

  • Mechanistic Studies: TSA is an excellent tool for investigating the broad effects of global histone hyperacetylation. This compound is better suited for studying the specific roles of Class I HDACs [4].
  • Therapeutic Development: The unique sensitivity profiles suggest that certain cancer types may respond better to one inhibitor than the other. This compound's potency and ability to induce fetal hemoglobin also make it a candidate for treating blood disorders like beta-thalassemia [4] [8].
  • Combination Therapy: TSA has shown synergistic effects with other anti-tumor agents, such as genistein, suggesting a role in combination therapies to sensitize cancer cells [9].

References

Pharmacokinetic Profile Comparison: Apicidin vs. Vorinostat

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Apicidin (Preclinical, Rat) Vorinostat (Human)
Absolute Bioavailability 14.2% - 19.3% (oral) [1] [2] 1.8% - 11% (oral) [3]
Half-Life (t₁/₂) 0.8 - 1.1 hours (IV) [1] ~2 hours [3]
Systemic Clearance 59.6 - 68.0 mL/min/kg (IV) [1] Information not specified in search results
Volume of Distribution 2.4 - 2.7 L/kg (Vss, IV) [1] Information not specified in search results
Primary Metabolic Pathways Demethylation, Hydroxylation; Minimal urinary/biliary excretion [2] Hepatic glucuronidation (UGT); β-oxidation; CYP system not involved [3] [4]
Protein Binding Information not specified in search results ~71% [3]
Key Bioavailability Limiting Factors P-gp mediated efflux and significant first-pass gut wall and hepatic metabolism [2] Information not specified in search results; low bioavailability noted [5]

Experimental Data and Methodologies

The data in the table above is derived from specific experimental protocols. Here is a detailed look at the key methodologies.

This compound Pharmacokinetic Studies

The data for this compound primarily comes from a quantitative study in rats that employed a multi-route administration design to dissect the factors behind its low oral bioavailability [2].

  • Key Methodology: The study involved administering this compound via several routes: femoral vein (IV), intraduodenal (ID), superior mesenteric artery (SMA), portal vein (PV), and carotid artery (CA). By comparing the Area Under the Curve (AUC) from these different routes, researchers could separately calculate the fraction absorbed (FX), the fraction that escapes gut wall metabolism (FG), and the fraction that escapes hepatic metabolism (FH).
  • Supporting In Vitro/In Situ Models: The study was complemented by:
    • Caco-2 cell assays to evaluate permeability and P-gp interaction.
    • Artificial membrane permeability assays to assess passive diffusion potential.
    • In situ single-pass intestinal perfusion to confirm permeability and metabolism in a more intact system.
  • Core Finding: The research concluded that despite this compound's high passive permeability, its oral bioavailability is limited by P-gp-mediated efflux and significant first-pass metabolism in both the gut wall and the liver [2].
Vorinostat Pharmacokinetic Profile

The data for Vorinostat is based on its approved clinical profile.

  • Established Human Data: The bioavailability and half-life are derived from human clinical trials and are part of the drug's official prescribing information [3].
  • Metabolic Pathway: Vorinostat undergoes extensive metabolism, primarily via glucuronidation by UGT enzymes and β-oxidation, with no significant role for the CYP450 system. This contributes to its low and variable oral bioavailability [3] [4].
  • Drug Interactions: Its low bioavailability and specific metabolic pathway mean it has few drug-drug interactions, though interactions with warfarin and sodium valproate have been noted [4].

Mechanism of Action as HDAC Inhibitors

The following diagram illustrates the shared foundational mechanism of Histone Deacetylase (HDAC) inhibition, which is central to the biological activity of both this compound and Vorinostat.

While both are HDAC inhibitors, their profiles differ:

  • Vorinostat is a pan-inhibitor of zinc-dependent HDACs (Class I, II, and IV) [3] [6].
  • This compound is reported to be a more selective inhibitor, primarily targeting HDAC2 and HDAC3 (Class I) [7].

Key Interpretive Considerations for Researchers

  • Translate Preclinical Data Cautiously: The promising oral bioavailability of this compound in rats (14-19%) may not directly translate to humans due to species differences in physiology, expression of transporters like P-gp, and metabolic enzymes.
  • Different Development Stages: Vorinostat has a well-characterized human pharmacokinetic profile, while this compound's profile is primarily based on preclinical findings. Direct comparison is informative but should account for the different stages of development.
  • Mechanistic Nuances: The selective HDAC inhibition by this compound versus the broad-spectrum inhibition by Vorinostat could lead to different efficacy and safety profiles, which is a critical consideration for drug development [8] [7].

References

Apicidin compared to other HDAC inhibitors in AML differentiation

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of HDAC Inhibitors in AML

HDAC Inhibitor Primary HDAC Class Target Key Mechanisms in AML (Preclinical) Potency (IC50 Reference) AML Differentiation Evidence Clinical Stage in AML
Apicidin Class I [1] [2] Inhibits proliferation, induces apoptosis, induces myeloid differentiation, upregulates QPCT [1] 0.3 nM (HDAC1) [2] Strong (CD11b/CD14 expression) [1] Preclinical [1]
Vorinostat (SAHA) Class I, II, IV [3] Promotes cell death, autophagy, apoptosis, growth arrest [4] [5] [6] 14 nM (HDAC1) [2] Modest Clinical Trials [4] [3]
Panobinostat (LBH589) Class I, II, IV [3] Promotes cell death, autophagy, apoptosis, growth arrest [4] [5] [6] 5 nM (cell-free assay) [7] Modest Clinical Trials [4] [3]
Trichostatin A (TSA) Class I, II, IV [2] Promotes cell death, autophagy, apoptosis, growth arrest [4] [5] 1.8 nM (cell-free assay) [7] Modest Preclinical/Research
Entinostat (MS-275) Class I (HDAC1, 3) [7] Induces autophagy and apoptosis [7] 0.5 μM (HDAC1) [2] Modest Clinical Trials [7]
Valproic Acid Class I [2] Induces autophagy and mitophagy [7] 171 μM (HDAC1) [2] Modest Clinical Trials [3]

Detailed Experimental Evidence for this compound

The promising data on this compound comes from specific methodological approaches.

Key Experimental Protocols

Researchers typically use the following workflow to evaluate this compound's effects:

G Start Start: AML Cell Line Culture (THP-1, HL-60, NB4) A Treatment with this compound (typically 1 µM for 48h) Start->A B Functional Assays A->B C Mechanistic Investigation B->C B1 Proliferation Assay (CCK-8) B->B1 C1 Gene Expression Analysis (qRT-PCR for QPCT) C->C1 B2 Apoptosis Assay (Flow cytometry, Annexin V/7-AAD) B1->B2 B3 Differentiation Assay (Flow cytometry, CD11b/CD14) B2->B3 C2 Functional Rescue (QPCT knockdown) C1->C2 C3 Chromatin Analysis (ChIP for H3K9ac, H3K27ac) C2->C3

  • Cell Culture & Treatment: AML cell lines (THP-1, HL-60, NB4) are treated with this compound at a final concentration of 1 µM. Controls are treated with dimethyl sulfoxide (DMSO) [1].
  • Proliferation Assay: Cell viability is measured using the CCK-8 assay at 0, 24, 48, and 72 hours post-treatment [1].
  • Apoptosis Assay: Apoptotic cells are quantified by flow cytometry after staining with APC-Annexin V and 7-AAD [1].
  • Differentiation Assay: Myeloid differentiation is assessed by measuring surface markers CD11b (granulocytic) and CD14 (macrophage) using flow cytometry [1].
  • Mechanistic Investigation: This includes RNA extraction and qRT-PCR to monitor gene expression changes, and Chromatin Immunoprecipitation (ChIP) to study histone modifications (e.g., H3K9ac, H3K27ac) [1].
Key Findings from Experiments
  • Proliferation & Apoptosis: this compound significantly inhibited cell proliferation and facilitated apoptosis in AML cells [1].
  • Differentiation Induction: this compound treatment remarkably up-regulated the differentiation markers CD11b and CD14, confirming its strong differentiation-inducing capacity [1].
  • Novel Target (QPCT): A key mechanistic finding was the identification of Glutaminyl-peptide cyclotransferase (QPCT) as a downstream target. QPCT expression is low in AML samples but is up-regulated by this compound. Knockdown of QPCT impaired differentiation and alleviated this compound's anti-leukemic effects, indicating QPCT is crucial for its function [1].

The molecular mechanism of this compound, based on the cited research, can be visualized as follows:

G This compound This compound HDAC Inhibits Class I HDACs This compound->HDAC Chromatin Chromatin Remodeling (Increased Histone Acetylation) HDAC->Chromatin GeneExp Altered Gene Expression Chromatin->GeneExp QPCT Up-regulation of QPCT GeneExp->QPCT Phenotype Anti-AML Phenotype QPCT->Phenotype SubPhenotype Inhibited Proliferation Induced Apoptosis Induced Myeloid Differentiation Phenotype->SubPhenotype

Interpretation and Research Implications

This compound stands out for its high potency and strong differentiation-inducing effect in AML models, linked to a novel downstream target, QPCT [1]. This distinct mechanism suggests potential for overcoming resistance to other agents.

  • Strengths of this compound Data: The research provides a direct, mechanism-driven link between HDAC inhibition, QPCT upregulation, and myeloid differentiation, supported by robust rescue experiments [1].
  • Limitations & Clinical Context: Most HDAC inhibitors, including this compound, show more promise in combination therapies rather than as monotherapies [4] [5] [6]. While this compound's preclinical data is compelling, its clinical development lags behind other HDAC inhibitors like vorinostat and panobinostat [4] [3].

References

Apicidin mutagenicity compared to derivatives SD-0203 SD-2007

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Mutagenicity Data

The table below summarizes the key experimental findings for Apicidin, SD-0203, and SD-2007 across standard genotoxicity assays.

Test Compound Ames Test (Bacterial Reverse Mutation Assay) In Vitro Chromosome Aberration Test In Vivo Micronucleus Test
This compound Negative (with and without metabolic activation) [1] Positive: Induced a significant increase in total chromosome aberrations in CHO cells [1] Positive: Induced mutagenic activity at the highest dose (1000 µM/kg) [1]
SD-0203 Negative [1] No significant mutagenic potency observed [1] Positive: Significantly and dose-dependently increased micronucleated polychromatic erythrocytes (MNPCEs) [1]
SD-2007 Negative [1] No significant mutagenic potency observed [1] Positive: Significantly and dose-dependently increased micronucleated polychromatic erythrocytes (MNPCEs) [1]

Detailed Experimental Protocols

The data in the table above was generated using the following standardized methodologies.

  • Bacterial Reverse Mutation Assay (Ames Test)

    • Purpose: To assess the mutagenic potential of chemicals by detecting reverse mutations in specific strains of Salmonella typhimurium (e.g., TA98, TA100) [2] [3].
    • Procedure: The test substance is incubated with the bacterial strains in the presence and absence of a microsomal enzyme mixture (S9 fraction) derived from rodent liver. The S9 fraction provides metabolic activation, simulating mammalian metabolism. After incubation, the number of revertant colonies is counted. A significant increase in revertants compared to the negative control indicates a positive mutagenic result [1] [2].
  • In Vitro Chromosome Aberration Test

    • Purpose: To evaluate the clastogenic potential of a substance—its ability to cause structural damage to chromosomes in mammalian cells [1].
    • Procedure: Chinese Hamster Ovary (CHO) cells or other mammalian cell lines are exposed to the test compound, both with and without metabolic activation (S9 mix). After exposure, the cells are arrested during cell division, and chromosomes are microscopically examined during the metaphase stage. The frequency of cells with structural chromosomal abnormalities (such as breaks, fragments, and exchanges) is scored and compared to controls [1].
  • In Vivo Micronucleus Test

    • Purpose: To detect clastogenic and aneugenic (causing chromosome loss) effects in living animals [1].
    • Procedure: Mice or rats are administered the test compound. Shortly after exposure, bone marrow or blood samples are collected. Smears are prepared and stained to identify polychromatic erythrocytes (PCEs, young red blood cells). The frequency of micronucleated PCEs (MNPCEs), which contain small, membrane-bound DNA fragments or whole chromosomes left behind during cell division, is recorded. The ratio of PCEs to total red blood cells (NCEs) is also calculated as a measure of bone marrow toxicity [1] [4].

Key Mechanistic Insights and Context

The following diagram illustrates the conceptual pathway from HDAC inhibition to the observed mutagenic outcomes, integrating the key findings from the genotoxicity assays.

G HDAC_Inhibition HDAC Inhibition Chromatin_Changes Altered Chromatin Structure & Gene Expression HDAC_Inhibition->Chromatin_Changes Mammalian_Cell_Effects Effects in Mammalian Cells Chromatin_Changes->Mammalian_Cell_Effects Bacterial_Cell No Effect in Bacterial Cells (Ames Test Negative) Chromatin_Changes->Bacterial_Cell Chromosome_Damage Chromosomal Damage Mammalian_Cell_Effects->Chromosome_Damage MN_Formation Micronucleus (MN) Formation Chromosome_Damage->MN_Formation Apicidin_Strong Strong Clastogen (Chromosome Aberrations) Chromosome_Damage->Apicidin_Strong Derivatives_Weak Weak Clastogens/ Aneugens (Positive in MN Test only) MN_Formation->Derivatives_Weak

  • Mechanism of Action: this compound and its derivatives are histone deacetylase (HDAC) inhibitors [1] [5]. HDACs play a critical role in gene regulation by modifying chromatin structure. Inhibition can lead to altered gene expression and disrupted DNA replication and repair processes, which are mechanisms known to cause chromosomal damage [1].
  • Differential Results: The consistent negative results in the Ames test across all three compounds suggest they are not point mutagens. Their mutagenicity manifests as chromosomal-level damage, which is detectable only in mammalian systems (in vitro and in vivo) that possess the complex chromosomal machinery and HDAC targets absent in bacteria [1].
  • Toxicity of SD-2007: A separate toxicological study in mice reported that a single high oral dose of SD-2007 (25 mg/mouse) was associated with reduced testis weight and elevated serum LDH and glucose levels in male mice, indicating potential organ-specific toxicity [4].

Conclusion for Research and Development

For your work in drug development, the key takeaways are:

  • This compound shows the clearest evidence of genotoxicity, testing positive in both chromosomal aberration and micronucleus tests [1].
  • Derivatives SD-0203 and SD-2007 show a potentially improved profile in vitro but are still clastogenic in vivo [1]. SD-2007 may also pose risks to male reproductive organs at high doses [4].
  • Critical Next Step: The data strongly suggests that further development of these compounds requires comprehensive chronic toxicological investigations to fully understand the long-term risks [4].

References

Apicidin specificity for class I HDACs vs pan-HDAC inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Apicidin vs. Pan-HDAC Inhibitors

Feature This compound (Class I Selective) Pan-HDAC Inhibitors (e.g., SAHA/Vorinostat)
Primary HDAC Targets HDAC1, HDAC3 (Class I) [1] HDAC 1, 2, 3, 6 (Class I & IIb) [2] [3]
Inhibitory Concentration Low nanomolar (nM) range [1] Micromolar (µM) range for cell-based activity [1]
Chemical Class Cyclic Tetrapeptide [1] Hydroxamic Acid [1]
Key Advantage Reduced risk of off-target effects; tool for studying specific HDAC functions [4] Broader efficacy in some cancers, targets multiple pathways simultaneously [4]
Key Limitation Limited application where multiple HDAC classes are involved [4] Higher risk of adverse effects (e.g., thrombocytopenia, cardiac effects) [4]
Sample Research Applications Antiprotozoal agent, neurodegeneration, depression studies [5] [1] Cutaneous T-cell lymphoma, multiple myeloma, memory loss studies [4] [1]

Experimental Evidence and Protocols

The selectivity and potency of HDAC inhibitors like this compound are typically confirmed through a combination of biochemical and cell-based assays.

Biochemical Isoenzyme Selectivity Profiling

This method uses purified recombinant HDAC enzymes to determine a compound's potency and selectivity against specific isoforms.

  • Objective: To characterize the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified HDAC isozymes [2].
  • Protocol:
    • Incubation: Recombinant HDAC enzyme is pre-incubated with the inhibitor (e.g., this compound) and a buffer solution [5].
    • Reaction Initiation: An acetylated peptide substrate is added. For luminescent assays, the substrate is a luminogenic pro-substrate [2].
    • Deacetylation: Active HDAC removes the acetyl group from the substrate.
    • Signal Development: In a coupled luminescent assay, the deacetylated product becomes a substrate for a developer reagent, generating light proportional to HDAC activity [2].
    • Detection: Luminescence or fluorescence is measured. Inhibitor potency is calculated based on the reduction of signal compared to control wells [2] [6].

The workflow for this profiling method is as follows:

G Start Start Biochemical Assay A Incubate Recombinant HDAC with Inhibitor Start->A B Add Acetylated Peptide Substrate A->B C HDAC Deacetylates Substrate (if active) B->C D Add Developer Reagent for Signal Generation C->D E Measure Luminescence/ Fluorescence D->E F Calculate IC50 Values E->F

Cell-Based Profiling and Phenotypic Consequences

Cell-based assays assess inhibitor activity in a more physiologically relevant environment, accounting for cell permeability and overall effects on cell health.

  • Objective: To confirm inhibitor activity in live cells and link HDAC inhibition to phenotypic outcomes like cytotoxicity [2] [6].
  • Protocol (Multiplexed Assay):
    • Cell Seeding: Plate cells (e.g., cancer cell lines) in assay plates [6].
    • Compound Treatment: Treat cells with the HDAC inhibitor for a set period [6].
    • HDAC Activity Measurement: Add a cell-permeable, luminogenic HDAC substrate. Live-cell HDAC activity generates a luminescent signal [2].
    • Viability/Cytotoxicity Measurement: In a parallel or multiplexed setup, add a fluorescent dye that binds to DNA in dead cells (e.g., CellTox Green). Increased fluorescence indicates cytotoxicity [2].
    • Data Correlation: Correlate the decrease in HDAC activity luminescence with the increase in cytotoxicity fluorescence to establish a functional consequence of inhibition [2].

Therapeutic Implications and Selection Guide

The choice between a selective inhibitor like this compound and a pan-inhibitor depends on the disease context.

  • Choose Selective Inhibitors (e.g., this compound) when: A specific HDAC isozyme or class is known to be the key driver of the disease. For example, HDAC1 and HDAC3 are significantly overexpressed in many solid tumors [4]. This approach aims to maximize efficacy against the target while minimizing mechanism-based toxicities [4].
  • Choose Pan-HDAC Inhibitors when: The cancer is characterized by the overexpression of HDACs from multiple classes, as seen in some haematological malignancies. In such cases, simultaneously targeting multiple pathways is necessary for a robust therapeutic effect [4].

References

Apicidin neuroprotective effects compared to other HDAC inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Apicidin's Profile and Comparative HDAC Inhibition

This compound is a potent pan-HDAC inhibitor that targets zinc-dependent HDACs, particularly those in Class I [1] [2]. The table below summarizes its known characteristics and how it compares to other common HDAC inhibitors based on recent findings.

Inhibitor Name Primary HDAC Target Key Characteristics in Neurological Context
This compound Pan-HDAC (Class I) [2] Potent trigger of TDP-43 oligomerization in live-cell models; research focus on TDP-43 proteinopathies [1].
LMK-235 Selective (HDAC4/5) [1] Shuttling inhibitor; induces robust cytoplasmic TDP-43 oligomerization and mislocalization [1].
MS-275 (Entinostat) Selective (HDAC1/3) [1] Nuclear-restricted inhibitor; promotes TDP-43 nuclear retention, minimizing cytoplasmic mislocalization/oligomerization [1].
Panobinostat Pan-HDAC (Class I, II, IV) [3] Induces progranulin (PGRN) expression; exhibits slow, tight-binding inhibition kinetics against HDACs 1-3 [4].
Trichostatin A (TSA) Pan-HDAC (Class I, II) [5] Induces PGRN expression; exhibits slow, tight-binding inhibition kinetics against HDACs 1-3 [4].
Vorinostat (SAHA) Pan-HDAC (Class I, II, IV) [3] Promotes PGRN expression; archetypal fast-on/fast-off HDAC inhibitor [4].
Tubastatin A Selective (HDAC6) [1] Inhibition shows no significant effect on TDP-43 oligomerization in screening studies [1].

Experimental Insights and Mechanistic Workflow

One key study used a TDP43-BiFC (Bimolecular Fluorescence Complementation) model to visualize TDP-43 oligomerization dynamics in live cells and screen various cellular stressors [1]. This research found that HDAC inhibition was a potent trigger for TDP-43 oligomerization.

Within this model, the effects of this compound were compared with both pan-HDAC and selective inhibitors:

  • This compound, as a pan-HDAC inhibitor, robustly triggered TDP-43 oligomerization [1].
  • LMK-235, a selective inhibitor of shuttling HDACs like HDAC4/5, induced early and robust cytoplasmic TDP-43 oligomerization [1].
  • MS-275, a nuclear-restricted HDAC1/3 inhibitor, promoted TDP-43 retention in the nucleus and resulted in minimal cytoplasmic oligomerization [1].

The following diagram illustrates the logical workflow and opposing effects of different HDAC inhibitors on TDP-43 localization, as revealed by this key experimental model:

Start Live-Cell TDP43-BiFC Model A Pan-HDAC Inhibition (e.g., this compound) Start->A B Shuttling HDAC Inhibition (e.g., LMK-235) Start->B C Nuclear HDAC Inhibition (e.g., MS-275) Start->C D TDP-43 Hyperacetylation A->D B->D Strong C->D Induces E Cytoplasmic Mislocalization & Oligomerization D->E Drives F Nuclear Retention of TDP-43 D->F Promotes

A critical finding from this research is that HDAC inhibition leads to TDP-43 hyperacetylation, which subsequently drives the formation of stable, disulfide-linked oligomers [1]. This suggests that lysine acetylation is a key regulator of this pathogenic process.

Research Implications and Future Directions

The experimental data highlights that the subcellular localization of HDAC inhibition—nuclear versus cytoplasmic—dictates distinct consequences for TDP-43 pathology, a key feature in ALS and FTLD [1]. This suggests that selectively targeting specific HDAC classes, rather than using broad pan-inhibition like this compound, could be a more nuanced therapeutic strategy.

Future research should prioritize:

  • Direct Comparative Studies: Head-to-head comparisons of this compound and other inhibitors in the same neuroprotection models (e.g., PGRN expression, neuronal survival) are needed.
  • In Vivo Validation: The findings on TDP-43 oligomerization require confirmation in animal models of TDP-43 proteinopathies.
  • Kinetic Profiling: Investigating whether this compound exhibits fast-on/fast-off or slow-binding kinetics could provide deeper mechanistic insight, as this property influences the functional effects of HDAC inhibitors [4].

References

Apicidin cardiac differentiation efficiency vs 5-azacytidine

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison of Efficiency and Key Characteristics

Feature Apicidin 5-Azacytidine (5-Aza)
Reported Differentiation Efficiency Induced cardiac markers within 24 hours [1] [2]. A mixture with untreated cells improved heart function in an MI mouse model [1] [2]. Highly variable: ~18-19% for rat VSELs [3]; ineffective for human adipose-derived stem cells [4]; effective for human umbilical cord MSCs [5].
Time to Induce Cardiac Markers ~24 hours [1] [2] Several days to weeks (e.g., 14 days for rat VSELs [3]; 5 days for human umbilical cord MSCs [5])
Primary Mechanism of Action Histone Deacetylase (HDAC) inhibitor. Increases acetylated histones, downregulates YAP/miR-130a pathway, promoting cardiac lineage commitment [1] [2]. DNA Methyltransferase (DNMT) inhibitor. Promotes demethylation and gene activation; acts partly through sustained ERK signaling activation [5] [6].

| Key Experimental Findings | - Rapid upregulation of GATA4, Nkx2.5, cTnI [1] [2].

  • Reduced stemness (Nanog, Sox2, Oct4) [1] [2].
  • Optimized Protocol: Co-transplantation of this compound-treated and untreated MSCs (Mix) enhanced angiogenesis and cardiac performance in vivo [1] [2]. | - Efficacy is cell-type dependent [3] [4] [5].
  • Can be combined with other molecules (e.g., ascorbic acid, growth factors) for a synergistic effect [7] [8]. | | Reported Limitations | Treatment can reduce the angiogenic capacity of MSCs, which is mitigated by the "Mix" protocol [1] [2]. | Inconsistent results across different stem cell sources; long culture periods required; can be cytotoxic at high concentrations [4] [8]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a summary of the key methodologies used in the cited literature.

This compound Protocol (from Cho et al.)
  • Cell Source: Bone marrow-derived Mesenchymal Stem Cells (MSCs) [1] [2].
  • Treatment: MSCs were treated with 3 μM this compound for 24 hours in culture [1] [2].
  • Key Outcome Assessments:
    • In Vitro: Protein and mRNA levels of cardiac markers (GATA4, Nkx2.5, cTnI) were analyzed by Western blot, immunofluorescence, and real-time PCR. HDAC activity and histone acetylation were confirmed [1] [2].
    • In Vivo (Myocardial Infarction Model): A mixture of 50% this compound-treated MSCs and 50% untreated MSCs was injected into the peri-infarct zone of mice one week after MI. Cardiac function was assessed by echocardiography (ejection fraction) two weeks post-injection [1] [2].
5-Azacytidine Protocols (Varying by Cell Type)
  • For P19 Embryonal Carcinoma Cells: Treatment with 1 μM 5-Aza in a monolayer culture led to the appearance of beating cell clusters after 12 days, with efficiency up to 80% [9].
  • For Human Umbilical Cord MSCs: Cells were treated with 10 μM 5-Aza for 24 hours, followed by culture in maintenance medium. Cardiomyocyte phenotypes and marker expression (cTnT, β-MHC, Nkx2.5) were observed over subsequent days. The role of ERK signaling was confirmed using the inhibitor U0126 [5].
  • For Rat Bone Marrow VSELs: Treatment with 10 μM 5-Aza induced cardiomyocyte-like morphology. On day 14, differentiation efficiency was ~18-19% based on flow cytometry for cTnT and α-actin [3].

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the distinct mechanisms of action for each compound and a general workflow for conducting differentiation and validation experiments.

G cluster_this compound This compound Pathway cluster_aza 5-Azacytidine Pathway Start Stem Cell Population (e.g., MSC) A1 This compound inhibits HDAC Start->A1 B1 5-Aza incorporates into DNA Start->B1 End Differentiated Cardiomyocyte A2 Increased Histone Acetylation A1->A2 A3 Suppression of YAP/miR-130a A2->A3 A4 Upregulation of Cardiac Markers (GATA4, Nkx2.5, cTnI) A3->A4 A4->End B2 Inhibition of DNMT B1->B2 B3 DNA Demethylation B2->B3 B4 Activation of ERK Signaling B3->B4 B5 Upregulation of Cardiac Markers (cTnT, β-MHC, Nkx2.5) B4->B5 B5->End

Fig. 1: Comparative signaling pathways for this compound and 5-Azacytidine in cardiac differentiation.

G Start Stem Cell Isolation & Culture Step1 Epigenetic Induction • this compound (3µM, 24h) or • 5-Azacytidine (e.g., 10µM, 24h) Start->Step1 Step2 Further Culture in Maintenance Medium (Days to Weeks) Step1->Step2 Step3 In Vitro Analysis Step2->Step3 Step4 In Vivo Validation (e.g., MI Model) Step3->Step4 Sub1 Gene Expression (qPCR, RNA-seq) Sub2 Protein Detection (Western Blot, Immunostaining) Sub3 Functional Assays (Tube Formation, Contraction)

Fig. 2: A generalized experimental workflow for inducing and validating cardiac differentiation.

Key Takeaways for Research and Development

  • Choose this compound for Speed and a Defined Pathway: If your research priority is to achieve rapid cardiac commitment and you are working with MSCs, this compound is the superior choice. Its mechanism via HDAC inhibition and YAP/miR-130a suppression is relatively well-defined [1] [2].
  • Use 5-Azacytidine with Caution and Validation: The efficacy of 5-Aza is highly cell-type-dependent. It has shown success with human umbilical cord MSCs and certain cell lines like P19 [5] [9], but failed with human adipose-derived stem cells [4]. Prior validation for your specific cell source is crucial.
  • Consider a Combinatorial Strategy: The "Mix" protocol for this compound, which combines treated and untreated cells, successfully addresses the trade-off between differentiation and paracrine support (like angiogenesis), offering a promising model for therapeutic application [1] [2]. 5-Aza has also been used effectively with growth factors (BMP4, bFGF) or ascorbic acid to enhance its effects [7] [8].

References

Apicidin isoform activity comparison apicidin F vs apicidin J K L

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Biological Activity of Apicidin Isoforms

The table below summarizes the available experimental data for the this compound isoforms. Please note that "N/D" indicates data that was not determined or reported in the source study [1].

Isoform Cytotoxicity (IC₅₀ in HepG2 cells) Cytotoxicity (IC₅₀ in A549 cells) Antimalarial Activity (IC₅₀ vs. P. falciparum) HDAC1 Inhibition (IC₅₀) HDAC2 Inhibition (IC₅₀)
This compound F (1) 110 µM N/D 0.67 µM Most potent Most potent
This compound J (2) ~150 µM ~150 µM N/D Most potent Most potent
This compound K (3) N/D N/D N/D N/D N/D
This compound L (4) ~150 µM ~150 µM ~1.0 µM Less potent Less potent
Original this compound 1.3 µM [1] N/D 0.2 µM [1] N/D N/D

Key Findings from the Data:

  • This compound F (1) and This compound J (2) demonstrate the strongest HDAC inhibitory activity, being the most potent against both HDAC1 and HDAC2 [1].
  • The new derivative, This compound L (4), was found to be less potent in inhibiting HDAC1 and HDAC2 compared to this compound F and J [1].
  • All tested isoforms (F, J, L) showed significantly lower cytotoxicity in human cell lines compared to the original this compound compound, suggesting a potential for a better safety profile [1].
  • This compound F (1) retained strong antimalarial activity, and This compound L (4) also showed promising, though slightly lower, activity in this area [1].

Experimental Methodologies

The comparative data was generated through the following standardized experimental protocols [1]:

  • Cytotoxicity Assay: Cytotoxicity was determined using cell viability assays (e.g., MTT or similar) on human liver carcinoma (HepG2) and human lung adenocarcinoma (A549) cell lines. The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.
  • Antimalarial Activity: The inhibitory activity against the malaria parasite Plasmodium falciparum was assessed in vitro, and the IC₅₀ value (concentration that reduces parasite growth by 50%) was reported.
  • HDAC Inhibition Assay: The half-maximal inhibitory concentration (IC₅₀) against recombinant human HDAC enzymes (specifically HDAC1 and HDAC2) was measured using in vitro enzymatic assays.

Research Workflow for this compound Characterization

The following diagram illustrates the multi-step process described in the study for the discovery and characterization of these this compound variants, which explains why data for some isoforms is incomplete:

The study notes that the yield for This compound K (3) was insufficient to carry out investigations for cytotoxicity and bioactivity, which is a common challenge in natural product research [1].

How to Proceed for a Comprehensive Guide

Given the identified data gaps, here are suggestions for creating a more complete comparison guide:

  • Acknowledge the Data Gaps: Clearly state that the current publicly available scientific literature does not contain a full dataset for all four isoforms. The information for this compound K is particularly limited.
  • Focus on Available Data: Structure your guide around the robust comparisons that can be made, such as the clear difference in HDAC inhibition potency between this compound F/J and this compound L.
  • Consult Additional Sources: To fill these gaps, you would need to search specialized chemical and pharmaceutical databases (e.g., CAS SciFinder, Reaxys) or await the publication of further research from groups working on these specific compounds.

References

Apicidin HDAC1 HDAC2 inhibition IC50 values comparison

Author: Smolecule Technical Support Team. Date: February 2026

Documented HDAC Inhibition Profile of Apicidin

HDAC Isoform IC50 Value Experimental Notes & Other Activities
HDAC1 Not explicitly quantified Demonstrated to inhibit HDAC1, but a specific IC50 not located in current search [1].
HDAC2 Not explicitly quantified Described as a potent inhibitor of HDAC2, but a specific IC50 not located in current search [2].
HDAC3 15.8 nM [3] Frequently cited as a primary target [3] [2].
HDAC6 665.1 nM [3] Shows lower potency against this class IIb HDAC [3].
General HDAC 0.7 nM [4] Reported as a potent, broad-spectrum HDAC inhibitor in some biochemical assays [4].

Based on its profile, this compound is consistently characterized as a class I-selective HDAC inhibitor, with particular potency against HDAC2 and HDAC3 [2] [5]. One source notes that this compound's selectivity is similar to the class I inhibitor Depsipeptide, but it has a unique drug sensitivity profile of its own [5].

Representative Experimental Context

The anti-proliferative effects of this compound have been demonstrated across various cancer cell lines. Below is a summary of typical experimental conditions used to evaluate its activity in cellular models:

Cancer Cell Line Assay Type This compound Concentration / IC50 Key Observations
Oral Squamous Cell Carcinoma (YD-8, YD-10B) Cell viability (MTS assay), Western Blot ~1.0 µM (IC50 after 48h) Induced histone H3/H4 hyperacetylation, G2/M cell cycle arrest, apoptosis, and autophagy [6].
HeLa (Cervical Cancer) Cell proliferation 1 µg/mL for 24 hours Exhibited long-lasting anti-proliferative activity [3].
Acute Myeloid Leukemia (AML) cells Cell culture treatment 1 µM for 48 hours Promoted apoptosis and induced myeloid differentiation [7].

Mechanism of Action and Structural Insight

This compound is a macrocyclic tetrapeptide that conforms to the general pharmacophore model of HDAC inhibitors, which includes a zinc-binding group (ZBG), a hydrophobic linker, and a surface-interacting cap group [1]. Its complex macrocyclic cap group is responsible for its interaction with the outer rim of the HDAC enzyme and is key to its potency and selectivity [1].

The following diagram illustrates the general mechanism of HDAC inhibition by agents like this compound.

HDAC HDAC Increased Histone Acetylation Increased Histone Acetylation HDAC->Increased Histone Acetylation Blocked HAT HAT Open Chromatin    (Gene Transcription) Open Chromatin    (Gene Transcription) Histone Acetylation Histone Acetylation Open Chromatin    (Gene Transcription)->Histone Acetylation HAT Activity Histone Acetylation->HAT HAT Activity Closed Chromatin    (Gene Suppression) Closed Chromatin    (Gene Suppression) Histone Deacetylation Histone Deacetylation Closed Chromatin    (Gene Suppression)->Histone Deacetylation HDAC Activity Histone Deacetylation->HDAC HDAC Activity This compound This compound This compound->HDAC Inhibition p21 Induction p21 Induction Increased Histone Acetylation->p21 Induction Gene Reactivation Gene Reactivation Increased Histone Acetylation->Gene Reactivation Cell Cycle Arrest Cell Cycle Arrest p21 Induction->Cell Cycle Arrest Apoptosis / Differentiation Apoptosis / Differentiation Gene Reactivation->Apoptosis / Differentiation Open Chromatin (Gene Transcription) Open Chromatin (Gene Transcription) Closed Chromatin (Gene Suppression) Closed Chromatin (Gene Suppression)

A critical structural feature for this compound's activity is the C-8 keto group on the 2-amino-8-oxodecanoic acid side chain. Modification or reduction of this group leads to a complete loss of HDAC inhibitory activity [2].

Research Implications

The available data positions this compound as a potent and relatively selective tool compound for researching class I HDAC functions.

  • For Targeting HDAC1/HD2/3: Its class I selectivity makes it valuable for studying the specific roles of these isoforms in processes like cell proliferation, differentiation, and apoptosis [1] [7].
  • Compared to Pan-Inhibitors: Unlike broad-spectrum HDAC inhibitors like Trichostatin A (TSA), this compound's targeted action may lead to a more specific biological response with a different toxicity profile, which is a key consideration for therapeutic development [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

623.36828430 Da

Monoisotopic Mass

623.36828430 Da

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ND0S9TY2E8

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Histone Deacetylase Inhibitors

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Apicidin

Dates

Last modified: 08-15-2023
1: Buoncervello M, Borghi P, Romagnoli G, Spadaro F, Belardelli F, Toschi E, Gabriele L. Apicidin and docetaxel combination treatment drives CTCFL expression and HMGB1 release acting as potential antitumor immune response inducers in metastatic breast cancer cells. Neoplasia. 2012 Sep;14(9):855-67. PubMed PMID: 23019417; PubMed Central PMCID: PMC3459281.
2: Choi JH, Lee JY, Choi AY, Hwang KY, Choe W, Yoon KS, Ha J, Yeo EJ, Kang I. Apicidin induces endoplasmic reticulum stress- and mitochondrial dysfunction-associated apoptosis via phospholipase Cγ1- and Ca(2+)-dependent pathway in mouse Neuro-2a neuroblastoma cells. Apoptosis. 2012 Dec;17(12):1340-58. doi: 10.1007/s10495-012-0755-9. PubMed PMID: 22926926.
3: Ahn MY, Kang DO, Na YJ, Yoon S, Choi WS, Kang KW, Chung HY, Jung JH, Min do S, Kim HS. Histone deacetylase inhibitor, apicidin, inhibits human ovarian cancer cell migration via class II histone deacetylase 4 silencing. Cancer Lett. 2012 Dec 28;325(2):189-99. doi: 10.1016/j.canlet.2012.06.017. Epub 2012 Jul 7. PubMed PMID: 22781396.
4: Ahn MY, Ahn SG, Yoon JH. Apicidin, a histone deaceylase inhibitor, induces both apoptosis and autophagy in human oral squamous carcinoma cells. Oral Oncol. 2011 Nov;47(11):1032-8. doi: 10.1016/j.oraloncology.2011.07.027. PubMed PMID: 21856210.
5: Keleş E, Lianeri M, Jagodziński PP. Apicidin suppresses transcription of 17β-hydroxysteroid dehydrogenase type 1 in endometrial adenocarcinoma cells. Mol Biol Rep. 2011 Jun;38(5):3355-60. doi: 10.1007/s11033-010-0441-3. Epub 2010 Nov 18. PubMed PMID: 21086175.
6: Durczak M, Jagodzinski PP. Apicidin upregulates PHD2 prolyl hydroxylase gene expression in cervical cancer cells. Anticancer Drugs. 2010 Jul;21(6):619-24. PubMed PMID: 20527723.
7: Ahn MY, Chung HY, Choi WS, Lee BM, Yoon S, Kim HS. Anti-tumor effect of apicidin on Ishikawa human endometrial cancer cells both in vitro and in vivo by blocking histone deacetylase 3 and 4. Int J Oncol. 2010 Jan;36(1):125-31. PubMed PMID: 19956841.
8: Noh JH, Song JH, Eun JW, Kim JK, Jung KH, Bae HJ, Xie HJ, Ryu JC, Ahn YM, Wee SJ, Park WS, Lee JY, Nam SW. Systemic cell-cycle suppression by Apicidin, a histone deacetylase inhibitor, in MDA-MB-435 cells. Int J Mol Med. 2009 Aug;24(2):205-26. PubMed PMID: 19578794.
9: Lai JP, Sandhu DS, Moser CD, Cazanave SC, Oseini AM, Shire AM, Shridhar V, Sanderson SO, Roberts LR. Additive effect of apicidin and doxorubicin in sulfatase 1 expressing hepatocellular carcinoma in vitro and in vivo. J Hepatol. 2009 Jun;50(6):1112-21. doi: 10.1016/j.jhep.2008.12.031. Epub 2009 Mar 9. PubMed PMID: 19376607; PubMed Central PMCID: PMC2756527.
10: Park SJ, Kim MJ, Kim HB, Sohn HY, Bae JH, Kang CD, Kim SH. Cotreatment with apicidin overcomes TRAIL resistance via inhibition of Bcr-Abl signaling pathway in K562 leukemia cells. Exp Cell Res. 2009 Jul 1;315(11):1809-18. doi: 10.1016/j.yexcr.2009.02.024. Epub 2009 Mar 4. PubMed PMID: 19268463.

Explore Compound Types